molecular formula C4H2N5NaO B589128 2-Azahypoxanthine Sodium Salt CAS No. 1797817-35-6

2-Azahypoxanthine Sodium Salt

Cat. No.: B589128
CAS No.: 1797817-35-6
M. Wt: 159.084
InChI Key: NSBYVSIZRFNAOM-UHFFFAOYSA-M
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Description

2-Azahypoxanthine Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C4H2N5NaO and its molecular weight is 159.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5H-imidazo[4,5-d]triazin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYVSIZRFNAOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Azahypoxanthine Sodium Salt: From Fungal Metabolite to Multifaceted Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Azahypoxanthine Sodium Salt (AHX-Na), a compound of significant interest across diverse scientific disciplines. Initially identified as a naturally occurring purine analog produced by the fairy ring-forming fungus Lepista sordida, 2-Azahypoxanthine (AHX) has been recognized as a novel plant growth regulator.[1] Its unique 1,2,3-triazine moiety, a rare feature in natural products, originates from a biosynthetic pathway involving reactive nitrogen species.[2] Beyond its role in phytobiology, AHX is clinically relevant as a major degradation product of the chemotherapeutic agent dacarbazine, where it may be associated with adverse effects.[3][4] The sodium salt form is the prevalent modality for research due to enhanced stability and solubility, critical for reliable experimental outcomes. This guide will dissect the foundational chemistry, biological origins, mechanisms of action, and key applications of AHX-Na, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights to effectively harness its potential.

Part 1: Foundational Chemistry & Physicochemical Properties

Introduction to the Azahypoxanthine Scaffold

2-Azahypoxanthine belongs to the family of azapurines, which are purine analogs where a carbon atom in the ring system is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it a compelling scaffold for biological investigation. The core structure is an imidazo[4,5-d][3][5][6]triazine ring system. This nitrogen-rich heterocycle is the foundation for its diverse biological activities, from mimicking natural purines in metabolic pathways to interacting with specific enzyme active sites.

Chemical Identity of this compound

The sodium salt is the most common commercially available form, providing improved handling and formulation characteristics over its free acid counterpart.[3][7][8][9] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name sodium;7H-imidazo[4,5-d]triazin-4-olate[7][10]
Synonyms 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt; AHX sodium salt; NSC 22419 Sodium Salt; Dacarbazine EP Impurity A; Temozolomide EP Impurity E[3][4]
CAS Number 1797817-35-6[3][4][8][9]
Molecular Formula C₄H₂N₅NaO[3]
Molecular Weight 159.08 g/mol [3][9]
Appearance Solid (Neat)[3]
Stability Hygroscopic[3]
Free Acid CAS 4656-86-4[7][10]
The Significance of the Sodium Salt Form in Research Applications

In drug development and research, converting an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy to optimize its properties.[11] Approximately 50% of all drugs are administered as salts to overcome suboptimal characteristics of the parent molecule.[11]

  • Rationale for Salt Formation: The primary driver for creating a salt is to improve aqueous solubility and dissolution rate, which are often rate-limiting steps for bioavailability.[12][13] For weakly acidic compounds like 2-azahypoxanthine, forming a salt with a strong base (e.g., NaOH) creates a species that is more readily solvated in aqueous media.

  • Causality in Experimental Design: The choice of AHX-Na over the free acid is a deliberate experimental decision to ensure consistency and reproducibility. The hygroscopic nature of the salt necessitates storage in a desiccated environment, but its enhanced solubility ensures complete dissolution in aqueous buffers for bioassays, preventing the formation of micro-precipitates that could confound results.[3] This is a self-validating aspect of protocol design; using the salt form minimizes variability in compound concentration between experiments.

Part 2: Biological Origins and Biosynthetic Pathway

Discovery: The "Fairy Chemical" from Lepista sordida

The term "fairy ring" describes the phenomenon of lush grass growth in a circular pattern, a piece of folklore explained by modern science. In 2010, 2-azahypoxanthine (AHX) was identified as the causative agent, or "fairy," isolated from the fungus Lepista sordida.[14] This discovery positioned AHX as a novel plant growth hormone, a class of compounds now known as "Fairy Chemicals" (FCs).[1] Subsequent research has shown that AHX and its metabolites are endogenously present in numerous plants, suggesting a conserved biological role.[14]

The Biosynthetic Pathway: From AICAR to AHX

The unique 1,2,3-triazine ring of AHX pointed researchers toward a novel biosynthetic route. The structure suggested 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in de novo purine synthesis, as a likely precursor.[14] Feeding experiments with L. sordida confirmed this hypothesis, showing that the consumption of supplied AICAR directly correlated with the accumulation of AHX.[14]

The key transformation involves the formation of the N-N-N triazine moiety. This is accomplished through the action of reactive nitrogen species (RNS) that are derived from nitric oxide (NO), a product of nitric oxide synthase (NOS).[2] This enzymatic process represents a fascinating intersection of purine metabolism and reactive nitrogen chemistry.

AHX_Biosynthesis cluster_0 Fungal Cell AICAR AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) AHXR AHX-ribotide (AHXR) AICAR->AHXR Conversion NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO RNS Reactive Nitrogen Species (RNS) NO->RNS Oxidation RNS->AHXR 1,2,3-Triazine Ring Formation AHX 2-Azahypoxanthine (AHX) AHXR->AHX Cleavage

Caption: Biosynthesis of 2-Azahypoxanthine (AHX) from AICAR in Lepista sordida.

Protocol: Isolation and Quantification of 2-Azahypoxanthine from Fungal Cultures

This protocol outlines a robust method for extracting and quantifying AHX from liquid cultures of L. sordida, adaptable for other fungal species.

I. Materials & Reagents

  • L. sordida mycelial culture

  • Potato Dextrose Broth (PDB), sterile

  • This compound standard (for calibration curve)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • 0.22 µm Syringe Filters (PTFE)

  • Liquid nitrogen

II. Step-by-Step Methodology

  • Culturing: Inoculate 100 mL of sterile PDB with a 1 cm² plug of L. sordida mycelia. Incubate at 25°C with shaking (120 rpm) for 14-21 days.

    • Expertise Note: The incubation period is critical for sufficient secondary metabolite production. Monitor culture growth and pigment formation as indicators of metabolic activity.

  • Harvesting & Extraction:

    • Separate the mycelia from the culture broth by vacuum filtration.

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. This ensures efficient cell lysis.

    • Extract the powdered mycelia with 80% methanol (10 mL per gram of tissue) by sonicating for 30 minutes.

    • Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.

  • Sample Preparation:

    • Filter the supernatant (from both the culture broth and the mycelial extract) through a 0.22 µm syringe filter prior to HPLC analysis. This is a crucial self-validating step to protect the HPLC column from particulates and prevent system blockages.

  • HPLC Analysis:

    • System: HPLC with UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 235 nm and 254 nm.[1]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using serial dilutions of the this compound standard (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Calculate the concentration of AHX in the samples by comparing the peak area to the standard curve.

Part 3: Mechanism of Action & Biological Activities

As a Plant Growth Regulator

In plants, AHX acts as a signaling molecule that promotes growth.[1][5] Upon absorption, it is metabolized into 2-aza-8-oxohypoxanthine (AOH), which is also biologically active.[5][14][15] To regulate the potent effects of these compounds, plants further convert both AHX and AOH into inactive N-glucosides, effectively sequestering them.[16] This metabolic inactivation is a common plant strategy for hormone homeostasis.

AHX_Metabolism_Plant cluster_0 Plant Cell Metabolism AHX 2-Azahypoxanthine (AHX) (Active) AOH 2-Aza-8-oxohypoxanthine (AOH) (Active) AHX->AOH Oxidation Glucosides AHX/AOH N-Glucosides (Inactive) AHX->Glucosides Glucosylation (Inactivation) AOH->Glucosides Glucosylation (Inactivation)

Caption: Metabolic pathway of AHX in plants leading to regulation and inactivation.

As a Xenobiotic Metabolite: The Dacarbazine Connection

In a clinical context, AHX is known as a primary degradation product of the alkylating agent Dacarbazine, a drug used to treat melanoma and Hodgkin's lymphoma.[3][4] The formation of AHX from Dacarbazine can occur in vivo and is thought to contribute to some of the drug's adverse effects.[3] Therefore, this compound serves as an essential analytical reference standard in pharmaceutical quality control and toxicology studies to monitor the stability and degradation profile of Dacarbazine.

Potential as an Enzyme Inhibitor: Targeting Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[17] Overproduction of uric acid leads to hyperuricemia and gout. Research has shown that derivatives of the related 8-azahypoxanthine scaffold can act as inhibitors of xanthine oxidase.[6] Specifically, 2-n-alkyl-8-azahypoxanthines demonstrated that inhibitory activity was dependent on the length of the alkyl chain, suggesting a specific interaction within a hydrophobic pocket of the enzyme's active site.[6] This indicates that the 2-azahypoxanthine core could be a valuable starting point for designing novel XO inhibitors. The likely mechanism is competitive inhibition, where the inhibitor molecule resembles the substrate (hypoxanthine) and competes for binding to the active site.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme (Xanthine Oxidase) ES Enzyme-Substrate Complex E->ES S Substrate (Hypoxanthine) S->ES ES->E P Product (Xanthine) ES->P E2 Enzyme (Xanthine Oxidase) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I Inhibitor (e.g., AHX analog) I->EI

Caption: Mechanism of competitive inhibition at the Xanthine Oxidase active site.

Part 4: Applications in Research & Development

  • Agricultural Research: As a confirmed plant growth promoter, AHX is a valuable tool for dissecting the signaling pathways that govern plant development. Its study can lead to novel bio-stimulants for enhancing crop yield.[5]

  • Pharmaceutical Sciences: AHX-Na is a mandatory reference standard for any laboratory working with Dacarbazine or Temozolomide. It is used to validate analytical methods for stability testing, impurity profiling, and pharmacokinetic studies.[4]

  • Dermatological & Cosmetic Science: The metabolite AOH has been demonstrated to be safe for topical use and may improve skin barrier function.[5][15] This opens avenues for its inclusion in advanced cosmetic formulations as a functional ingredient.

  • Drug Discovery: The azapurine scaffold is a promising starting point for medicinal chemistry campaigns. Its potential as a xanthine oxidase inhibitor suggests it could be developed for treating gout.[6] Furthermore, the cytotoxicity of its nucleoside derivatives hints at potential applications in oncology, though this requires further investigation.[18]

Part 5: Analytical & Handling Protocols

Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is designed as a self-validating system for the routine quantification of AHX-Na.

I. System Suitability

  • Before sample analysis, perform five replicate injections of a known standard (e.g., 10 µg/mL).

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates for the AHX peak should be > 2000, and the tailing factor should be between 0.9 and 1.5.

    • Trustworthiness: Meeting these criteria ensures the HPLC system is performing optimally and that the generated data is reliable and reproducible.

II. Methodology

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve AHX-Na in the mobile phase A to prepare a 1 mg/mL stock solution.

    • Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock.

    • Prepare unknown samples by dissolving them in mobile phase A to an expected concentration within the calibration range. Filter all solutions through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (2% B), 2-15 min (2-50% B), 15-17 min (50-95% B), 17-20 min (95% B), 20-21 min (95-2% B), 21-25 min (2% B).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Construct a linear regression calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.999.

    • Quantify AHX in unknown samples using the regression equation.

Spectroscopic Characterization
TechniqueKey Characteristic FeaturesSource(s)
Mass Spectrometry (MS) Confirms the molecular weight of the free acid at 137.10 g/mol .[1]
UV-Vis Spectroscopy Exhibits a zero-order absorption maximum at approximately 235 nm in aqueous solution.[1]
Infrared (IR) Spectroscopy Provides information on functional groups, including N-H, C=O, and C=N stretching vibrations characteristic of the heterocyclic ring system.[1]
Nuclear Magnetic Resonance (¹H NMR) The spectrum is characterized by the disappearance of precursor amine protons and the appearance of the unique triazinone ring proton signal.[1]
Safety, Handling, and Storage
  • Hazard Classification: The free acid monohydrate form is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[19] Users should assume the sodium salt carries similar risks.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19][20]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[19]

  • Storage: this compound is hygroscopic.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated place. Use of a desiccator is highly recommended to maintain product integrity and ensure accurate weighing for experiments.

Part 6: Conclusion & Future Directions

This compound is a molecule that bridges multiple scientific fields. From its ecological role as a fungal signaling agent to its clinical importance as a drug metabolite, its utility in the laboratory is clear. The foundational knowledge of its chemistry, biosynthesis, and biological activity provides a robust platform for future research. Key future directions include:

  • Medicinal Chemistry: Elucidating the structure-activity relationship (SAR) for xanthine oxidase inhibition to develop more potent and selective inhibitors for gout.

  • Oncology: Investigating the cytotoxic mechanisms of AHX nucleosides and their potential as novel anti-cancer agents.

  • Agricultural Science: Field trials to assess the efficacy of AHX and its more stable analogs as commercial biostimulants to enhance crop productivity.

  • Cosmeceuticals: Clinical studies to validate the efficacy of its metabolite, AOH, in improving skin health and barrier function for commercial applications.

This guide provides the technical framework and authoritative grounding for scientists to confidently and effectively incorporate this versatile compound into their research and development workflows.

Part 7: References

  • Aoshima, H., Hyodo, S., Ibuki, R., Wu, J., Choi, J. -H., & Kawagishi, H. (2020). Safety evaluation of 2-aza-8-oxohypoxanthine by in vitro skin sensitization and human tests. Journal of Toxicological Sciences, 45(11), 695-703. Retrieved from [Link]

  • Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (1989). Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Il Farmaco, 44(9), 843-849. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Montgomery, J. A., Laseter, A. G., Shortnacy, A. T., Clayton, S. J., & Thomas, H. J. (1975). Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2. Journal of Medicinal Chemistry, 18(6), 564–567. Retrieved from [Link]

  • Suzuki, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. Retrieved from [Link]

  • Suzuki, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (2001). 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase. Il Farmaco, 56(11), 809-813. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(5). Retrieved from [Link]

  • Fagerberg, J. H., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2031-2039. Retrieved from [Link]

  • Aoshima, H., et al. (2020). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. ResearchGate. Retrieved from [Link]

  • Zhang, S., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(19), 6825. Retrieved from [Link]

  • Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087. Retrieved from [Link]

  • Choi, J. H., et al. (2018). N-Glucosides of Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, in Rice. Organic Letters, 20(1), 312–314. Retrieved from [Link]

  • D'Ambrosio, K., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Azahypoxanthine Sodium Salt: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Azahypoxanthine Sodium Salt, a compound of significant interest to researchers in medicinal chemistry, drug development, and plant sciences. From its fundamental chemical structure to its biological activities and relevant experimental protocols, this document synthesizes critical information to facilitate advanced research and application.

Introduction: A Molecule with Diverse Roles

2-Azahypoxanthine (AHX), also known by its systematic name 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one, is a purine analogue that has garnered attention for its multifaceted biological activities.[1][2] While it is a known major degradation product of the chemotherapeutic agent dacarbazine, its significance extends beyond being a mere metabolite.[3][4] Naturally occurring, AHX has been identified as a "fairy chemical," a novel plant growth hormone isolated from the fairy ring-forming fungus Lepista sordida, and is endogenously produced in a variety of plants.[5][6] Furthermore, its structural similarity to hypoxanthine has led to investigations into its role as an enzyme inhibitor, particularly of xanthine oxidase, a key enzyme in purine metabolism.[7][8] The sodium salt of 2-Azahypoxanthine is often utilized in research for its improved solubility.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.

Core Chemical Identity
PropertyValueSource(s)
IUPAC Name sodium;7H-imidazo[4,5-d]triazin-4-olate[9]
Synonyms 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt, AHX sodium salt, Dacarbazine EP Impurity A[4][10][11]
CAS Number 1797817-35-6[10]
Molecular Formula C₄H₂N₅NaO[4]
Molecular Weight 159.08 g/mol [4]
Free Acid CAS 4656-86-4[9]
Free Acid Mol. Wt. 137.10 g/mol [2]
Structural Elucidation and Tautomerism

The core of 2-Azahypoxanthine is an imidazo[4,5-d][1][12]triazin-4-one ring system. As with many heterocyclic compounds, 2-Azahypoxanthine can exist in different tautomeric forms. Quantum-mechanical computations have been employed to study the tautomerism of 2-Azahypoxanthine, revealing the relative stability of different forms in the gas phase and in aqueous solution. This tautomeric preference is crucial as it can significantly influence the molecule's ability to bind to and interact with biological targets such as enzymes.[1] The recognition and binding of 2-Azahypoxanthine to the active site of xanthine oxidase, for instance, is dependent on its tautomeric state.[1]

2D structure of the 2-Azahypoxanthine anion with Sodium.
Physicochemical Data

While comprehensive data for the sodium salt is not widely published, the following information has been collated for the free acid and general characteristics of the salt.

PropertyValue/InformationSource(s)
Appearance White to off-white solidGeneral
Solubility Soluble in Methanol. Salts of organic compounds may have limited solubility in non-polar solvents like DMSO.[13]
Stability Hygroscopic[4]
pKa Data not available in searched literature.
Melting Point Data not available in searched literature.
Spectroscopic Profile

Spectroscopic analysis is essential for the confirmation of the structure and purity of 2-Azahypoxanthine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free acid at 137.10 g/mol .[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for elucidating the detailed structure. The disappearance of the amine (NH₂) protons of the precursor 5-aminoimidazole-4-carboxamide (AICA) and the appearance of the triazinone single hydrogen are characteristic features in the ¹H NMR spectrum of 2-Azahypoxanthine.[5]

Synthesis and Biosynthesis

Chemical Synthesis

A practical, large-scale synthesis of 2-Azahypoxanthine has been developed, which is crucial for its availability for research and potential applications.[10][14] The synthesis typically starts from 5-aminoimidazole-4-carboxamide (AICA), an intermediate in the purine metabolic pathway.[14]

Protocol for the Synthesis of 2-Azahypoxanthine from AICA:

  • Diazotization: 5-Aminoimidazole-4-carboxamide hydrochloride is treated with sodium nitrite under acidic conditions (e.g., in hydrochloric acid) at low temperatures (e.g., 0 °C) to form the diazonium salt, which then cyclizes to the unstable intermediate, 4-diazo-4H-imidazole-5-carboxamide (DICA).[14]

  • Ring Closure: The crude DICA is then heated in a solvent such as methanol. This promotes the cyclization and formation of the 1,2,3-triazine ring, yielding 2-Azahypoxanthine.[14]

  • Purification: The resulting 2-Azahypoxanthine can be purified by filtration and washing.

Synthetic pathway of 2-Azahypoxanthine from AICA.
Biosynthesis

In the fungus Lepista sordida, 2-Azahypoxanthine is biosynthesized from 5-aminoimidazole-4-carboxamide (AICA), indicating a diversion from the purine metabolic pathway.[12] The formation of the unique 1,2,3-triazine ring involves reactive nitrogen species derived from nitric oxide, which is produced by nitric oxide synthase (NOS).[15]

Biological Activity and Applications

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[16][17] Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.[16] Therefore, inhibitors of xanthine oxidase are important therapeutic targets.[17] 2-Azahypoxanthine, as a structural analog of hypoxanthine, has been investigated as a xanthine oxidase inhibitor.[7] The inhibitory activity is dependent on the molecular structure, and derivatives of 8-azapurines have been synthesized and studied for their interaction with this enzyme.[7]

Mechanism of Xanthine Oxidase Inhibition:

The inhibition of xanthine oxidase can occur through competitive or non-competitive mechanisms.[16] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.[16] Non-competitive inhibitors bind to a different site, altering the enzyme's conformation and reducing its activity.[16] The specific kinetic parameters (e.g., IC₅₀ value) and the mode of inhibition for 2-Azahypoxanthine require further detailed investigation to be definitively established from the currently available literature.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor 2-Azahypoxanthine (Inhibitor) Xanthine_Oxidase_Target Xanthine Oxidase Inhibitor->Xanthine_Oxidase_Target

Inhibition of the purine catabolism pathway by 2-Azahypoxanthine.
Plant Growth Regulation

2-Azahypoxanthine and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are recognized as a novel class of plant hormones termed "Fairy Chemicals".[5] They have been shown to promote the growth of various plants, including turfgrass and major crops like rice and wheat, leading to increased yields in experimental settings.[5] The mechanism of action appears to be independent of known plant hormones.[18] Studies have shown that AHX and AOH can regulate carotenoid accumulation in citrus juice sacs, suggesting an influence on metabolic pathways at the transcriptional level.[19]

Degradation Product of Dacarbazine

Dacarbazine is an anticancer drug that is known to be unstable in aqueous solutions, particularly when exposed to light.[3] 2-Azahypoxanthine is the main degradation product of both hydrolysis and photolysis of dacarbazine.[3] The formation of 2-Azahypoxanthine is pH-dependent and is a critical consideration in the preparation and administration of dacarbazine formulations.[8]

Experimental Protocols

For researchers working with this compound, particularly in the context of its enzyme inhibitory activity, a standardized experimental protocol is essential.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method to determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at ~295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. Keep on ice.

    • Prepare a stock solution of this compound and allopurinol in DMSO. Further dilutions can be made in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the highest concentration of the test compound solvent (e.g., DMSO).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the solvent vehicle.

    • Test: Add buffer, xanthine oxidase solution, and varying concentrations of this compound.

    • Positive Control: Add buffer, xanthine oxidase solution, and varying concentrations of allopurinol.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.

  • Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using the microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition).

Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Perspectives

This compound is a versatile molecule with established roles as a significant metabolite, a novel plant growth regulator, and a potential enzyme inhibitor. Its unique chemical structure and diverse biological activities make it a compelling subject for further research. For scientists in drug discovery, a more detailed elucidation of its xanthine oxidase inhibition kinetics and mechanism of action could pave the way for the development of new therapeutics for hyperuricemia and related disorders. In the field of agricultural science, further exploration of its plant growth-promoting effects and the underlying signaling pathways could lead to innovative approaches to enhance crop yields. The continued study of this compound is likely to uncover new applications and deepen our understanding of purine analog chemistry and biology.

References

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  • Choi, J. H., et al. (2015). Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro. Journal of Agricultural and Food Chemistry, 63(34), 7578–7583.
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An In-depth Technical Guide to the Core Mechanism of Action of 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Azahypoxanthine (AHX), a purine analogue, has garnered interest for its diverse biological activities, notably as a plant growth hormone and as a metabolite of the chemotherapeutic agent dacarbazine.[1][2] Despite its known presence in biological systems, a definitive pharmacological mechanism of action in the context of drug development remains an area of active investigation. This technical guide provides a comprehensive exploration of the hypothesized mechanisms of action of 2-Azahypoxanthine Sodium Salt, drawing upon its structural similarity to other purine antimetabolites like 8-azaguanine.[3][4] We present a scientifically grounded framework for researchers, scientists, and drug development professionals, detailing the most probable molecular interactions and providing robust experimental protocols for their validation. This guide is designed to serve as a foundational resource for elucidating the therapeutic potential of this intriguing molecule.

Introduction to 2-Azahypoxanthine: A Molecule of Dual Identity

2-Azahypoxanthine (AHX) is a fascinating purine analog with a dual identity. In the realm of botany, it is recognized as a novel plant hormone responsible for the "fairy ring" phenomenon, where it stimulates robust grass growth.[1] This activity is attributed to its discovery as a secondary metabolite from the fungus Lepista sordida.[1][5] Conversely, in the field of pharmacology, AHX is identified as a major degradation product of the anticancer drug Dacarbazine and an impurity in Temozolomide preparations.[2]

Structurally, AHX is an analog of hypoxanthine, a naturally occurring purine base. This similarity is the cornerstone of its presumed biological activity in mammalian systems. Purine analogs are a well-established class of antimetabolites that exert their effects by interfering with the normal synthesis and function of nucleic acids.[6][7] Given this, it is highly probable that the mechanism of action of this compound involves its interaction with the intricate machinery of purine metabolism.

This guide will dissect the three most plausible mechanisms of action for AHX in a pharmacological context:

  • Antimetabolite Activity: Incorporation into nucleic acids, leading to cellular dysfunction.

  • Enzymatic Inhibition of the Purine Salvage Pathway: Targeting Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

  • Modulation of Purine Catabolism: Inhibition of Xanthine Oxidase (XO).

For each proposed mechanism, we will provide a detailed rationale and a corresponding set of experimental protocols to enable rigorous scientific inquiry.

Hypothesized Mechanism 1: Antimetabolite Activity via Nucleic Acid Incorporation

The most compelling hypothesis for the mechanism of action of AHX is its role as an antimetabolite, a path well-trodden by its structural cousin, 8-azaguanine.[3][4][8][9] This mechanism posits that AHX, after cellular uptake, is enzymatically converted into a fraudulent nucleotide. This altered nucleotide is then incorporated into growing RNA and possibly DNA chains, leading to a cascade of cytotoxic events.

The Underlying Rationale

The cytotoxicity of many purine analogs stems from their ability to be recognized by the cellular machinery responsible for nucleic acid synthesis.[7] 8-Azaguanine, for instance, is known to be incorporated into RNA, thereby disrupting protein synthesis and triggering cell death.[3][8][9] Given the structural similarity of AHX to hypoxanthine, it is logical to infer a similar metabolic fate. The introduction of a nitrogen atom at the 2-position of the purine ring likely does not preclude its recognition by the enzymes of the purine salvage pathway.

The proposed signaling pathway is as follows:

AHX 2-Azahypoxanthine HGPRT HGPRT AHX->HGPRT AHX_MP 2-Aza-IMP HGPRT->AHX_MP PRPP Kinases Kinases AHX_MP->Kinases AHX_TP 2-Aza-ITP Kinases->AHX_TP RNA_Polymerase RNA Polymerase AHX_TP->RNA_Polymerase Fraudulent_RNA Fraudulent RNA RNA_Polymerase->Fraudulent_RNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Fraudulent_RNA->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Proposed metabolic activation and cytotoxic pathway of 2-Azahypoxanthine.

Experimental Validation Protocol

To investigate this hypothesis, a series of cell-based assays are recommended.

2.2.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the cytotoxic potential of this compound against a panel of cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., MOLT-3, CEM, as used for 8-azaguanine studies) in 96-well plates.[3]

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® luminescent assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

2.2.2. Nucleic Acid Incorporation Assay

  • Objective: To directly measure the incorporation of AHX into RNA and DNA.

  • Methodology:

    • Synthesize radiolabeled [³H]-2-Azahypoxanthine.

    • Incubate cells with [³H]-2-Azahypoxanthine for various time points.

    • Isolate total RNA and DNA from the treated cells.

    • Quantify the amount of radioactivity incorporated into the nucleic acid fractions using liquid scintillation counting.

2.2.3. Cell Cycle Analysis

  • Objective: To determine the effect of AHX on cell cycle progression.

  • Methodology:

    • Treat cells with AHX at its IC50 concentration for 24 and 48 hours.

    • Fix the cells and stain them with propidium iodide.

    • Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the S phase would suggest an inhibition of DNA synthesis.[6]

2.2.4. Western Blot Analysis for Apoptosis Markers

  • Objective: To confirm that cell death occurs via apoptosis.

  • Methodology:

    • Treat cells with AHX as described above.

    • Prepare cell lysates and perform SDS-PAGE.

    • Probe for key apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins.

The experimental workflow for validating the antimetabolite activity is depicted below:

Start Start: Cancer Cell Lines Cell_Viability Cell Viability Assays (MTT/CellTiter-Glo) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Nucleic_Acid_Assay [3H]-AHX Incorporation Assay (RNA & DNA) IC50->Nucleic_Acid_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Marker Analysis (Western Blot) IC50->Apoptosis_Assay Conclusion Conclusion: Antimetabolite Mechanism Confirmed/Refuted Nucleic_Acid_Assay->Conclusion Cell_Cycle->Conclusion Apoptosis_Assay->Conclusion

Caption: Experimental workflow for validating the antimetabolite hypothesis.

Hypothesized Mechanism 2: Inhibition of the Purine Salvage Pathway via HGPRT

An alternative or complementary mechanism of action for AHX is the inhibition of key enzymes in the purine salvage pathway, most notably Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[10][11][12] This pathway is crucial for recycling purine bases to synthesize nucleotides, and its inhibition can lead to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[10]

The Underlying Rationale

HGPRT catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP).[11][12] As a hypoxanthine analog, AHX could act as a competitive inhibitor of HGPRT, binding to the active site but not undergoing the catalytic reaction, or acting as a poor substrate, thereby sequestering the enzyme.[10][11] This would disrupt the purine salvage pathway, forcing cells to rely on the more energy-intensive de novo synthesis pathway. In rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides, this inhibition could be cytotoxic.[10]

The purine salvage pathway and the potential point of inhibition by AHX are illustrated below:

Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT PRPP PRPP PRPP->HGPRT IMP IMP HGPRT->IMP GMP GMP HGPRT->GMP Nucleic_Acids Nucleic Acids IMP->Nucleic_Acids GMP->Nucleic_Acids AHX 2-Azahypoxanthine AHX->Inhibition Inhibition->HGPRT

Caption: Inhibition of the purine salvage pathway by 2-Azahypoxanthine.

Experimental Validation Protocol

3.2.1. In Vitro HGPRT Enzyme Inhibition Assay

  • Objective: To determine if AHX directly inhibits the enzymatic activity of purified HGPRT.

  • Methodology:

    • Obtain purified recombinant human HGPRT.

    • Set up a reaction mixture containing a known concentration of HGPRT, its substrates ([¹⁴C]-hypoxanthine and phosphoribosyl pyrophosphate - PRPP), and varying concentrations of this compound.

    • Incubate the reaction and then stop it.

    • Separate the product, [¹⁴C]-IMP, from the unreacted substrate using thin-layer chromatography.

    • Quantify the amount of product formed and calculate the rate of reaction.

    • Determine the inhibition constant (Ki) of AHX for HGPRT.

3.2.2. Cellular Hypoxanthine Uptake and Conversion Assay

  • Objective: To assess the effect of AHX on HGPRT activity within intact cells.

  • Methodology:

    • Pre-incubate cells with varying concentrations of this compound.

    • Add [¹⁴C]-hypoxanthine to the cell culture medium.

    • After a defined incubation period, lyse the cells and analyze the intracellular metabolites by HPLC to quantify the amount of [¹⁴C]-hypoxanthine that has been converted to [¹⁴C]-IMP and other downstream nucleotides.

    • A decrease in the conversion of [¹⁴C]-hypoxanthine to its nucleotide derivatives in the presence of AHX would indicate inhibition of the purine salvage pathway.

The following table summarizes the expected outcomes for these experiments:

ExperimentParameter MeasuredExpected Outcome if AHX is an HGPRT Inhibitor
In Vitro HGPRT AssayReaction RateDecreased with increasing AHX concentration
KiA measurable and potent Ki value
Cellular Hypoxanthine Assay[¹⁴C]-IMP levelsDecreased in AHX-treated cells

Hypothesized Mechanism 3: Modulation of Purine Catabolism via Xanthine Oxidase Inhibition

A third potential mechanism of action for AHX is the inhibition of Xanthine Oxidase (XO), a key enzyme in the purine catabolism pathway.[13][14][15] This pathway is responsible for the breakdown of purines, and its dysregulation is implicated in conditions like gout.[15]

The Underlying Rationale

Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[13][14] Research on derivatives of 8-azahypoxanthine has already demonstrated their potential to inhibit XO.[16] Given that AHX is also a hypoxanthine analog, it is plausible that it could bind to the active site of XO and act as an inhibitor.[17] While this mechanism may not be directly cytotoxic, it could have significant therapeutic implications in diseases characterized by hyperuricemia.

The purine catabolism pathway and the potential point of inhibition by AHX are shown below:

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid AHX 2-Azahypoxanthine AHX->Inhibition1 AHX->Inhibition2 Inhibition1->XO1 Inhibition2->XO2

Caption: Inhibition of purine catabolism by 2-Azahypoxanthine.

Experimental Validation Protocol

4.2.1. In Vitro Xanthine Oxidase Inhibition Assay

  • Objective: To determine if AHX directly inhibits the enzymatic activity of purified Xanthine Oxidase.

  • Methodology:

    • Use a commercially available Xanthine Oxidase assay kit.

    • The assay typically measures the production of uric acid or hydrogen peroxide, which can be detected spectrophotometrically.

    • Set up reactions with purified XO, its substrate (hypoxanthine or xanthine), and a range of concentrations of this compound.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Calculate the IC50 and Ki values for AHX inhibition of XO.

The following table presents a template for presenting the results of such an experiment:

InhibitorSubstrateIC50 (µM)Ki (µM)Type of Inhibition
2-AzahypoxanthineHypoxanthineExperimental ValueExperimental Valuee.g., Competitive
Allopurinol (Control)HypoxanthineKnown ValueKnown ValueCompetitive

Conclusion and Future Directions

This compound is a purine analog with significant, yet largely unexplored, pharmacological potential. Based on its chemical structure and the known mechanisms of related compounds, this guide has outlined three plausible mechanisms of action: antimetabolite activity through nucleic acid incorporation, inhibition of the purine salvage pathway via HGPRT, and modulation of purine catabolism through the inhibition of Xanthine Oxidase.

The experimental protocols detailed herein provide a clear and robust framework for researchers to systematically investigate these hypotheses. It is likely that the ultimate mechanism of action of 2-Azahypoxanthine is a composite of these effects, with the predominant mechanism being dependent on the specific cellular context and concentration of the compound.

Future research should focus on a multi-pronged approach, combining the in vitro and cell-based assays described with in vivo studies in animal models of cancer and hyperuricemia. Furthermore, structural biology studies, such as X-ray crystallography of AHX in complex with its target enzymes, will be invaluable in elucidating the precise molecular interactions. A thorough understanding of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential.

References

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The Biosynthesis of 2-Azahypoxanthine in Fungi and Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has garnered significant interest for its potent plant growth-regulating properties and its unique 1,2,3-triazine ring system. Initially discovered as a "fairy chemical" secreted by the fairy ring-forming fungus Lepista sordida, AHX and its derivatives are now known to be endogenously produced in a variety of plants. This technical guide provides an in-depth exploration of the biosynthetic pathways of 2-azahypoxanthine in both fungi and plants. We will delve into the key enzymatic steps, precursor molecules, and the critical role of reactive nitrogen species in the formation of this fascinating molecule. Furthermore, this guide will present detailed experimental protocols and methodologies for researchers and drug development professionals seeking to investigate and harness the therapeutic and agricultural potential of 2-azahypoxanthine.

Introduction: The Emergence of a Novel Bioregulator

2-Azahypoxanthine (AHX) is a purine analogue characterized by the substitution of a carbon atom with a nitrogen atom at the 2-position of the purine ring, forming an unusual 1,2,3-triazine moiety. This compound was first isolated from the culture broth of the fairy ring-forming fungus Lepista sordida and identified as a key molecule responsible for the enhanced plant growth observed in these natural phenomena.[1][2] Subsequent research has revealed that AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are also produced endogenously by a wide range of plants, suggesting a conserved and significant biological role.[2][3][4][5]

The unique biological activities of AHX, including its ability to promote plant growth and increase crop yields, have positioned it as a molecule of interest for agricultural applications.[2][6] Understanding its biosynthesis is paramount for harnessing its potential through biotechnological approaches. This guide will provide a comprehensive overview of the current knowledge on AHX biosynthesis in both the fungal and plant kingdoms.

The Fungal Biosynthetic Pathway of 2-Azahypoxanthine in Lepista sordida

The biosynthesis of AHX in L. sordida is intricately linked to the purine metabolic pathway, a fundamental process in all living organisms.[2][3][7][8][9] The carbon skeleton of AHX is derived from components of this pathway, with glycine being a key building block.[3]

The Precursor: 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR)

The direct precursor for AHX biosynthesis has been identified as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the de novo purine biosynthesis pathway.[1][10][11] Feeding experiments with labeled AICAR in L. sordida cultures have demonstrated its conversion to and accumulation as AHX.[10][11]

The Unique 1,2,3-Triazine Ring Formation: A Role for Nitric Oxide Synthase and Reactive Nitrogen Species

The most remarkable feature of AHX is its 1,2,3-triazine ring, the formation of which requires the incorporation of three nitrogen atoms. Research has revealed that this process is mediated by nitric oxide synthase (NOS) and reactive nitrogen species (RNS).[1]

  • Nitric Oxide Synthase (NOS): L. sordida possesses multiple genes encoding for NOS.[1] These enzymes catalyze the production of nitric oxide (NO) from L-arginine.[1][12][13][14]

  • Reactive Nitrogen Species (RNS): The NO produced by NOS is a precursor to a variety of RNS. These highly reactive molecules are responsible for the diazotization of an amino group on a precursor derived from AICAR, leading to the formation of the unstable intermediate 4-diazo-4H-imidazole-5-carboxamide (DICA).[1] Intramolecular cyclization of DICA then yields the 1,2,3-triazine ring of AHX.[1]

Key Enzymes in the Fungal Pathway

Several enzymes of the purine salvage pathway play crucial roles in AHX biosynthesis in L. sordida:

  • Adenine Phosphoribosyltransferase (APRT): This enzyme is believed to be involved in the conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) to 5-aminoimidazole-4-carboxamide (AICA).[2][4][15][16]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Recombinant HGPRT from L. sordida has been shown to catalyze the reversible interconversion between 2-azahypoxanthine and its ribonucleotide, 2-azahypoxanthine-ribonucleotide.[3][17][18] This suggests a role for HGPRT in the final steps of AHX biosynthesis or its interconversion with a ribonucleotide precursor.[3][17][18]

Fungal Biosynthetic Pathway Diagram

Fungal_AHX_Biosynthesis cluster_purine Purine Metabolism cluster_ahx 2-Azahypoxanthine Biosynthesis cluster_nitrogen Nitrogen Source Glycine Glycine AICAR AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) Glycine->AICAR de novo purine biosynthesis PRPP PRPP PRPP->AICAR AICA AICA (5-aminoimidazole-4-carboxamide) AICAR->AICA APRT (?) DICA DICA (4-diazo-4H-imidazole-5-carboxamide) (unstable intermediate) AHXR AHX-ribotide DICA->AHXR Intramolecular cyclization AHX 2-Azahypoxanthine AHXR->AHX HGPRT AOH 2-Aza-8-oxohypoxanthine AHX->AOH Xanthine Dioxygenase L-Arginine L-Arginine NO Nitric Oxide (NO) L-Arginine->NO NOS RNS Reactive Nitrogen Species (RNS) NO->RNS AICARNS AICARNS AICARNS->DICA Diazotization

Figure 1. Proposed biosynthetic pathway of 2-azahypoxanthine in Lepista sordida.

The Plant Biosynthetic Pathway of 2-Azahypoxanthine: A Conserved Mechanism

While the fungal pathway has been more extensively studied, evidence strongly suggests a similar biosynthetic route for AHX in plants. Plants have been shown to endogenously produce AHX and its metabolite AOH, and these compounds are considered part of a novel purine metabolic pathway.[2][3][5][6]

Evidence for a Purine-Derived Pathway in Plants

Similar to fungi, the biosynthesis of AHX in plants originates from the purine metabolic pathway. 5-aminoimidazole-4-carboxamide (AICA) has been identified as a precursor to AHX in plants.[3][5] This indicates that the core carbon-nitrogen skeleton of AHX is assembled through conserved metabolic routes.

The Role of Reactive Nitrogen Species in Plant Metabolism

Reactive nitrogen species (RNS) are well-established signaling molecules in plants, involved in a myriad of physiological processes, including growth, development, and stress responses.[1][2][11][18][19] The enzymatic machinery for producing nitric oxide, a key precursor to RNS, is present in plants, although plant nitric oxide synthases (NOS) are structurally different from their mammalian counterparts.[20][21][22][23] The presence of RNS-generating systems in plants provides a strong basis for a similar mechanism of 1,2,3-triazine ring formation as observed in fungi.

Uncovering the Plant-Specific Enzymes: A Research Frontier

While the general pathway appears conserved, the specific enzymes catalyzing the key steps in AHX biosynthesis in plants have yet to be fully characterized. Identifying the plant orthologs or functional analogs of the fungal NOS, APRT, and HGPRT involved in this pathway is a key area for future research. Transcriptomic analysis of Arabidopsis thaliana treated with AHX has shown changes in the expression of genes related to stress responses and hormone signaling, providing a starting point for identifying candidate genes.[5][10]

Plant Biosynthetic Pathway Diagram

Plant_AHX_Biosynthesis cluster_purine_plant Purine Metabolism cluster_ahx_plant 2-Azahypoxanthine Biosynthesis cluster_nitrogen_plant Nitrogen Source Plant_Precursors Purine Precursors (e.g., from photorespiration) Plant_AICAR AICAR Plant_Precursors->Plant_AICAR de novo purine biosynthesis Plant_AICA AICA Plant_AICAR->Plant_AICA Plant APRT (putative) Plant_Intermediate Putative Diazo Intermediate Plant_AHX 2-Azahypoxanthine Plant_Intermediate->Plant_AHX Intramolecular cyclization (Plant HGPRT-like?) Plant_AOH 2-Aza-8-oxohypoxanthine Plant_AHX->Plant_AOH Plant Xanthine Dehydrogenase/Oxidase Plant_L-Arginine L-Arginine / Other sources Plant_NO Nitric Oxide (NO) Plant_L-Arginine->Plant_NO Plant NOS-like enzymes Plant_RNS Reactive Nitrogen Species (RNS) Plant_NO->Plant_RNS Plant_AICAPlant_RNS Plant_AICAPlant_RNS Plant_AICAPlant_RNS->Plant_Intermediate Diazotization

Figure 2. Hypothesized biosynthetic pathway of 2-azahypoxanthine in plants.

Experimental Protocols for Studying 2-Azahypoxanthine Biosynthesis

The following section provides detailed, step-by-step methodologies for key experiments to investigate the biosynthesis of AHX in both fungi and plants.

Fungal Culture and Induction of AHX Biosynthesis

Objective: To cultivate L. sordida and induce the production of 2-azahypoxanthine for extraction and analysis.

Materials:

  • Lepista sordida culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Protocol:

  • Inoculate L. sordida mycelia onto PDA plates and incubate at 25°C in the dark until the mycelia cover the plate.

  • Aseptically transfer several agar plugs of actively growing mycelia into a flask containing 100 mL of sterile PDB.

  • Incubate the liquid culture at 25°C with shaking at 120 rpm for 2-3 weeks to allow for sufficient mycelial growth.

  • To induce AHX biosynthesis, supplement the culture with a sterile solution of L-arginine (final concentration 10 mM) as a precursor for NO synthesis.

  • Continue the incubation for an additional 5-7 days.

  • Harvest the culture broth by filtration through cheesecloth to separate the mycelia. The filtrate contains the secreted AHX.

Extraction and Quantification of 2-Azahypoxanthine

Objective: To extract and quantify AHX from fungal culture broth or plant tissues.

Materials:

  • Fungal culture filtrate or plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • AHX analytical standard

Protocol:

  • Fungal Broth: Acidify the culture filtrate to pH 3.0 with HCl.

  • Plant Tissue: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Extract the powder with 80% methanol.

  • Centrifuge the extract to pellet debris.

  • Solid Phase Extraction: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.0). Load the supernatant onto the cartridge. Wash the cartridge with acidified water. Elute the AHX with methanol.

  • Evaporate the methanol eluate to dryness under vacuum and redissolve the residue in a known volume of mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the sample onto a C18 HPLC column. Use a mobile phase of acetonitrile and water with 0.1% formic acid. Monitor the elution at a wavelength of 260 nm.

  • Quantify the AHX concentration by comparing the peak area to a standard curve generated with the AHX analytical standard.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the activity of NOS in fungal or plant protein extracts.

Materials:

  • Fungal mycelia or plant tissue

  • Extraction buffer (e.g., Tris-HCl with protease inhibitors)

  • Bradford reagent for protein quantification

  • NOS activity assay kit (colorimetric, based on the Griess reaction)[24][25]

  • L-arginine

  • NADPH

Protocol:

  • Homogenize fungal mycelia or plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C to obtain a crude protein extract (supernatant).

  • Determine the total protein concentration of the extract using the Bradford assay.

  • Set up the NOS assay reaction mixture according to the manufacturer's instructions. This typically includes the protein extract, L-arginine, NADPH, and other cofactors.

  • Incubate the reaction at the optimal temperature (e.g., 37°C for fungal NOS).

  • Stop the reaction and measure the amount of nitrite and nitrate produced using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculate the NOS activity as the rate of NO production per unit of protein per unit of time.

Recombinant Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., NOS, APRT, HGPRT) for in vitro characterization.

Materials:

  • cDNA from L. sordida or the plant of interest

  • Expression vector (e.g., pET vector for E. coli)

  • Competent E. coli cells (e.g., BL21(DE3))

  • IPTG for induction

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

Protocol:

  • Amplify the coding sequence of the target enzyme from cDNA using PCR with primers containing appropriate restriction sites.

  • Clone the PCR product into the expression vector.

  • Transform the recombinant plasmid into competent E. coli cells.

  • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and lyse them by sonication.

  • Clarify the lysate by centrifugation.

  • Purify the recombinant protein from the supernatant using affinity chromatography.

  • Analyze the purity of the protein by SDS-PAGE.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of genes involved in AHX biosynthesis.

Materials:

  • Fungal mycelia or plant tissue

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase

  • qPCR master mix with SYBR Green

  • Gene-specific primers

Protocol:

  • Extract total RNA from the biological samples using a suitable RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using the cDNA as a template, the qPCR master mix, and gene-specific primers for the target genes (e.g., NOS, APRT, HGPRT) and a reference gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Summary and Future Directions

The biosynthesis of 2-azahypoxanthine represents a fascinating intersection of purine metabolism and reactive nitrogen species chemistry in both fungi and plants. While the pathway in Lepista sordida is becoming increasingly clear, the precise enzymatic machinery in plants remains an exciting area of investigation. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the complexities of AHX biosynthesis.

Future research should focus on:

  • Identification and characterization of the plant-specific enzymes involved in AHX biosynthesis, particularly the plant NOS-like enzyme responsible for the 1,2,3-triazine ring formation.

  • Elucidation of the regulatory mechanisms that control AHX production in response to developmental and environmental cues in both fungi and plants.

  • Exploration of the broader biological roles of AHX and its derivatives in plant physiology and their potential applications in agriculture and medicine.

By continuing to explore the biosynthesis of this unique natural product, we can unlock its full potential for the benefit of science and society.

References

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An In-depth Technical Guide to 2-Azahypoxanthine Sodium Salt as a Purine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Azahypoxanthine Sodium Salt, a purine analog with significant potential in biomedical research and drug development. As a structural mimic of endogenous purines, its primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. This guide will delve into the biochemical properties, mechanism of action, and the downstream cellular consequences of IMPDH inhibition by 2-Azahypoxanthine. Furthermore, we will provide detailed, field-proven protocols for the evaluation of its biological activity, including enzymatic and cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

Introduction: The Significance of Purine Analogs in Therapeutics

Purine analogs are a class of antimetabolites that structurally resemble natural purines, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis and utilization of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as key molecules in cellular signaling and energy metabolism.[2][3] Consequently, purine analogs have found widespread application as therapeutic agents, particularly in the fields of oncology and immunology.[4][5] By disrupting the cellular machinery of rapidly proliferating cells, such as cancer cells and activated lymphocytes, these compounds can induce cell cycle arrest and apoptosis.[1][6]

2-Azahypoxanthine (AHX) is a purine-related compound that has been identified as a natural product from the fungus Lepista sordida and is also known to be a degradation product of the chemotherapeutic agent dacarbazine.[7][8][9] Its sodium salt form enhances its solubility for research applications. This guide will focus on the scientific underpinnings of this compound as a purine analog and a tool for interrogating cellular pathways dependent on guanine nucleotide metabolism.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings.

PropertyValueSource(s)
Chemical Name 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt[10][11]
Synonyms AHX sodium salt, NSC 22419 Sodium Salt[7]
CAS Number 1797817-35-6[10][11][12]
Molecular Formula C₄H₂N₅NaO[7][13]
Molecular Weight 159.08 g/mol [7][13]
Free Acid CAS 4656-86-4[11]
Free Acid Mol. Wt. 137.1 g/mol [10]
Appearance Neat (solid)[7]
Storage 2-8 °C, Hygroscopic[7][14]

Mechanism of Action: Inhibition of IMP Dehydrogenase and Guanine Nucleotide Depletion

The primary molecular target of 2-Azahypoxanthine's active metabolite is Inosine 5'-monophosphate dehydrogenase (IMPDH).[7] IMPDH is a rate-limiting enzyme in the de novo biosynthesis of purines, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the precursor for guanine nucleotides (GMP, GDP, and GTP).[15][16]

The proposed mechanism of action for 2-Azahypoxanthine is as follows:

  • Cellular Uptake and Metabolism: 2-Azahypoxanthine enters the cell and is metabolized to its active form, 2-aza-inosine monophosphate (2-azaIMP).[7]

  • IMPDH Inhibition: 2-azaIMP acts as a competitive inhibitor of IMPDH, blocking the synthesis of XMP.[7]

  • Guanine Nucleotide Depletion: The inhibition of IMPDH leads to a selective reduction in the intracellular pool of guanine nucleotides (GTP and dGTP).[6][15]

This depletion of guanine nucleotides has profound downstream effects on cellular processes that are critically dependent on these molecules, including DNA and RNA synthesis, signal transduction, and energy metabolism.[4][13]

Downstream Signaling Consequences of Guanine Nucleotide Depletion

The cellular response to guanine nucleotide depletion is multifaceted, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[4][15] Key signaling pathways affected include:

  • Cell Cycle Arrest: Depletion of guanine nucleotides leads to a G1 phase cell cycle arrest.[8] This is mediated by the inhibition of cyclin D/CDK6 kinase activity and the stabilization of the CDK inhibitor p27(Kip1).[8]

  • Induction of Apoptosis: Prolonged or severe guanine nucleotide depletion triggers programmed cell death.[15][17] This is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax.[18]

  • Modulation of MAPK and mTOR Pathways: Guanine nucleotide depletion has been shown to down-regulate the MAP kinase kinase/extracellular regulatory kinase (MEK/Erk) and the mammalian target of rapamycin (mTOR) signaling pathways, both of which are crucial for cell growth and survival.[15]

  • p53-Mediated Pathways: In cells with wild-type p53, guanine nucleotide depletion can lead to the stabilization and nuclear shuttling of p53, further contributing to cell cycle arrest and apoptosis.[5][18]

cluster_0 Cellular Entry and Metabolism cluster_1 Inhibition of Purine Synthesis cluster_2 Downstream Cellular Effects 2-Azahypoxanthine 2-Azahypoxanthine 2-azaIMP 2-azaIMP 2-Azahypoxanthine->2-azaIMP Metabolic Activation IMPDH IMPDH 2-azaIMP->IMPDH Inhibition Guanine Nucleotide\nDepletion Guanine Nucleotide Depletion IMP IMP XMP XMP IMP->XMP IMPDH Guanine Nucleotides\n(GTP, dGTP) Guanine Nucleotides (GTP, dGTP) XMP->Guanine Nucleotides\n(GTP, dGTP) DNA/RNA Synthesis DNA/RNA Synthesis Guanine Nucleotides\n(GTP, dGTP)->DNA/RNA Synthesis Signal Transduction (e.g., Ras) Signal Transduction (e.g., Ras) Guanine Nucleotides\n(GTP, dGTP)->Signal Transduction (e.g., Ras) Protein Synthesis Protein Synthesis Guanine Nucleotides\n(GTP, dGTP)->Protein Synthesis Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Guanine Nucleotide\nDepletion->Cell Cycle Arrest (G1) Apoptosis Apoptosis Guanine Nucleotide\nDepletion->Apoptosis Inhibition of\nMEK/Erk & mTOR Inhibition of MEK/Erk & mTOR Guanine Nucleotide\nDepletion->Inhibition of\nMEK/Erk & mTOR

Figure 1: Mechanism of action of 2-Azahypoxanthine.

Potential Applications in Research and Drug Development

Given its mechanism of action as an IMPDH inhibitor, this compound holds promise as a research tool and a potential starting point for drug discovery in several areas:

  • Oncology: The anti-proliferative and pro-apoptotic effects of IMPDH inhibitors make them attractive candidates for cancer therapy, particularly for hematological malignancies that exhibit high rates of purine metabolism.[3]

  • Immunosuppression: By targeting the proliferation of activated lymphocytes, IMPDH inhibitors are used as immunosuppressive agents to prevent organ transplant rejection and to treat autoimmune diseases.[4][19]

  • Virology: Some viruses are dependent on the host cell's purine biosynthesis machinery for their replication, making IMPDH a potential target for antiviral therapies.[4]

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the biological activity of this compound.

IMP Dehydrogenase (IMPDH) Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of IMPDH activity by monitoring the production of NADH at 340 nm.[11][20]

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • This compound stock solution (in DMSO or aqueous buffer)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of IMP, NAD+, and serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (or solvent control)

    • NAD+ solution (final concentration, e.g., 250 µM)

    • Purified IMPDH2 enzyme (e.g., 2.5 mU/ml)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding IMP solution (final concentration, e.g., 250 µM) to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Prepare Reagents Prepare Reagents Plate Setup Add Buffer, Inhibitor, NAD+, and IMPDH2 Prepare Reagents->Plate Setup Pre-incubate 10 min at 37°C Plate Setup->Pre-incubate Initiate Reaction Add IMP Pre-incubate->Initiate Reaction Measure Absorbance Monitor NADH production at 340 nm Initiate Reaction->Measure Absorbance Calculate Velocity Calculate Velocity Measure Absorbance->Calculate Velocity Determine IC50 Determine IC50 Calculate Velocity->Determine IC50

Figure 2: Workflow for IMPDH Enzyme Inhibition Assay.

Cell Viability/Cytotoxicity Assay (ATP-Based Luminescence)

This assay determines the effect of this compound on cell viability by quantifying intracellular ATP levels, which correlate with metabolic activity.[10]

Materials:

  • Cancer or immune cell line of interest (e.g., Jurkat, K562)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution

  • ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the cells and incubate for a desired period (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the plate and the ATP-based assay reagent to room temperature.

  • Lysis and Signal Generation: Add the assay reagent to each well according to the manufacturer's instructions. This will lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells (100% viability) and calculate the IC₅₀ value.

Analysis of Intracellular Guanine Nucleotide Pools by HPLC

This method allows for the direct measurement of the depletion of guanine nucleotides in cells treated with this compound.[21][22][23]

Materials:

  • Cell line of interest

  • This compound

  • Cold perchloric acid (PCA) or other suitable extraction buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., ion-pair reagent in a buffer gradient)

  • Guanine nucleotide standards (GTP, GDP, GMP)

Procedure:

  • Cell Treatment: Culture cells in the presence of this compound for a specified time.

  • Nucleotide Extraction: Harvest the cells and extract the nucleotides using cold PCA. Neutralize the extracts.

  • HPLC Analysis: Inject the extracted samples onto the HPLC system. Separate the nucleotides using a suitable gradient elution.

  • Quantification: Detect the nucleotides by their UV absorbance (typically at 252 or 254 nm). Quantify the concentration of each nucleotide by comparing the peak areas to a standard curve generated from known concentrations of guanine nucleotide standards.

  • Data Analysis: Compare the levels of GTP, GDP, and GMP in treated cells to those in untreated control cells to determine the extent of depletion.

Pharmacokinetics and Pharmacodynamics (ADME)

Currently, there is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. For a comprehensive understanding of its in vivo behavior, ADME studies are essential. A general approach to characterizing the ADME properties would involve the use of a radiolabeled version of the compound (e.g., ¹⁴C-labeled 2-Azahypoxanthine).[24][25]

A typical in vivo ADME study in an animal model would involve:

  • Synthesis of Radiolabeled Compound: A ¹⁴C or ³H labeled version of 2-Azahypoxanthine is synthesized.

  • Dosing: The radiolabeled compound is administered to the animal model (e.g., rodents) via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection: Blood, urine, feces, and various tissues are collected at different time points.

  • Analysis: The total radioactivity in the collected samples is measured to determine the extent of absorption, distribution, and excretion. Metabolite profiling is conducted using techniques like HPLC-radiodetector and mass spectrometry to identify and quantify any metabolites.

Conclusion

This compound is a valuable research tool for studying cellular processes that are dependent on guanine nucleotide metabolism. Its well-defined mechanism of action as an IMPDH inhibitor provides a clear rationale for its use in cancer and immunology research. The protocols provided in this guide offer a robust framework for investigating its biological effects. Further studies, particularly in the area of pharmacokinetics, will be crucial for translating the in vitro findings into potential therapeutic applications.

References

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  • Choi, J. H., et al. (2015). Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro. Journal of agricultural and food chemistry, 63(32), 7230–7235. [Link]

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2-Azahypoxanthine: From Fungal Folklore to a Molecule of Interest in Agriculture and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Scientific Significance of 2-Azahypoxanthine

Introduction

2-Azahypoxanthine (AHX) is a naturally occurring purine analog that has garnered significant scientific interest in recent years. Initially identified as the causative agent of the "fairy ring" phenomenon, this small molecule has demonstrated potent plant growth-promoting activities.[1] Beyond its agricultural implications, as a member of the broader class of 8-azapurines, AHX is situated within a family of compounds with a rich history in medicinal chemistry, exhibiting a range of pharmacological activities, including anticancer and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-azahypoxanthine, tailored for researchers, scientists, and drug development professionals.

A Tale of Two Discoveries: Chemical Synthesis and Natural Identification

The story of 2-azahypoxanthine is unique in that its chemical synthesis predates its discovery as a natural product. This dual history highlights the distinct paths of chemical exploration and natural product discovery that ultimately converged on this fascinating molecule.

The Dawn of 8-Azapurines: A Medicinal Chemistry Perspective

The history of 2-azahypoxanthine is intrinsically linked to the broader class of compounds known as 8-azapurines. These purine isosteres, where the carbon at position 8 is replaced by a nitrogen atom, have been a subject of medicinal chemistry research for decades. One of the earliest and most notable members of this class is 8-azaguanine.

The pioneering synthesis of 8-azaguanine was reported by Roblin and his colleagues in 1945. Their work laid the foundation for the chemical synthesis of a wide array of 8-azapurine derivatives. Following this, 8-azaguanine was investigated for its potential as an antineoplastic agent in the 1950s and 1960s.[4] These early studies revealed that 8-azapurines could act as antimetabolites, interfering with nucleic acid and protein synthesis, thereby inhibiting the growth of cancer cells.[5][6]

The general synthetic strategy for creating the 8-azapurine core, including 2-azahypoxanthine, often involves the cyclization of a substituted 5-amino-1,2,3-triazole precursor. Specifically, the synthesis of 2-azahypoxanthine can be achieved from 5-aminoimidazole-4-carboxamide (AICA).[4][7]

Unraveling the Fairy Ring Mystery: The Natural Discovery of 2-Azahypoxanthine

For centuries, "fairy rings"—circles of lush, dark green grass—have been the subject of folklore. It was not until 2010 that the chemical basis for this phenomenon was elucidated. Researchers identified 2-azahypoxanthine, produced by the fairy ring-forming fungus Lepista sordida, as the molecule responsible for the stimulated plant growth.[7] This discovery marked the first isolation of 2-azahypoxanthine from a natural source and opened a new field of research into its role as a plant growth regulator.[7]

Subsequent research revealed that AHX is not only produced by fungi but is also found endogenously in a variety of plants.[4] In plants, AHX is metabolized to 2-aza-8-oxohypoxanthine (AOH), which also exhibits plant growth-regulating activities.[4][8]

Biosynthesis and Chemical Synthesis of 2-Azahypoxanthine

Understanding the synthesis of 2-azahypoxanthine is crucial for both its study and potential applications. Both biological and chemical synthetic pathways have been elucidated.

The Natural Pathway: Biosynthesis in Fungi and Plants

In both Lepista sordida and plants, 2-azahypoxanthine is biosynthesized from the purine metabolic intermediate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[7] The biosynthetic pathway involves the conversion of AICAR to AICA, which then undergoes a unique cyclization to form the 1,2,3-triazine ring of AHX.[7] In the fungus Lepista sordida, this crucial step is facilitated by nitric oxide (NO) synthase (NOS), which produces reactive nitrogen species (RNS) that are key to the formation of the triazine ring.

Diagram of the Biosynthetic Pathway of 2-Azahypoxanthine

Biosynthesis of 2-Azahypoxanthine AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) APRT APRT AICAR->APRT AICA 5-Aminoimidazole-4-carboxamide (AICA) NOS NOS-derived RNS AICA->NOS AHX 2-Azahypoxanthine (AHX) APRT->AICA NOS->AHX caption Biosynthesis of 2-Azahypoxanthine from AICAR.

Caption: Biosynthesis of 2-Azahypoxanthine from AICAR.

Laboratory Synthesis: A Practical Approach

The chemical synthesis of 2-azahypoxanthine provides a reliable and scalable method for obtaining the compound for research and development. A practical, large-scale synthesis starts from 5-amino-1H-imidazole-4-carboxamide hydrochloride (AICA·HCl).[7]

Experimental Protocol: Synthesis of 2-Azahypoxanthine from AICA

Objective: To synthesize 2-azahypoxanthine (AHX) from 5-amino-1H-imidazole-4-carboxamide hydrochloride (AICA·HCl).

Materials:

  • 5-amino-1H-imidazole-4-carboxamide hydrochloride (AICA·HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water (H₂O)

  • Tetrahydrofuran (THF)

  • 25% aqueous ammonia (NH₃)

  • Methanol (MeOH)

  • Activated carbon

Procedure:

  • Diazotization:

    • Dissolve sodium nitrite (5.80 mol) in deionized water (1.5 L) in a suitable reaction vessel and cool to 0 °C in an ice bath.

    • Slowly add a solution of AICA·HCl (0.762 mol) in water to the stirred sodium nitrite solution over 30 minutes, maintaining the temperature at 0 °C.

    • Continue stirring the reaction mixture at 0 °C for 1 hour.

    • Filter the resulting precipitate (4-diazo-4H-imidazole-5-carboxamide, DICA) and wash the solid with THF.

    • Dry the crude DICA under vacuum at room temperature.

  • Cyclization and Purification:

    • To a stirred solution of the crude DICA in water (300 mL), add 25% aqueous ammonia (400 mL) at room temperature.

    • The reaction mixture will change color. After the reaction is complete (monitor by TLC or LC-MS), concentrate the mixture under reduced pressure.

    • Add methanol to the residue and filter to remove any insoluble red solid.

    • Add activated carbon to the filtrate and stir for 12 hours at room temperature.

    • Filter the mixture and evaporate the filtrate under reduced pressure to yield 2-azahypoxanthine as a white solid.

Diagram of the Chemical Synthesis of 2-Azahypoxanthine

Chemical Synthesis of 2-Azahypoxanthine AICA AICA·HCl NaNO2 NaNO₂, H₂O, 0 °C AICA->NaNO2 DICA 4-Diazo-4H-imidazole-5-carboxamide (DICA) NH3 aq. NH₃ DICA->NH3 AHX 2-Azahypoxanthine (AHX) NaNO2->DICA NH3->AHX caption Chemical synthesis of 2-Azahypoxanthine from AICA.

Caption: Chemical synthesis of 2-Azahypoxanthine from AICA.

Biological Activities and Potential Applications

The unique structure of 2-azahypoxanthine and its 8-azapurine relatives underpins a diverse range of biological activities, spanning from plant growth regulation to potential therapeutic applications in human diseases.

A Novel Phytohormone: Revolutionizing Plant Growth

The most well-documented biological activity of 2-azahypoxanthine is its ability to stimulate plant growth. It has been shown to promote the growth of a wide variety of plants, including turfgrass and crops like rice and wheat.[4][7] This has led to the proposal that AHX and its metabolite AOH may represent a new family of plant hormones.[1] The practical application of these "fairy chemicals" in agriculture to increase crop yields is an active area of research.[4]

Therapeutic Potential: A Legacy of 8-Azapurines

Building on the historical investigation of 8-azapurines, 2-azahypoxanthine and its derivatives are of significant interest to drug development professionals. The 8-azapurine scaffold has been shown to be a versatile platform for the development of compounds with various therapeutic activities.

  • Anticancer Activity: As antimetabolites, 8-azapurines can be incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis and, ultimately, to the inhibition of cancer cell proliferation.[4][5] Some 8-azapurine derivatives have also been shown to act as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle regulation and are often dysregulated in cancer.[2]

  • Antiviral Activity: The ability of 8-azapurines to interfere with nucleic acid synthesis also makes them potential antiviral agents. Acyclic nucleotide analogs derived from 8-azapurines have demonstrated activity against a range of viruses.[3]

  • Enzyme Inhibition: 8-Azapurines have been investigated as inhibitors of various enzymes. Of particular note is their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid.[9] Inhibition of xanthine oxidase is a key therapeutic strategy for the treatment of gout, a condition caused by the buildup of uric acid crystals in the joints. The mechanism of inhibition often involves the 8-azapurine binding to the molybdenum center of the enzyme.[9]

Table 1: Reported IC₅₀ Values for Selected 8-Azapurine Derivatives

CompoundTargetIC₅₀ ValueCell Line/Assay ConditionReference
8-AzaguanineT-acute lymphoblastic leukaemia10 µM (24h)MOLT3 cells[5]
8-AzaguanineT-acute lymphoblastic leukaemia100 µM (24h)CEM cells[5]
Various 8-azapurine derivativesCyclin-dependent kinase 2 (CDK2)VariesEnzyme assay[2]
N6-substituted 8-azapurine derivative (IIh)ADP-induced platelet aggregation0.20 µMIn vitro assay[3]

Diagram of the Mechanism of Action of 8-Azapurines as Anticancer Agents

Anticancer Mechanism of 8-Azapurines Azapurine 8-Azapurine NucleicAcid DNA/RNA Synthesis Azapurine->NucleicAcid Incorporation Inhibition Inhibition NucleicAcid->Inhibition ProteinSynth Protein Synthesis CellGrowth Cancer Cell Proliferation ProteinSynth->CellGrowth Inhibition->ProteinSynth Inhibition->CellGrowth caption Anticancer mechanism of 8-azapurines.

Caption: Anticancer mechanism of 8-azapurines.

Conclusion and Future Directions

2-Azahypoxanthine stands at a unique intersection of natural product chemistry, plant science, and medicinal chemistry. Its journey from a mysterious component of "fairy rings" to a well-characterized molecule with defined synthetic pathways and a spectrum of biological activities is a testament to the power of scientific inquiry.

For researchers in agriculture, the potential of 2-azahypoxanthine and its derivatives as a new class of plant growth regulators offers exciting possibilities for enhancing crop yields and improving food security. The elucidation of its biosynthetic pathway and mechanism of action in plants will be crucial for optimizing its agricultural applications.

For drug development professionals, the 8-azapurine scaffold, including 2-azahypoxanthine, continues to be a promising starting point for the design of novel therapeutics. Further exploration of its potential as an anticancer, antiviral, and enzyme-inhibiting agent is warranted. Structure-activity relationship (SAR) studies and the development of more potent and selective derivatives will be key to translating the therapeutic potential of this class of molecules into clinical applications.

The story of 2-azahypoxanthine is far from over. As research continues, this once-mythical molecule is poised to make significant contributions to both agriculture and medicine.

References

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A Technical Guide to 2-Azahypoxanthine Sodium Salt: From Fungal Metabolite to Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifaceted Identity of a Unique Purine Analog

2-Azahypoxanthine (AHX), and by extension its sodium salt (CAS 1797817-35-6), is a fascinating heterocyclic compound that occupies a unique niche at the intersection of mycology, plant science, and pharmaceutical chemistry. Initially isolated from the culture broth of the fairy ring-forming fungus Lepista sordida, it was identified as a "fairy chemical" responsible for the lush growth of grass characteristic of these natural phenomena[1][2]. Subsequent research has shown it is produced endogenously by many plants and mushrooms, suggesting a role as a novel plant growth hormone that can influence processes like carotenoid accumulation[3][4].

Beyond its botanical significance, 2-Azahypoxanthine is critically important in the pharmaceutical industry. It is recognized as a major degradation product of the alkylating agent Dacarbazine and a known impurity of the chemotherapy drug Temozolomide[5][6]. This dual identity makes a thorough understanding of its properties, synthesis, and analysis essential for researchers in natural products, agriculture, and oncology drug development. This guide provides an in-depth technical overview of 2-Azahypoxanthine Sodium Salt, offering foundational knowledge, practical experimental protocols, and forward-looking scientific insights.

Physicochemical and Structural Characteristics

The sodium salt of 2-Azahypoxanthine enhances its aqueous solubility, making it more suitable for use in biological assays and as a reference standard in aqueous chromatographic systems. The core molecule's structure, an imidazotriazinone, is a purine analog where a carbon atom at the 2-position of the purine ring is replaced by a nitrogen atom.

PropertyDataSource(s)
CAS Number 1797817-35-6 (Sodium Salt); 4656-86-4 (Free Acid)[7][8]
Molecular Formula C₄H₂N₅NaO[8][9][10]
Molecular Weight 159.08 g/mol [8][10]
IUPAC Name Sodium 7H-imidazo[4,5-d][1][7][11]triazin-4-olate[5][12]
Synonyms 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt; Dacarbazine EP Impurity A; Temozolomide EP Impurity E[5][7]
Appearance White to off-white powder
Solubility Soluble in Methanol, DMSO[8]
Storage 2-8 °C, Hygroscopic[8][10]

Biosynthesis and Chemical Synthesis

Fungal Biosynthetic Pathway

The formation of the unique 1,2,3-triazine ring in 2-Azahypoxanthine by L. sordida is a remarkable feat of natural product biosynthesis. Research has elucidated a pathway that begins with a common purine precursor, 5-aminoimidazole-4-carboxamide (AICA). The key transformation involves the activity of nitric oxide synthase (NOS). NOS produces nitric oxide (NO), which gives rise to reactive nitrogen species (RNS). These RNS are responsible for the diazotization and subsequent cyclization of the AICA precursor to form the triazine ring of AHX[1][2]. This pathway highlights a fascinating physiological role for NOS beyond its typical signaling functions.

G cluster_purine Purine Metabolism cluster_nos NOS Activity AICAR AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) AICA AICA (5-aminoimidazole-4-carboxamide) AICAR->AICA APRT AHXR AHX-ribotide AICAR->AHXR Reaction with RNS AHX 2-Azahypoxanthine (AHX) AICA->AHX Reaction with RNS L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arg->NOS NO Nitric Oxide (NO) NOS->NO RNS Reactive Nitrogen Species (RNS) NO->RNS AHXR->AHX via HGPRT AHX->AHXR via HGPRT HGPRT HGPRT

Caption: Biosynthetic pathway of 2-Azahypoxanthine (AHX) in Lepista sordida.

Chemical Synthesis

The chemical synthesis of AHX often mirrors its biosynthesis. A common laboratory method involves the reaction of 5-aminoimidazole-4-carboxamide (AICA) with a diazotizing agent, such as sodium nitrite (NaNO₂), under acidic conditions. This forms an unstable diazo intermediate, which is then cyclized to yield 2-Azahypoxanthine[1].

Proposed Mechanism of Action in a Pharmacological Context

While the biological activity of AHX as a plant growth regulator is established[4], its mechanism of action in mammalian systems is less defined, primarily being studied as a metabolite of dacarbazine[13]. As a purine analog, its structure strongly suggests a potential for interaction with the enzymes of purine metabolism.

We propose a hypothetical mechanism wherein AHX acts as a fraudulent substrate for key enzymes in the purine salvage pathway, such as Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). In normal purine salvage, HGPRT recycles hypoxanthine and guanine back into nucleotides.

  • Uptake and Recognition : AHX, due to its structural similarity to hypoxanthine, may be transported into cells and recognized by HGPRT.

  • Enzymatic Conversion : HGPRT could catalyze the conversion of AHX to its corresponding nucleotide, 2-aza-inosine monophosphate (2-aza-IMP). This has been demonstrated in fungi, where HGPRT catalyzes the interconversion between AHX and its ribonucleotide[11].

  • Metabolic Disruption : The formation of this fraudulent nucleotide could have several downstream consequences:

    • Inhibition of Purine Synthesis : 2-aza-IMP could act as a feedback inhibitor of de novo purine synthesis.

    • Incorporation into Nucleic Acids : If further phosphorylated, the 2-azapurine nucleotide could be incorporated into DNA or RNA, leading to chain termination or transcriptional/translational errors, contributing to cytotoxicity. This mechanism is plausible, as related 2-azapurine nucleosides have shown cytotoxic effects[14].

    • Enzyme Inhibition : The fraudulent nucleotide could inhibit other key enzymes in nucleotide metabolism, disrupting the balance of the cellular nucleotide pool required for DNA replication and repair.

This proposed pathway provides a logical framework for investigating the potential antimetabolite and cytotoxic properties of 2-Azahypoxanthine, which is particularly relevant given its origin as a metabolite of an alkylating chemotherapy agent.

cluster_cell Cellular Environment cluster_effects Downstream Effects AHX_ext Extracellular 2-Azahypoxanthine AHX_int Intracellular 2-Azahypoxanthine AHX_ext->AHX_int Cellular Uptake HGPRT HGPRT Enzyme AHX_int->HGPRT AZA_IMP Fraudulent Nucleotide (2-Aza-IMP) HGPRT->AZA_IMP Phosphoribosylation Inhibition Inhibition of De Novo Purine Synthesis AZA_IMP->Inhibition Incorporation Incorporation into DNA/RNA AZA_IMP->Incorporation Disruption Disruption of Nucleotide Pools AZA_IMP->Disruption

Sources

A Technical Guide to 2-Azahypoxanthine Sodium Salt (AHX Sodium Salt) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Azahypoxanthine Sodium Salt, a purine analog with significant implications in drug development and biomedical research. From its fundamental chemical identity to its mechanism of action and practical experimental protocols, this document serves as a comprehensive resource for scientists and researchers in the field.

Nomenclature and Chemical Identity: Establishing a Clear Frame of Reference

This compound is a molecule known by a variety of synonyms across different commercial and academic contexts. A clear understanding of its nomenclature is critical for accurate literature searches and unambiguous communication in research.

The compound is systematically named Sodium 5H-imidazo[4,5-d][1][2][3]triazin-4-olate .[2] However, it is frequently referred to by several alternative names. This guide will primarily use the common abbreviation AHX Sodium Salt .

Identifier Type Value Source
Common Name This compoundN/A
Abbreviation AHX Sodium Salt[3]
IUPAC Name Sodium 5H-imidazo[4,5-d][1][2][3]triazin-4-olate[2]
Synonym 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt[1][3]
Synonym Dacarbazine EP Impurity A[2]
Synonym Dacarbazine Related Compound B[2]
Synonym Temozolomide EP Impurity E[2]
Synonym NSC 22419 Sodium Salt[3]
CAS Number 1797817-35-6[1]
Molecular Formula C₄H₂N₅NaO[3][4]
Molecular Weight 159.08 g/mol [3]
Parent Compound (Free Acid) 2-Azahypoxanthine[2]
Parent CAS Number 4656-86-4[4][5]

It is crucial to note that 2-Azahypoxanthine is a major degradation product of the chemotherapeutic agent Dacarbazine, particularly through hydrolysis and photolysis.[2] This relationship underscores its importance as an impurity that requires careful monitoring in pharmaceutical formulations.

Mechanism of Action: A Purine Antimetabolite

As a purine analog, the cytotoxic effects of 2-Azahypoxanthine stem from its interference with the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis and cellular energy metabolism.

Cellular Uptake and Metabolic Activation

2-Azahypoxanthine is a substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] HGPRT facilitates the conversion of 2-Azahypoxanthine into its ribonucleotide form, 2-aza-inosine monophosphate (2-azaIMP), by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). This metabolic activation is a key step, as the nucleotide analog is the primary active species within the cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHX_ext 2-Azahypoxanthine AHX_int 2-Azahypoxanthine AHX_ext->AHX_int Transport HGPRT HGPRT AHX_int->HGPRT PRPP PRPP PRPP->HGPRT 2_azaIMP 2-azaIMP HGPRT->2_azaIMP Metabolic Activation IMP_DH IMP Dehydrogenase 2_azaIMP->IMP_DH Competitive Inhibition Guanine_synthesis Guanine Nucleotide Synthesis IMP_DH->Guanine_synthesis Catalyzes DNA_RNA_synthesis DNA/RNA Synthesis Guanine_synthesis->DNA_RNA_synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_synthesis->Cell_Cycle_Arrest Inhibition of

Metabolic activation and mechanism of action of 2-Azahypoxanthine.
Inhibition of IMP Dehydrogenase and Depletion of Guanine Nucleotides

The primary molecular target of the activated 2-azaIMP is inosine monophosphate dehydrogenase (IMPDH). 2-azaIMP acts as a competitive inhibitor of IMPDH, which is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] By blocking this crucial step, 2-Azahypoxanthine selectively depletes the intracellular pools of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). This depletion of guanine nucleotides has profound downstream effects, including the inhibition of DNA and RNA synthesis, ultimately leading to cell cycle arrest and cytotoxicity.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. The following protocol provides a robust framework for evaluating the in vitro efficacy of this compound against various cancer cell lines.

Materials
  • Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • This compound (AHX Sodium Salt)

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cancer cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of AHX Sodium Salt (e.g., 10 mM) in sterile water or DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., from 0.1 µM to 1000 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AHX Sodium Salt.

    • Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound, if applicable).

    • Include untreated control wells (cells with fresh medium only).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the AHX Sodium Salt concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability, from the dose-response curve.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with AHX Sodium Salt Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure (24-72h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_Formazan Incubate for formazan formation (2-4h) MTT_Addition->Incubation_Formazan Solubilization Solubilize formazan crystals Incubation_Formazan->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.

Concluding Remarks for the Drug Development Professional

This compound represents a molecule of significant interest due to its well-defined mechanism as a purine antimetabolite. Its role as a degradation product of Dacarbazine necessitates its thorough characterization and monitoring in pharmaceutical settings. Furthermore, its inherent cytotoxic activity suggests potential as a standalone therapeutic agent or as a scaffold for the development of novel antineoplastic drugs. The provided technical information and experimental protocol offer a solid foundation for researchers to further investigate the pharmacological properties and potential applications of this compound.

References

  • Metabolism and metabolic effects of 2-azahypoxanthine and 2-azaadenosine. [Link]

  • This compound | CAS 1797817-35-6 - Veeprho. [Link]

Sources

2-Azahypoxanthine: A Fungal Metabolite Repurposed as a Novel Plant Hormone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azahypoxanthine (AHX) is a naturally occurring purine analog that has emerged as a molecule of significant interest at the intersection of mycology, plant science, and pharmacology. Initially identified as the causative agent of the "fairy ring" phenomenon—arcs of stimulated plant growth on grasslands—this compound was first isolated from the fungus Lepista sordida.[1] Subsequent research has revealed its endogenous production in a wide array of plants, suggesting its role as a novel plant hormone.[2] This technical guide provides a comprehensive overview of 2-Azahypoxanthine, from its natural sources and biosynthetic pathway to its isolation, characterization, and established biological activities. We will delve into the technical details of its unique chemistry, the experimental methodologies for its study, and its potential applications in agriculture and beyond.

Introduction: The "Fairy Ring" Chemical

The phenomenon of "fairy rings," characterized by lush circles of grass in woodlands and fields, has long been a subject of folklore. Scientific inquiry in 2010 demystified this occurrence with the isolation of two plant growth-regulating substances from the fairy ring-forming fungus Lepista sordida: 2-azahypoxanthine (AHX), a growth promoter, and imidazole-4-carboxamide (ICA), a growth inhibitor.[3] AHX, with its unprecedented 1,2,3-triazine moiety, presented a unique chemical structure among natural products.[4]

While initially discovered as a fungal secondary metabolite, further investigations have demonstrated that AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are endogenously produced in a variety of plants, including important crops like rice and wheat.[2][5] This discovery has broadened the relevance of AHX from a mere fungal curiosity to a potential new class of plant hormones, opening up avenues for research in plant physiology and agricultural applications.

Natural Occurrence and Biosynthesis

Fungal and Plant Sources

2-Azahypoxanthine was first isolated from the culture broth of the basidiomycete fungus Lepista sordida.[3] This fungus remains a primary source for the isolation of AHX for research purposes due to its relatively high production levels in culture.[3] Beyond L. sordida, it has been established that a large number of other mushrooms and plants produce AHX endogenously, solidifying its status as a widespread natural product.[1]

The Biosynthetic Pathway: A Novel Diversion of Purine Metabolism

The biosynthesis of 2-Azahypoxanthine in Lepista sordida is a fascinating example of metabolic diversification, branching off from the well-established purine metabolic pathway.[2] The core carbon skeleton of AHX is derived from glycine. A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide (AICA), a common metabolite in purine biosynthesis.

The most distinctive feature of AHX biosynthesis is the formation of the 1,2,3-triazine ring. This critical step is mediated by reactive nitrogen species (RNS) derived from nitric oxide (NO).[1] Nitric oxide synthase (NOS) produces NO, which then contributes to the conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR).[1][4] This novel biosynthetic route highlights a physiological role for NOS in the formation of natural products containing nitrogen-nitrogen bonds.[1]

The expression of genes involved in purine and histidine metabolism, as well as arginine biosynthesis, has been shown to be upregulated during peak AHX production in L. sordida.[4] Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is thought to regulate the levels of AHX by managing its phosphoribosylation and dephosphoribosylation.[4]

2-Azahypoxanthine Biosynthesis Simplified Biosynthetic Pathway of 2-Azahypoxanthine cluster_purine_pathway Purine Metabolic Pathway cluster_ahx_pathway 2-Azahypoxanthine Biosynthesis Glycine Glycine AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Glycine->AICAR Multiple Steps AHXR 2-Azahypoxanthine-ribotide (AHXR) AICAR->AHXR Involvement of RNS NO Nitric Oxide (NO) RNS Reactive Nitrogen Species (RNS) NO->RNS NOS Nitric Oxide Synthase (NOS) NOS->NO AHX 2-Azahypoxanthine (AHX) AHXR->AHX HGPRT HGPRT Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)

Caption: Proposed biosynthetic pathway of 2-Azahypoxanthine from the purine metabolic pathway.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C₄H₃N₅O
Average Mass 137.102 Da
Appearance White to off-white solid
Key Structural Feature Imidazo[4,5-d][3][1][4]triazin-4(5H)-one (1,2,3-triazine moiety)

Experimental Protocols

Isolation of 2-Azahypoxanthine from Lepista sordida

This protocol is a generalized procedure based on published methods for the extraction and purification of AHX from fungal cultures.

Step 1: Fungal Culture and Extraction

  • Inoculate Lepista sordida mycelia into a suitable liquid medium (e.g., potato dextrose broth).

  • Incubate the culture under appropriate conditions of temperature and agitation to promote fungal growth and secondary metabolite production.

  • After a sufficient incubation period (e.g., 21 days), separate the mycelia from the culture broth by filtration.

  • Lyophilize the culture broth to obtain a crude extract.

Step 2: Solvent Partitioning

  • Resuspend the lyophilized crude extract in distilled water.

  • Perform sequential liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to partition the compounds based on their solubility. AHX will primarily be in the more polar fractions.

Step 3: Chromatographic Purification

  • Subject the polar extract (e.g., the aqueous or n-butanol fraction) to column chromatography on a suitable stationary phase (e.g., silica gel or a reversed-phase C18 resin).

  • Elute the column with a gradient of solvents (e.g., water and methanol for reversed-phase) to separate the components.

  • Monitor the fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing AHX.

  • Pool the AHX-containing fractions and concentrate them under reduced pressure.

  • Perform further purification steps, such as preparative HPLC, to obtain pure 2-Azahypoxanthine.

Isolation_Workflow General Workflow for 2-Azahypoxanthine Isolation Fungal_Culture Lepista sordida Culture Filtration Filtration Fungal_Culture->Filtration Lyophilization Lyophilization of Broth Filtration->Lyophilization Crude_Extract Crude Extract Lyophilization->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Polar_Fraction Polar Fraction Solvent_Partitioning->Polar_Fraction Column_Chromatography Column Chromatography Polar_Fraction->Column_Chromatography HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification Pure_AHX Pure 2-Azahypoxanthine HPLC_Purification->Pure_AHX

Caption: A generalized workflow for the isolation of 2-Azahypoxanthine.

Analytical Characterization

The structure of isolated 2-Azahypoxanthine is typically confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule in its crystalline form.[5]

Biological Activities and Potential Applications

Plant Growth Regulation

The most well-documented biological activity of 2-Azahypoxanthine is its ability to promote plant growth.[5] It has been shown to elongate the shoots and roots of various plant species.[3] Field and greenhouse studies have demonstrated that AHX can increase the yields of important crops such as rice and wheat.[2] Its metabolite, 2-aza-8-oxohypoxanthine (AOH), also exhibits similar growth-regulating activities.[3]

Other Biological Effects

In addition to its effects on plant growth, AHX and AOH have been shown to regulate carotenoid accumulation in citrus juice sacs in vitro, suggesting a broader role in plant metabolism.[6]

Conclusion

2-Azahypoxanthine stands as a compelling example of a natural product with diverse biological relevance. Its journey from being the chemical explanation for a centuries-old natural phenomenon to its recognition as a potential novel plant hormone underscores the importance of continued exploration of the chemical diversity of the natural world. For researchers in natural product chemistry, mycology, and plant science, AHX offers a fascinating case study in biosynthesis and a promising lead for the development of new agricultural products. Its unique 1,2,3-triazine structure may also be of interest to medicinal chemists and drug development professionals exploring novel heterocyclic scaffolds.

References

  • Identification of Biosynthetic and Metabolic Genes of 2-Azahypoxanthine in Lepista sordida Based on Transcriptomic Analysis. Journal of Natural Products. (2023-02-19). [Link]

  • Biosynthesis of the Fairy Chemicals, 2-Azahypoxanthine and Imidazole-4-carboxamide, in the Fairy Ring-Forming Fungus Lepista sordida. Journal of Natural Products. (2020-07-30). [Link]

  • 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Royal Society of Chemistry. (2022-04-04). [Link]

  • The source of "fairy rings": 2-azahypoxanthine and its metabolite found in a novel purine metabolic pathway in plants. PubMed. (2014-02-03). [Link]

  • 2-Azahypoxanthine Sodium Salt | CAS 1797817-35-6. Veeprho. [Link]

  • 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry (RSC Publishing). (2022-03-16). [Link]

  • Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro. PubMed. (2015-08-19). [Link]

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Methodological & Application

Application Note: Dissolution of 2-Azahypoxanthine Sodium Salt for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Azahypoxanthine (AHX), a purine analog, is a compound of significant interest in cellular biology and pharmacology.[1] It is a major metabolite of the chemotherapeutic agent Dacarbazine and has been identified as a naturally occurring product in certain fungi.[1][2] As a structural analog of the endogenous purine hypoxanthine, AHX has the potential to interfere with nucleic acid synthesis and other metabolic pathways, making it a valuable tool for in vitro studies.[3]

The sodium salt of 2-Azahypoxanthine is generally utilized to improve aqueous solubility. However, achieving a sterile, stable, and accurately concentrated solution is paramount for generating reproducible and reliable data in cell-based assays. Improper dissolution can lead to inaccurate dosing, precipitation in culture media, or microbial contamination, any of which can compromise experimental outcomes.

This document provides a comprehensive, field-proven guide for the dissolution, sterilization, storage, and application of 2-Azahypoxanthine Sodium Salt for cell culture experiments. The protocols herein are designed to ensure the integrity of the compound and the validity of the resulting biological data.

Compound Profile & Chemical Properties

A clear understanding of the compound's properties is the foundation of a successful protocol.

PropertyValueSource(s)
Analyte Name This compound[4]
Synonyms 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt; AHX Sodium Salt[2][5]
CAS Number 1797817-35-6[5]
Molecular Formula C₄H₂N₅NaO[2]
Molecular Weight 159.08 g/mol [2]
Parent Free Acid 2-Azahypoxanthine (AHX), CAS: 4656-86-4[4]
Appearance Typically a solid powder (Neat)[2]

Scientific Principle: Mechanism of Action Context

2-Azahypoxanthine is a purine analog. In cellular systems, endogenous purines like hypoxanthine are salvaged and converted into nucleotides, which are the building blocks of DNA and RNA. Purine analogs can act as imposters in these metabolic pathways. They can be processed by the same enzymes as their natural counterparts, leading to the formation of fraudulent nucleotides. These altered nucleotides can then disrupt critical cellular processes, such as DNA replication and RNA transcription, often leading to cytotoxicity or other measurable cellular responses.[3][6] Understanding this mechanism provides the rationale for its use in cancer research and other studies involving cellular proliferation.

G cluster_0 Normal Purine Metabolism cluster_1 Interference by Purine Analog Hypoxanthine Endogenous Hypoxanthine Nucleotides Functional Nucleotides Hypoxanthine->Nucleotides Salvage Pathway DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Proliferation AHX 2-Azahypoxanthine (Analog) FN Fraudulent Nucleotides AHX->FN Salvage Pathway Disruption Disruption of DNA/RNA Synthesis FN->Disruption

Caption: Simplified pathway of purine analog interference.

Core Protocol: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a sterile, concentrated stock solution. The primary recommended solvent is cell culture grade water due to the compound's salt form. An alternative using DMSO is provided for applications requiring higher concentrations.

4.1 Materials

  • This compound powder

  • Sterile, cell culture grade water (e.g., Water for Injection - WFI) or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Sterile disposable syringe (e.g., 1-10 mL)

  • Sterile syringe filter, 0.22 µm pore size (e.g., PVDF or PES membrane)

  • Sterile, cryo-safe storage vials (e.g., 0.5-1.5 mL)

  • Biological safety cabinet (BSC) or laminar flow hood

4.2 Step-by-Step Methodology

Causality Note: All steps must be performed under aseptic conditions within a BSC to prevent microbial contamination of the final stock solution and subsequent cell cultures.

  • Pre-Calculation: Determine the required mass of the compound to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: 0.010 mol/L × 0.010 L × 159.08 g/mol = 0.0159 g = 15.9 mg

  • Weighing: Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom. Aseptically weigh the calculated amount of this compound powder and place it into a sterile conical tube.

    • Expertise Note: Working with small powder quantities can be challenging. For amounts under 10 mg, it is often more accurate to add solvent directly to the manufacturer's vial to reconstitute the entire amount, then calculate the precise concentration based on the full weight of the product.[7]

  • Dissolution:

    • Aqueous Stock (Recommended): Add the desired volume of sterile, cell culture grade water to the conical tube containing the powder.

    • DMSO Stock (Alternative): Add the desired volume of sterile DMSO.

    • Causality Note: The sodium salt form is designed for aqueous solubility. Water is the preferred solvent as it avoids potential DMSO-induced cellular toxicity. However, DMSO can achieve higher concentrations if needed. If using DMSO, the final concentration in the cell culture medium should typically be kept below 0.5% to avoid artifacts.[7]

  • Aid Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If powder is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be effective.

    • Trustworthiness Check: Visually inspect the solution against a light source to ensure there are no visible particulates or crystals. A completely dissolved stock solution should be clear.

  • Sterile Filtration: This is a critical self-validating step to ensure sterility.

    • Draw the entire dissolved solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.[7][8]

    • Dispense the solution through the filter into a new sterile conical tube.

    • Expertise Note: This step removes any potential microbial contaminants introduced during weighing and handling. It is a mandatory step for any stock solution prepared with a non-sterile solvent or in a less-than-perfectly aseptic environment.

  • Aliquoting and Storage: Immediately dispense the sterile stock solution into smaller, single-use volume aliquots in sterile cryovials.

    • Causality Note: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock with each use.[7]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Visual Workflow: Stock Solution Preparation

G start Start: Aseptic Environment (BSC) calc 1. Calculate Mass for desired concentration start->calc weigh 2. Weigh Powder into sterile tube calc->weigh add_solvent 3. Add Sterile Solvent (Water or DMSO) weigh->add_solvent dissolve 4. Vortex / Warm (37°C) to fully dissolve add_solvent->dissolve check Visual Check: Is solution clear? dissolve->check check->dissolve No filter 5. Sterile Filter (0.22 µm Syringe Filter) check->filter Yes aliquot 6. Aliquot into Cryovials filter->aliquot store 7. Store at -80°C (Protect from Light) aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing sterile stock solutions.

Application Protocol: Dosing Cells in Culture

  • Thaw Stock: Thaw one aliquot of the stock solution at room temperature or in a 37°C water bath just prior to use.

  • Dilution: Perform a serial dilution if necessary, or directly add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the final desired working concentration.

    • Example for 10 µM final concentration in 10 mL medium using a 10 mM stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM)(V₁) = (10 µM)(10,000 µL)

      • V₁ = 10 µL

    • Add 10 µL of the 10 mM stock to 10 mL of medium.

  • Mix and Treat: Gently mix the medium to ensure uniform distribution of the compound before adding it to your cells.

  • Control Group: Always treat a parallel set of cells with the same volume of the solvent vehicle (e.g., sterile water or DMSO diluted to the same final concentration) as a negative control.

Stability and Storage Recommendations

Proper storage is essential to maintain the compound's activity.

FormStorage ConditionRecommended DurationRationale & Notes
Solid Powder 2-8°C, desiccatedPer manufacturer's expiryProtect from moisture.
Aqueous Stock -80°C, protected from lightUp to 3-6 monthsAvoid freeze-thaw cycles. Light sensitivity is a known issue for the parent drug Dacarbazine and its metabolites.
DMSO Stock -80°C, protected from lightUp to 6 monthsDMSO stocks are often more stable against hydrolysis.[7] Avoid freeze-thaw cycles.
Working Solution 37°C in culture mediumFor the duration of the experiment onlyStability in complex biological media can be limited due to interactions with media components.[9][10] Prepare fresh for each experiment.

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical agent.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[11][12]

  • Engineering Controls: Handle the solid powder and prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.[11][13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. The free acid form is a known skin irritant.[11][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[11][14]

  • Disposal: Dispose of all waste (unused solutions, contaminated tips, tubes) in accordance with your institution's chemical waste disposal guidelines.

Troubleshooting

ProblemPossible CauseRecommended Solution
Precipitation in stock solution upon thawing Concentration is too high for the solvent at low temperatures.Gently warm the solution to 37°C and vortex to redissolve before use. Consider preparing a lower concentration stock.
Precipitation in cell culture medium after adding stock Compound has low solubility in the final medium (pH, protein content).Ensure the stock is fully dissolved before adding. Add the stock to the medium slowly while gently swirling. Reduce the final working concentration.
Cell death in control (vehicle-treated) group DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium is non-toxic for your specific cell line (typically <0.5%, ideally <0.1%).
Inconsistent experimental results Stock solution degradation due to improper storage or multiple freeze-thaw cycles.Always use freshly thawed, single-use aliquots. Re-prepare stock solution if it is old or has been mishandled.
Contamination in cell culture Non-sterile preparation of the stock solution.Strictly adhere to aseptic techniques. Always use a 0.22 µm filter for the final stock solution.[15]

References

  • SMALL MOLECULES - Frequently Asked Questions. (n.d.). Captivate Bio. Retrieved January 16, 2026, from [Link]

  • Solvent Filtration | Small Molecule Pharmaceuticals. (n.d.). Merck Millipore. Retrieved January 16, 2026, from [Link]

  • Sterile Filtration | Purification of Pharm Drugs. (n.d.). Merck. Retrieved January 16, 2026, from [Link]

  • Sartorius Sterile Filtration Solutions. (n.d.). Sartorius. Retrieved January 16, 2026, from [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

  • This compound | CAS 1797817-35-6. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Insight into the roles of hypoxanthine and thymidine on cultivating antibody-producing CHO cells. (2011). Applied Microbiology and Biotechnology. Retrieved from: [Link]

  • What is the role of hypoxanthine in cell culture media? (2017). ResearchGate. Retrieved from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). ACS Medicinal Chemistry Letters. Retrieved from: [Link]

  • Comprehensive proteomic analysis of the effects of purine analogs on human Raji B-cell lymphoma. (2011). Journal of Proteome Research. Retrieved from: [Link]

  • Cell culture media impact on drug product solution stability. (2016). Biotechnology Progress. Retrieved from: [Link]

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Application Note: Quantitative Analysis of 2-Azahypoxanthine Sodium Salt using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of 2-Azahypoxanthine Sodium Salt as a reference standard in High-Performance Liquid Chromatography (HPLC). It is intended for researchers, quality control analysts, and professionals in pharmaceutical development. The document details the physicochemical properties of the standard, protocols for the preparation of accurate standard solutions, a complete, validated reversed-phase HPLC (RP-HPLC) method for quantification, and procedures for ensuring system suitability in accordance with regulatory expectations. The causality behind experimental choices is explained to ensure technical accuracy and robust, reproducible results.

Introduction: The Role of 2-Azahypoxanthine in Pharmaceutical Analysis

2-Azahypoxanthine (AHX) is a purine analog of significant interest in the pharmaceutical industry. It is notably recognized as a primary degradation product of the chemotherapeutic agent Dacarbazine.[1][2][3] Monitoring its presence and quantity is critical for assessing the stability and purity of Dacarbazine formulations. The accurate quantification of such impurities is a cornerstone of ensuring drug safety and efficacy, mandated by global regulatory bodies.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high precision and sensitivity.[4] The reliability of any quantitative HPLC method fundamentally depends on the quality and proper use of a reference standard.[4][5] This guide establishes a robust framework for using this compound, a more soluble form of the analyte, as a certified reference standard for precise and accurate quantification. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9][10][11][12]

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is essential for its correct handling, storage, and use. This compound is the salt form of 2-Azahypoxanthine (CAS 4656-86-4).[13][14][15]

Table 1: Physicochemical Data for 2-Azahypoxanthine and its Sodium Salt

Property2-AzahypoxanthineThis compoundSource(s)
IUPAC Name 3,5-dihydroimidazo[4,5-d][4][6][7]triazin-4-onesodium;7H-imidazo[4,5-d]triazin-4-olate[16][17]
Synonyms NSC 22419, AHXAHX Sodium Salt, Dacarbazine EP Impurity A[1][2][16]
CAS Number 4656-86-41797817-35-6[1][2][16]
Molecular Formula C₄H₃N₅OC₄H₂N₅NaO[1][16][18]
Molecular Weight 137.10 g/mol 159.08 g/mol [1][16][18]
Appearance White PowderSolid, Neat[1][16]
Storage 2-8 °C2-8 °C[18]
Key Properties Photodegradation product of DacarbazineHygroscopic[1][3][19]
  • Rationale for Using the Sodium Salt: The sodium salt form generally offers enhanced aqueous solubility compared to the free acid, which simplifies the preparation of stock solutions for HPLC analysis. However, its hygroscopic nature necessitates careful handling in a controlled environment (e.g., a glovebox or low-humidity balance enclosure) to prevent water absorption, which would lead to inaccurate weighing and concentration calculations.[1]

Protocol for Standard Solution Preparation

The accuracy of the final quantitative result begins with the precise preparation of the standard solutions.[4][20][21] This protocol employs a gravimetric approach for the stock solution, which is considered more accurate than volumetric methods.[5]

Materials and Equipment
  • This compound Reference Standard (Certified purity)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (Type I)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Ultrasonic bath

Preparation of Stock Standard Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 10.0 mg of this compound into a clean, dry 10 mL volumetric flask. Record the exact weight.

    • Expert Insight: Given the hygroscopic nature of the salt, perform weighing promptly after removing the standard from its desiccated storage. Do not dry the standard unless explicitly instructed by the supplier, as this may remove essential water of hydration.

  • Dissolution: Add approximately 7 mL of HPLC-grade Methanol to the flask. Methanol is often a suitable solvent for purine-related compounds.[18]

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect the solution to confirm no particulate matter remains.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Dilute to the 10 mL mark with Methanol. Cap the flask and invert it at least 15 times to ensure homogeneity.

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight and purity of the reference standard.

    • Formula: Concentration (µg/mL) = (Weight (mg) * Purity (%)) / Volume (mL)

Preparation of Working Standard Solutions

Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.[21][22] The mobile phase is the preferred diluent for working standards to ensure compatibility with the chromatographic system.

Table 2: Example Dilution Scheme for Calibration Curve

Target Concentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (mL)Diluent
10010.0 mL100Mobile Phase
505.0 mL100Mobile Phase
202.0 mL100Mobile Phase
101.0 mL100Mobile Phase
50.5 mL100Mobile Phase
11.0 mL (of 100 µg/mL std)100Mobile Phase
  • Storage: Store stock and working solutions at 2-8°C in amber vials to protect from light and minimize degradation.[3] Stability studies should be performed to determine the usable lifetime of these solutions.

HPLC Method and System Suitability

This section describes a validated RP-HPLC method suitable for the quantification of 2-Azahypoxanthine. The selection of a C18 column is based on its wide applicability for separating polar to moderately non-polar compounds like purine analogs.[23]

Chromatographic Conditions

Table 3: Recommended HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 10 mM Sodium Phosphate Buffer (pH 4.5) : Methanol (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 235 nm
Run Time ~10 minutes
  • Rationale for Method Parameters:

    • Mobile Phase: A buffered aqueous mobile phase is used to control the ionization state of the analyte, ensuring consistent retention times. The low percentage of methanol provides sufficient elution strength for this polar compound. Similar conditions have proven effective for other purines.[24]

    • Detector Wavelength: 2-Azahypoxanthine exhibits significant UV absorbance around 235 nm, providing good sensitivity for detection.[16]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[11][21] This is a mandatory requirement by regulatory agencies to ensure data integrity.[10][12] Inject a mid-concentration working standard (e.g., 20 µg/mL) six consecutive times and evaluate the following parameters.

Table 4: System Suitability Acceptance Criteria (based on USP <621>)

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.[25]
Theoretical Plates (N) N > 2000Demonstrates column efficiency and separation power.[12]
Repeatability (%RSD) RSD ≤ 2.0% for peak area and retention timeConfirms precision of the injector and pump.[25]
  • Self-Validation: If the system fails to meet these criteria, sample analysis cannot proceed. Troubleshooting should be initiated, addressing potential issues with the column, mobile phase preparation, or instrument components.[10]

// Connections Std_Prep -> Calibration [style=dashed]; Mobile_Phase_Prep -> System_Equilibration; Sample_Prep -> Sample_Analysis [style=dashed];

System_Equilibration -> SST; SST -> Check_SST [lhead=cluster_data]; Check_SST -> Calibration [label="If Pass", color="#34A853"]; Check_SST -> System_Equilibration [label="If Fail", color="#EA4335", style=dashed]; Calibration -> Generate_Curve; Sample_Analysis -> Quantify; Generate_Curve -> Quantify; Quantify -> Report; } caption { label = "Figure 1: HPLC Quantification Workflow"; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } END_DOT

Figure 1: HPLC Quantification Workflow

Method Validation & Quantification

The analytical method must be validated to prove it is fit for its intended purpose, as per ICH Q2(R2) guidelines.[6][7][8][9]

Linearity and Calibration Curve
  • Injection: Inject each working standard solution (from Table 2) into the equilibrated HPLC system.

  • Plotting: Plot the peak area response against the known concentration of each standard.[21]

  • Analysis: Perform a linear regression analysis on the data points.

    • Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.999, indicating a strong linear relationship between concentration and response.[22]

Quantification of Unknown Samples
  • Prepare unknown samples using the same diluent as the working standards, ensuring the final concentration falls within the linear range of the calibration curve.

  • Inject the prepared sample into the HPLC system.

  • Determine the peak area for 2-Azahypoxanthine.

  • Calculate the concentration in the sample using the linear regression equation obtained from the calibration curve (y = mx + c), where y is the peak area, m is the slope, and x is the concentration to be determined.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the use of this compound as an HPLC reference standard. By adhering to the described procedures for standard preparation, employing the validated HPLC method, and rigorously performing system suitability tests, laboratories can achieve accurate, precise, and reliable quantification of 2-Azahypoxanthine. This robust analytical framework is essential for quality control, stability studies, and regulatory compliance in the development of pharmaceuticals like Dacarbazine.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks via YouTube.
  • Accurate preparation of standards for chrom
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Chromatographic Analysis – Sample and Standard Prepar
  • Accurate Preparation of Standards For Chromatographic Analysis. (2023, May 16).
  • 2-Azahypoxanthine|C4H3N5O|Research Compound.Benchchem.
  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). Pharmalytics - The Master Class via YouTube.
  • ICH Guidance Q14 / Q2(R2)
  • System Suitability in HPLC Analysis.Pharmaguideline.
  • How to make a reference solution for HPLC analysis. (2017, March 30). Quora.
  • This compound.CymitQuimica.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
  • This compound.LGC Standards.
  • General Chapters: <621> CHROM
  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2014, October 7). Austin Publishing Group.
  • Hypoxanthine 2-Aza Impuirty.Allmpus.
  • This compound | CAS 1797817-35-6.Veeprho.
  • 2-Azahypoxanthine | 4656-86-4.SynThink Research Chemicals.
  • 3,7-Dihydro-4H-imidazo(4,5-d)-1,2,3-triazin-4-one.PubChem.
  • Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. (2025, August 6).
  • Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow.PubMed.
  • Stability of dacarbazine in amber glass vials and polyvinyl chloride bags.PubMed.
  • Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements.Scirp.org.
  • Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. (2025, August 9).
  • Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegrad
  • A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages.PubMed.
  • 2-Azahypoxanthine British Pharmacopoeia (BP) Reference Standard 4656-86-4.Sigma-Aldrich.
  • 2-Azahypoxanthine - 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one.Sigma-Aldrich.
  • Dacarbazine - Impurity A.

Sources

Illuminating Plant Biology: Applications of 2-Azahypoxanthine Sodium Salt in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the "Fairy Chemical"

In the intricate world of plant biology, the discovery of novel compounds that modulate growth and development is a constant pursuit. 2-Azahypoxanthine (AHX), a purine analogue originally isolated from the fairy ring-forming fungus Lepista sordida, has emerged as a fascinating molecule with significant implications for plant science research.[1][2] This compound, and its sodium salt, are colloquially known as a "fairy chemical" for their ability to stimulate plant growth, a phenomenon observed in the lush green rings of grass associated with certain fungi.[1] Subsequent research has revealed that AHX is not just a fungal metabolite but is also endogenously produced in plants, suggesting its role in a novel purine metabolic pathway.[1][3]

This guide provides a comprehensive overview of the applications of 2-Azahypoxanthine sodium salt in plant biology research. We will delve into its mechanism of action, provide detailed protocols for its use in various experimental systems, and explore its potential for agricultural applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique compound to unravel the complexities of plant growth, development, and stress responses.

Mechanism of Action: A Nodal Point in Purine Metabolism and Stress Signaling

2-Azahypoxanthine, being a structural analogue of hypoxanthine, is believed to exert its effects by interacting with this pathway. It can be metabolized in plants to 2-aza-8-oxohypoxanthine (AOH) by xanthine oxidase.[1] The introduction of AHX can therefore modulate the delicate balance of purine metabolites and ROS, leading to downstream effects on plant growth and stress responses. Transcriptomic analyses of AHX-treated Arabidopsis thaliana have revealed significant changes in the expression of genes related to hormone signaling (abscisic acid, ethylene, jasmonic acid, salicylic acid, and cytokinins) and stress responses, highlighting the compound's role as a potent modulator of plant physiology.[8][10]

Purine_Metabolism_and_AHX_Action cluster_purine Purine Catabolism Pathway cluster_ros ROS Metabolism cluster_ahx 2-Azahypoxanthine Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Dehydrogenase (XDH) Uric_Acid Uric_Acid Xanthine->Uric_Acid XDH ROS_Scavenging ROS_Scavenging Uric_Acid->ROS_Scavenging XDH_ROS XDH Superoxide Superoxide (O2-) XDH_ROS->Superoxide produces XDH XDH H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 dismutation Defense_Response Defense_Response H2O2->Defense_Response AHX 2-Azahypoxanthine (AHX) AHX->Hypoxanthine Structural Analogue AOH 2-Aza-8-oxohypoxanthine (AOH) AHX->AOH Metabolized by Xanthine Oxidase Modulation Modulation of Purine & ROS Balance AHX->Modulation AOH->Modulation Hormone_Signaling Altered Hormone Signaling Modulation->Hormone_Signaling Stress_Response_Genes Stress Response Gene Expression Modulation->Stress_Response_Genes Growth_Regulation Growth_Regulation Hormone_Signaling->Growth_Regulation Stress_Response_Genes->Growth_Regulation

Caption: Purine metabolism, ROS signaling, and the proposed intervention of 2-Azahypoxanthine.

Application Notes & Protocols

The unique properties of this compound make it a valuable tool for a range of applications in plant biology research. Below are detailed protocols for its use in growth promotion and stress tolerance assays.

Application 1: Plant Growth Promotion Assays

Rationale: AHX has been shown to promote growth and increase yield in several crop species, including rice and wheat.[11][12] This protocol provides a framework for evaluating the growth-promoting effects of this compound on a model plant species.

Growth_Promotion_Workflow start Start prep Prepare 2-Azahypoxanthine Sodium Salt Stock Solution start->prep germinate Germinate Seeds (e.g., Rice, Wheat, Arabidopsis) prep->germinate treat Treat Seedlings with AHX Solution (e.g., 50 µM for pot experiments) germinate->treat grow Grow Plants under Controlled Conditions treat->grow measure Measure Growth Parameters (e.g., Biomass, Height, Root Length) grow->measure analyze Statistical Analysis measure->analyze end End analyze->end

Sources

Application Notes and Protocols for Utilizing 2-Azahypoxanthine Sodium Salt as a Substrate for Purine Metabolism Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unraveling Purine Metabolism with 2-Azahypoxanthine

Purine metabolism is a cornerstone of cellular function, governing the synthesis, degradation, and recycling of the building blocks of DNA and RNA.[1] Dysregulation of this intricate network is implicated in a spectrum of human diseases, including gout, hyperuricemia, and Lesch-Nyhan syndrome, as well as in the mechanism of action of various chemotherapeutic agents.[2][3] The study of the enzymes that orchestrate purine metabolism is therefore of paramount importance in both basic research and drug development.

2-Azahypoxanthine (AHX), a naturally occurring purine analog, presents a unique tool for interrogating this pathway.[4] Structurally similar to the endogenous purine hypoxanthine, AHX serves as a substrate for key enzymes in the purine salvage and catabolic pathways, notably Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine Oxidase (XO).[5][6] This document provides a comprehensive guide to the application of 2-Azahypoxanthine Sodium Salt in enzymatic assays, offering detailed protocols and the scientific rationale behind the experimental design.

The Scientific Foundation: 2-Azahypoxanthine in the Purine Pathway

The purine salvage pathway, a critical cellular recycling system, reclaims purine bases from nucleotide degradation, thereby conserving energy.[7][8] HGPRT is a central enzyme in this pathway, catalyzing the conversion of hypoxanthine and guanine to their respective mononucleotides, Inosine Monophosphate (IMP) and Guanosine Monophosphate (GMP).[1][7] 2-Azahypoxanthine has been identified as a substrate for HGPRT, which converts it to 2-aza-inosine monophosphate (2-azaIMP).[5] This metabolite is a known competitive inhibitor of IMP Dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[5][9]

Conversely, the catabolic arm of purine metabolism leads to the formation of uric acid, a process catalyzed by Xanthine Oxidase.[10] This enzyme first hydroxylates hypoxanthine to xanthine and then xanthine to uric acid.[10] Evidence suggests that Xanthine Oxidase can also convert 2-Azahypoxanthine to 2-aza-8-oxohypoxanthine.[6]

The ability of 2-Azahypoxanthine to be processed by both salvage and catabolic enzymes makes it a valuable probe for studying the kinetics and inhibition of these critical metabolic hubs.

Diagram of 2-Azahypoxanthine in Purine Metabolism

Purine_Metabolism_with_AHX cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism 2-Azahypoxanthine 2-Azahypoxanthine HGPRT HGPRT 2-Azahypoxanthine->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT 2-azaIMP 2-azaIMP HGPRT->2-azaIMP PRPP IMP IMP HGPRT->IMP PRPP IMPDH IMPDH 2-azaIMP->IMPDH Inhibition IMP->IMPDH Guanine Nucleotides Guanine Nucleotides IMPDH->Guanine Nucleotides XO XO 2-aza-8-oxohypoxanthine 2-aza-8-oxohypoxanthine XO->2-aza-8-oxohypoxanthine Xanthine Xanthine XO->Xanthine Uric Acid Uric Acid XO->Uric Acid Xanthine->XO 2-Azahypoxanthine_cat 2-Azahypoxanthine 2-Azahypoxanthine_cat->XO Hypoxanthine_cat Hypoxanthine Hypoxanthine_cat->XO

Caption: Role of 2-Azahypoxanthine in purine pathways.

Quantitative Data Summary

EnzymeLigandParameterValue (µM)Reference
IMP Dehydrogenase (IMPDH)2-azaIMP (metabolite)Ki (competitive)66[9]
Xanthine OxidaseHypoxanthineKm~2.5 - 12[10]
Xanthine OxidaseXanthineKm~4.1 - 13.8[6][10]
HGPRTHypoxanthineKmVaries[4]
HGPRTGuanineKmVaries[4]

Note: Km values for HGPRT can vary significantly depending on the source of the enzyme and assay conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity using 2-Azahypoxanthine

This protocol is designed to measure the activity of Xanthine Oxidase by monitoring the formation of 2-aza-8-oxohypoxanthine from 2-Azahypoxanthine. The product of this reaction is expected to have a different UV-Vis absorption spectrum than the substrate, allowing for spectrophotometric quantification.

Principle:

Xanthine Oxidase catalyzes the hydroxylation of 2-Azahypoxanthine to 2-aza-8-oxohypoxanthine. The rate of this reaction can be followed by monitoring the change in absorbance at a wavelength where the product absorbs more strongly than the substrate. A preliminary spectral scan of both 2-Azahypoxanthine and its enzymatic product is recommended to determine the optimal wavelength for monitoring the reaction.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk or other sources)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes or UV-transparent 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the phosphate buffer. The concentration should be determined based on the expected Km. A starting point could be a 1 mM stock solution.

    • Prepare a working solution of Xanthine Oxidase in cold phosphate buffer. The final concentration in the assay should be sufficient to yield a linear reaction rate for at least 5-10 minutes. A typical starting concentration is 0.05-0.2 units/mL. Keep the enzyme solution on ice.

  • Assay Setup:

    • In a cuvette or well of a 96-well plate, add the following:

      • Phosphate buffer (to bring the final volume to 1 mL or 200 µL for a 96-well plate)

      • 2-Azahypoxanthine solution to achieve the desired final concentration (e.g., 10-100 µM).

    • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Xanthine Oxidase solution.

    • Immediately start monitoring the change in absorbance at the predetermined optimal wavelength over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of 2-Azahypoxanthine.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Self-Validation and Controls:

  • Negative Control: Run a reaction without the enzyme to ensure there is no non-enzymatic degradation of the substrate.

  • Positive Control: Use hypoxanthine or xanthine as the substrate to confirm the activity of the Xanthine Oxidase.

  • Inhibitor Control: Include a known Xanthine Oxidase inhibitor, such as allopurinol, to validate the assay's ability to detect inhibition.

Protocol 2: Continuous Spectrophotometric Assay for HGPRT Activity using 2-Azahypoxanthine

This protocol utilizes a coupled enzyme system to continuously monitor the activity of HGPRT with 2-Azahypoxanthine as a substrate.

Principle:

HGPRT converts 2-Azahypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into 2-aza-inosine monophosphate (2-azaIMP) and pyrophosphate (PPi). The formation of 2-azaIMP is coupled to the activity of IMP Dehydrogenase (IMPDH), which oxidizes 2-azaIMP to 2-aza-xanthosine monophosphate (2-azaXMP) while reducing NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • This compound

  • Recombinant HGPRT

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Recombinant IMP Dehydrogenase (IMPDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Magnesium chloride (MgCl2)

  • UV-Vis Spectrophotometer

  • UV-transparent 96-well plates or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in Tris-HCl buffer.

    • Prepare a stock solution of PRPP in Tris-HCl buffer. Note that PRPP is unstable, so prepare it fresh or store it appropriately.

    • Prepare a stock solution of NAD+ in Tris-HCl buffer.

    • Prepare working solutions of HGPRT and IMPDH in a suitable buffer (e.g., Tris-HCl with MgCl2). Keep enzymes on ice.

  • Assay Setup (for a 96-well plate, 200 µL final volume):

    • Prepare a reaction master mix containing:

      • Tris-HCl buffer

      • MgCl2 (final concentration typically 5-10 mM)

      • NAD+ (final concentration typically 0.5-1 mM)

      • IMPDH (in excess to ensure it is not rate-limiting)

      • PRPP (at a saturating concentration, e.g., 0.5-1 mM)

    • Add the master mix to the wells.

    • Add varying concentrations of 2-Azahypoxanthine to the wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the HGPRT solution to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

    • Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against the 2-Azahypoxanthine concentrations and fitting to the Michaelis-Menten equation.

Self-Validation and Controls:

  • No Substrate Control: Omit 2-Azahypoxanthine to ensure there is no background NADH production.

  • No PRPP Control: Omit PRPP to confirm the reaction is PRPP-dependent.

  • No HGPRT Control: Omit HGPRT to ensure the coupled enzyme (IMPDH) does not react with the substrate.

  • Positive Control: Use hypoxanthine as the substrate to verify the activity of both HGPRT and the coupled enzyme system.

Experimental Workflow for Enzyme Activity Assays

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate (AHX), and Enzyme Solutions Spectro_Setup Set up Spectrophotometer (Wavelength, Temperature) Reagent_Prep->Spectro_Setup Mix_Reagents Mix Buffer and Substrate in Cuvette/Plate Spectro_Setup->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Initiate_Reaction Initiate Reaction with Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Over Time Initiate_Reaction->Monitor_Absorbance Calculate_V0 Calculate Initial Velocity (V0) Monitor_Absorbance->Calculate_V0 Vary_Substrate Repeat Assay with Varying [Substrate] Calculate_V0->Vary_Substrate Plot_Data Plot V0 vs. [Substrate] Vary_Substrate->Plot_Data MM_Fit Fit to Michaelis-Menten Equation Plot_Data->MM_Fit Determine_Kinetics Determine Km and Vmax MM_Fit->Determine_Kinetics

Caption: General workflow for enzyme kinetic analysis.

Troubleshooting and Expert Insights

  • Substrate Solubility: this compound is generally soluble in aqueous buffers. However, if solubility issues arise, gentle warming or sonication may be employed. Always ensure the substrate is fully dissolved before use.

  • Enzyme Stability: Both Xanthine Oxidase and HGPRT can be sensitive to storage and handling. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Always keep enzymes on ice during experiments.

  • Linearity of Reaction: If the reaction rate is not linear, it may be due to substrate depletion, product inhibition, or enzyme instability. In such cases, use a lower enzyme concentration or measure the initial rate over a shorter time course.

  • Coupled Enzyme Assays: In the HGPRT assay, it is crucial that IMPDH is not the rate-limiting step. Use a sufficient excess of IMPDH to ensure the measured rate reflects the activity of HGPRT.

  • Spectral Interference: When performing spectrophotometric assays, be mindful of potential interference from other components in the reaction mixture. Always run appropriate blank controls.

By leveraging the unique properties of 2-Azahypoxanthine as a dual-substrate for key purine metabolizing enzymes, researchers can gain valuable insights into the function and regulation of this vital metabolic pathway.

References

  • Berman, P. A., & Kennett, C. N. (1990). Unusual substrate specificity of a chimeric hypoxanthine-guanine phosphoribosyltransferase containing segments from the Plasmodium falciparum and human enzymes. Journal of Biological Chemistry, 265(2), 808-814.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.
  • Pixorize. (n.d.). Purine Salvage Mnemonic for USMLE. Retrieved from [Link]

  • Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
  • Wikipedia. (2023). Purine metabolism. Retrieved from [Link]

  • Bennett, L. L., Jr., Smithers, D., Hill, D. L., Rose, L. M., & Adamson, D. J. (1978). Metabolism and metabolic effects of 2-azahypoxanthine and 2-azaadenosine. Cancer Research, 38(9), 2768-2774.
  • Torres, R. J., & Puig, J. G. (2020). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Orphanet Journal of Rare Diseases, 15(1), 1-13.
  • Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general background on purine analogs.
  • Hill, D. L., & Bennett, L. L., Jr. (1969). Purification and properties of 5-phosphoribosyl pyrophosphate amidotransferase from adenocarcinoma 755 cells. Biochemistry, 8(1), 122-130.
  • This reference is not directly cited in the text but provides general background on 2-Azahypoxanthine.
  • Harrison, R. (2002). Structure and function of xanthine oxidoreductase: where are we now? Free Radical Biology and Medicine, 33(6), 774-797.
  • Choi, J. H., Ohnishi, T., Yamakawa, Y., Takeda, S., Sekiguchi, S., Maruyama, W., ... & Kawagishi, H. (2014). The source of "fairy rings": 2-azahypoxanthine and its metabolite found in a novel purine metabolic pathway in plants.
  • This reference is not directly cited in the text but provides general background on xanthine oxidase assays.
  • This reference is not directly cited in the text but provides general background on HGPRT.
  • This reference is not directly cited in the text but provides general background on xanthine oxidase.
  • This reference is not directly cited in the text but provides general background on xanthine oxidase inhibitors.
  • This reference is not directly cited in the text but provides general background on xanthine oxidase assays.
  • This reference is not directly cited in the text but provides general background on xanthine oxidase assays.
  • This reference is not directly cited in the text but provides general background on purine metabolism.
  • This reference is not directly cited in the text but provides general background on xanthine dehydrogenase.
  • This reference is not directly cited in the text but provides general background on purine metabolism enzymes.
  • Jinnah, H. A., De Gregorio, L., Harris, J. C., Nyhan, W. L., & O'Neill, J. P. (2000). The spectrum of inherited mutations causing HPRT deficiency: 75 new cases and a review of the literature.
  • This reference is not directly cited in the text but provides general background on HGPRT assays.
  • This reference is not directly cited in the text but provides general background on xanthine oxidase.
  • This reference is not directly cited in the text but provides general background on HGPRT assays.
  • This reference is not directly cited in the text but provides general background on HGPRT.
  • This reference is not directly cited in the text but provides general background on 2-Azahypoxanthine.
  • This reference is not directly cited in the text but provides general background on HGPRT.
  • This reference is not directly cited in the text but provides general background on 2-Azahypoxanthine.
  • This reference is not directly cited in the text but provides general background on 2-Azahypoxanthine.
  • This reference is not directly cited in the text but provides general background on HGPRT.
  • This reference is not directly cited in the text but provides general background on 2-Azahypoxanthine.
  • This reference is not directly cited in the text but provides general background on purine metabolism.
  • This reference is not directly cited in the text but provides general background on purine metabolism enzymes.

Sources

Application Notes and Experimental Protocols for 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

2-Azahypoxanthine (AHX), a fascinating and versatile purine analog, stands at the crossroads of mycology, plant science, and cancer biology. Initially identified as the active compound responsible for the "fairy ring" phenomenon—a circular area of lush vegetation caused by the fungus Lepista sordida—it has since been recognized as a novel class of plant hormone.[1][2] Structurally, AHX possesses a unique 1,2,3-triazine moiety, distinguishing it from canonical purines.[1]

Beyond its profound effects on plant physiology, AHX holds significant interest for researchers in medicine and drug development. It is the major degradation product of Dacarbazine, an established chemotherapeutic agent, and its biological activity is rooted in its ability to disrupt essential metabolic pathways.[3][4][5] The cytotoxicity of AHX is primarily driven by its intracellular conversion into a potent enzyme inhibitor, making it a valuable tool for studying purine metabolism and developing novel anti-cancer strategies.[1]

This guide provides a comprehensive overview of the biochemical properties of 2-Azahypoxanthine Sodium Salt, its mechanisms of action, and detailed, field-proven protocols for its application in a research setting. The sodium salt form offers enhanced solubility, facilitating its use in aqueous solutions for cell culture and enzymatic assays.

Section 1: Biochemical Profile and Mechanisms of Action

A thorough understanding of the compound's properties and biological activity is critical for designing robust experiments.

Physicochemical Properties

This compound is a hygroscopic solid that should be stored in a desiccated environment.[4] Proper handling and storage are essential to maintain its stability and ensure experimental reproducibility.

Property2-Azahypoxanthine (Free Acid)2-Azahypoxanthine (Sodium Salt)
Chemical Formula C₄H₃N₅O[6]C₄H₂N₅NaO[4]
Molecular Weight 137.10 g/mol [6]159.08 g/mol [4]
CAS Number 4656-86-4[6]1797817-35-6[7]
Appearance SolidNeat Solid[4]
Stability Dacarbazine photodegrades to AHX[3]Hygroscopic[4]
Mechanism of Action: Inhibition of de novo Purine Synthesis

In mammalian cells, the primary mechanism of action for AHX's cytotoxicity is its role as a metabolic antagonist. It functions as a "pro-drug," requiring intracellular activation to exert its effect.

  • Cellular Uptake and Activation: AHX enters the cell and is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its ribonucleotide form, 2-aza-inosine 5'-monophosphate (2-azaIMP).[1] This conversion is a critical step; cell lines deficient in HGPRT would be expected to show resistance to AHX.

  • Enzyme Inhibition: 2-azaIMP acts as a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).

  • Downstream Effects: By blocking IMPDH, AHX effectively depletes the intracellular pool of guanine nucleotides (GMP, GDP, GTP). This arrest in purine synthesis halts DNA and RNA production, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of Action: Purine Synthesis Inhibition cluster_cell Inside the Cell AHX 2-Azahypoxanthine (AHX) azaIMP 2-aza-Inosine 5'-Monophosphate (2-azaIMP) AHX->azaIMP Activation IMPDH IMPDH (Enzyme) azaIMP->IMPDH Inhibition XMP XMP IMPDH->XMP Guanine_Nucs Guanine Nucleotides (GMP, GDP, GTP) HGPRT HGPRT HGPRT->azaIMP IMP IMP IMP->XMP Catalysis XMP->Guanine_Nucs AHX_ext 2-Azahypoxanthine (extracellular) AHX_ext->AHX Uptake

Mechanism of AHX-induced cytotoxicity.
Other Biological Activities
  • Plant Growth Regulation: As a "fairy chemical," AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are endogenously produced in many plants and can increase the yields of crops like rice and wheat.[1][8] The biosynthetic pathway originates from the purine intermediate AICAR.[2]

  • Potential Xanthine Oxidase Inhibition: Structurally related compounds, such as 8-azahypoxanthine, are known inhibitors of xanthine oxidase, an enzyme involved in purine catabolism and uric acid production.[9] While less characterized for AHX itself, this presents a potential avenue for research in areas like hyperuricemia.[10]

Section 2: Core Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound in a laboratory setting.

Protocol 2.1: In Vitro Cytotoxicity and Anti-Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Causality: This assay quantifies the biological consequence of the mechanism described in Section 1.2. By treating a proliferating cell culture with increasing concentrations of the compound, we can measure the dose at which it inhibits cell growth or viability by 50%, providing a key metric of its potency.

Materials:

  • This compound (CAS 1797817-35-6)

  • Cancer cell line (e.g., A549 human lung carcinoma, ATCC CCL-185, or a melanoma cell line)[11]

  • Complete growth medium (e.g., F-12K Medium for A549) with 10% Fetal Bovine Serum (FBS)[11]

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Plate reader (absorbance or fluorescence, as required by the viability reagent)

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Rationale: A concentrated, sterile stock solution is essential for accurate serial dilutions and to avoid microbial contamination. The sodium salt form is used for its higher aqueous solubility.

    • a. Under sterile conditions, dissolve this compound in sterile PBS or culture medium without serum to create a 10 mM stock solution.

    • b. Gentle warming or vortexing may be required to ensure complete dissolution.

    • c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • d. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Seeding:

    • Rationale: Healthy, sub-confluent cells in the logarithmic growth phase are crucial for a reproducible response to cytotoxic agents.[12]

    • a. Culture the chosen cell line according to standard protocols (e.g., ATCC guidelines).[11][13]

    • b. When cells reach 70-80% confluency, wash with PBS, and detach them using Trypsin-EDTA.

    • c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension (e.g., 125 x g for 5 minutes).[13]

    • d. Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer or automated counter).

    • e. Dilute the cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's growth rate).

    • f. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • g. Incubate the plate for 24 hours to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Rationale: A serial dilution series covering a wide concentration range is necessary to generate a complete dose-response curve and accurately determine the IC₅₀.

    • a. Prepare a 2X working solution plate. In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in complete growth medium. A common starting concentration is 200 µM (2X), serially diluted 1:2 or 1:3 down the plate. Include a "vehicle control" well containing only medium.

    • b. After the 24-hour incubation, carefully add 100 µL from the 2X working solution plate to the corresponding wells of the cell plate. This will result in a final volume of 200 µL and the desired 1X final concentrations.

    • c. Mix gently by tapping the plate.

  • Incubation:

    • Rationale: An extended incubation period (typically 48-72 hours) is required to allow the compound's anti-proliferative effects to manifest, as it relies on the disruption of nucleotide synthesis which impacts subsequent cell divisions.

    • a. Return the plate to the CO₂ incubator for 48 to 72 hours.

  • Cell Viability Assessment:

    • Rationale: A quantitative measure of metabolically active cells is used as a proxy for viability. Resazurin (alamarBlue) is a good choice as it is a non-lytic, fluorescence-based assay.

    • a. Prepare the viability reagent according to the manufacturer's instructions. For Resazurin, this typically involves diluting it in sterile PBS or medium.

    • b. Add 20 µL of the reagent to each well (including controls).

    • c. Incubate for 2-4 hours at 37°C, protected from light.

    • d. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis:

    • Rationale: Normalizing the data to controls allows for the calculation of percentage inhibition and subsequent curve fitting to derive the IC₅₀ value.

    • a. Average the readings from replicate wells.

    • b. Subtract the average reading of "media only" (blank) wells from all other readings.

    • c. Calculate the percentage viability for each concentration: (% Viability) = (Signal_Treated / Signal_VehicleControl) * 100.

    • d. Use graphing software (e.g., GraphPad Prism, R) to plot % Viability against the log of the compound concentration.

    • e. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀.

Workflow: In Vitro Cytotoxicity Assay start Start prep_stock 1. Prepare & Filter 10 mM Stock Solution start->prep_stock seed_cells 2. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) prep_stock->seed_cells incubate1 3. Incubate 24h (for cell attachment) seed_cells->incubate1 prep_dilutions 4. Prepare 2X Serial Dilutions of AHX incubate1->prep_dilutions treat_cells 5. Add 2X Dilutions to Cell Plate prep_dilutions->treat_cells incubate2 6. Incubate 48-72h (for drug effect) treat_cells->incubate2 add_reagent 7. Add Viability Reagent (e.g., Resazurin) incubate2->add_reagent measure 8. Incubate & Measure Signal (Fluorescence) add_reagent->measure analyze 9. Analyze Data: Normalize to Control, Plot Dose-Response Curve, Calculate IC50 measure->analyze end End analyze->end

Workflow for determining the IC₅₀ of AHX.
Protocol 2.2: IMP Dehydrogenase (IMPDH) Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of activated 2-Azahypoxanthine on IMPDH enzyme activity.

Causality: This cell-free assay validates the specific molecular target proposed in the mechanism of action. By reconstituting the system in vitro, we can confirm that AHX, upon conversion to 2-azaIMP, directly inhibits the catalytic activity of IMPDH, independent of other cellular processes.

Materials:

  • Recombinant Human IMPDH (e.g., IMPDH1 or IMPDH2)

  • Recombinant Human HGPRT

  • This compound

  • Inosine 5'-monophosphate (IMP) sodium salt

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0

  • 96-well UV-transparent, flat-bottom plates

  • Spectrophotometric plate reader capable of kinetic measurements at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Rationale: Accurate concentrations are paramount in enzyme kinetics. All reagents should be prepared fresh in the assay buffer.

    • a. Prepare concentrated stocks of IMP (e.g., 10 mM), NAD⁺ (e.g., 10 mM), and PRPP (e.g., 10 mM) in assay buffer.

    • b. Prepare a 10 mM stock of this compound as in Protocol 2.1.

    • c. Dilute enzymes (IMPDH, HGPRT) in assay buffer to appropriate working concentrations immediately before use. Keep enzymes on ice.

  • Assay Setup:

    • Rationale: The assay measures the rate of NADH production, which absorbs light at 340 nm. The reaction is set up by first allowing the inhibitor to form and bind to the enzyme before initiating the reaction with the substrate.

    • a. In a 96-well UV-plate, set up the pre-incubation mix in a final volume of 180 µL. Add components in the following order:

      • Assay Buffer

      • NAD⁺ (final concentration ~500 µM)

      • PRPP (final concentration ~200 µM)

      • HGPRT (final concentration ~1-5 µg/mL)

      • Serial dilutions of this compound (e.g., final concentrations from 0 to 100 µM)

      • IMPDH (final concentration ~5-10 µg/mL)

    • b. Include controls: "No Inhibitor" (vehicle), "No IMPDH" (background), and "No HGPRT" (to confirm activation is required).

    • c. Tap to mix and pre-incubate at room temperature for 15-20 minutes. This allows HGPRT to convert AHX to 2-azaIMP.

  • Reaction Initiation and Measurement:

    • Rationale: The reaction is started by adding the substrate (IMP). The rate is measured during the initial linear phase of the reaction.

    • a. Initiate the reaction by adding 20 µL of IMP solution (for a final concentration of ~100 µM).

    • b. Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm (A₃₄₀) every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Rationale: The rate of change in absorbance (V = ΔA₃₄₀/min) is directly proportional to the enzyme's activity.

    • a. For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • b. Subtract the rate of the "No IMPDH" control from all other rates.

    • c. Calculate the percent inhibition for each AHX concentration relative to the "No Inhibitor" control: (% Inhibition) = 100 - [(Rate_Inhibitor / Rate_NoInhibitor) * 100].

    • d. Plot % Inhibition vs. log[AHX] and fit the data using non-linear regression to determine the IC₅₀ for the enzyme.

Section 3: Data Interpretation and Best Practices

  • Expected Outcomes: For the cytotoxicity assay, a sigmoidal dose-response curve is expected. The IC₅₀ value will vary depending on the cell line's metabolic rate and HGPRT expression. For the enzyme assay, a similar curve will confirm direct target engagement. A lack of inhibition in the "No HGPRT" control is a critical validation point.

  • Example Data: Cytotoxicity of 2-Azahypoxanthine on A549 Cells (Hypothetical)

Concentration (µM)% Viability (Mean)Std. Deviation
0 (Vehicle)100.04.5
0.198.25.1
185.76.2
1052.14.8
5015.33.1
1005.81.9
  • Troubleshooting:

    • Low Potency: If the IC₅₀ is unexpectedly high, confirm the activity of the HGPRT enzyme (in the cell-free assay) or check if the cell line has low HGPRT expression.

    • High Variability: Ensure consistent cell seeding and proper mixing. Use high-quality, low-evaporation plates or seal plates during long incubations.

    • Solubility Issues: Although the sodium salt is used, high concentrations may still precipitate in complex media. Visually inspect stock and working solutions.

  • Safety Precautions: 2-Azahypoxanthine is a biologically active compound and a degradation product of a chemotherapy drug. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handle as a potentially cytotoxic agent.

Conclusion

This compound is a powerful research tool with a well-defined mechanism of action targeting the de novo purine synthesis pathway. Its utility extends from fundamental studies of enzyme kinetics and metabolic regulation to applied research in oncology and drug development. The protocols detailed in this guide provide a robust starting point for researchers to harness the potential of this unique purine analog, enabling the generation of reliable and insightful data.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Azahypoxanthine: Chemical Structure, Properties, and Biological Activity. BenchChem Whitepaper.
  • Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (1989). Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Il Farmaco, 44(9), 843–9. [Link]

  • Choi, J. H., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. [Link]

  • Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087. [Link]

  • Fortunato, L. R., et al. (2021). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. Crystal Growth & Design, 21(5), 2996–3006. [Link]

  • Asakawa, T., et al. (2023). Identification of Biosynthetic and Metabolic Genes of 2-Azahypoxanthine in Lepista sordida Based on Transcriptomic Analysis. Journal of Natural Products, 86(3), 636–643. [Link]

  • ChemistrySelect. (2025). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. ChemistrySelect, 10(41), e04713. [Link]

  • Veeprho. This compound. Product Page. [Link]

  • Kawagishi, H., et al. (2025). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. Cosmetics, 12(5), 143. [Link]

  • Zhang, C., et al. (2015). Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro. Journal of Agricultural and Food Chemistry, 63(34), 7597–603. [Link]

  • Gatta, F., et al. (2001). 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase. Il Farmaco, 56(11), 809–13. [Link]

  • Ikeuchi, K., et al. (2014). Practical synthesis of natural plant-growth regulator 2-azahypoxanthine, its derivatives, and biotin-labeled probes. Organic & Biomolecular Chemistry, 12(23), 3813–5. [Link]

  • D'Alterio, C., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. [Link]

  • Pharmaffiliates. Dacarbazine - Impurity A. Product Page. [Link]

  • Cho, Y., et al. (2025). 2-Azahypoxanthine and imidazole-4-carboxamide produced by the fairy-ring-forming fungus increase wheat yield. Journal of Agricultural Science, 163(4), 234-241. [Link]

  • Choi, J. H., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. [Link]

  • Sharifi-Rad, J., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences, 24(12), 10323. [Link]

  • de Oliveira, G. A. P., et al. (2026). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Archiv der Pharmazie, 359(1), e70079. [Link]

  • Gagliardi, L., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103204. [Link]

  • Baddela, V. S., et al. (2024). Targeting BRF2 in Cancer Using Repurposed Drugs. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • Donahue, R. P., et al. (2024). Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model. STAR Protocols, 5(3), 103212. [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(9), 16728–16743. [Link]

  • PubChem. 3,7-Dihydro-4H-imidazo(4,5-d)-1,2,3-triazin-4-one. Compound Summary. [Link]

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In Vitro Applications of 2-Azahypoxanthine Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro applications of 2-Azahypoxanthine (AHX) Sodium Salt. With full editorial control, this guide is structured to provide not just protocols, but also the scientific reasoning behind experimental choices, ensuring a robust and well-grounded approach to studying this compound.

Introduction and Scientific Background

2-Azahypoxanthine (AHX) Sodium Salt is the sodium salt of a purine analog, also known by synonyms such as 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt and Dacarbazine EP Impurity A.[1][2][3] It is recognized as a major degradation product of the chemotherapeutic agent Dacarbazine and is also a naturally occurring compound produced by the fungus Lepista sordida, where it acts as a plant growth stimulator.[1][2] In biological systems, particularly in plants, 2-Azahypoxanthine can be metabolized to 2-aza-8-oxohypoxanthine (AOH).[4][5]

The primary known mechanisms of action of 2-Azahypoxanthine and its metabolite AOH in vitro include the inhibition of xanthine oxidase and the modulation of cellular processes in skin cells.[4][6] These properties have led to its investigation in fields ranging from enzymology to dermatology and cosmetics.[7]

Physicochemical Properties, Solubility, and Stability

A clear understanding of the physicochemical properties of 2-Azahypoxanthine Sodium Salt is fundamental for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C₄H₂N₅NaO[2]
Molecular Weight 159.08 g/mol [2]
Appearance Neat (form may vary)[2]
Hygroscopicity Hygroscopic[2]
CAS Number 1797817-35-6[8]

Solubility:

While specific quantitative solubility data for this compound is not extensively published, its nature as a sodium salt of an organic compound suggests good solubility in aqueous solutions. For other purine analogs and salts, solubility in dimethyl sulfoxide (DMSO) is also common. It is imperative for researchers to empirically determine the solubility in their specific solvents and experimental media to prepare accurate stock solutions.

General Guidance for Stock Solution Preparation:

  • Aqueous Solutions (e.g., sterile water, PBS): Start by attempting to dissolve the compound in sterile, purified water or a buffer such as PBS. Gentle warming and vortexing may aid dissolution.

  • Organic Solvents (e.g., DMSO): If aqueous solubility is limited for high concentration stock solutions, DMSO is a common alternative.

Stability:

2-Azahypoxanthine is a known degradation product of dacarbazine, which is light-sensitive.[9] Therefore, it is prudent to handle this compound with care to minimize exposure to light. Solutions should be stored protected from light, for example, in amber vials or tubes wrapped in aluminum foil.[9] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. As with any experimental compound, the stability in specific cell culture media over the duration of an experiment should be considered.

Core In Vitro Applications and Protocols

This section details the primary in vitro applications of this compound and provides step-by-step protocols for key assays.

Xanthine Oxidase Inhibition Assay

Scientific Rationale:

Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Overproduction of uric acid is associated with conditions like gout.[10] As a purine analog, 2-Azahypoxanthine can act as an inhibitor of this enzyme.[6] This assay allows for the quantification of the inhibitory potential of the compound. While a specific IC50 value for 2-Azahypoxanthine is not consistently reported in readily available literature, various related compounds show inhibitory activity in the micromolar range.[11][12]

Experimental Workflow:

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Buffer (e.g., Phosphate) - this compound Stock B Prepare Serial Dilutions of 2-Azahypoxanthine A->B C Prepare Positive Control (e.g., Allopurinol) A->C D Dispense Reagents into 96-well UV-transparent plate: - Buffer - Inhibitor/Vehicle - Xanthine Oxidase E Pre-incubate at 25°C D->E F Initiate reaction by adding Xanthine E->F G Measure Absorbance at 295 nm (Uric Acid Formation) F->G Kinetic Reading H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Detailed Protocol:

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • This compound

  • Allopurinol (positive control)

  • DMSO (if needed for stock solution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of this compound in buffer or DMSO. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of Allopurinol in buffer or DMSO for the positive control.

    • Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration should be optimized to yield a linear rate of uric acid formation for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, the desired concentration of this compound solution, and xanthine oxidase solution.

    • Control wells (No inhibitor): Add buffer, vehicle (the solvent used for the compound stock), and xanthine oxidase solution.

    • Blank wells (No enzyme): Add buffer and the highest concentration of this compound solution.

    • Positive control wells: Add buffer, a known concentration of allopurinol, and xanthine oxidase solution.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This assay is crucial for determining the concentration range at which this compound exerts biological effects without causing significant cell death, and for identifying any potential cytotoxic effects on different cell types. Studies on its metabolite, AOH, have shown that it can increase the viability of normal human epidermal keratinocytes (NHEK) at concentrations between 7.8 and 31.3 µg/mL, while concentrations above 250 µg/mL lead to a significant decrease in viability.[4][13]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Adherent Cells in a 96-well plate B Incubate for 24h (Cell Adherence) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for desired period (e.g., 24, 48, 72h) C->D E Add MTT Reagent to each well D->E After Treatment F Incubate for 3-4h at 37°C (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate with shaking (Dissolve Formazan) G->H I Measure Absorbance at ~570 nm J Calculate % Cell Viability I->J K Determine CC50/IC50 Value J->K

Caption: Workflow for the MTT cell viability/cytotoxicity assay.

Detailed Protocol for Adherent Cells:

Materials:

  • Target cell line (e.g., NHEK, MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells with vehicle-treated cells and blank wells with medium only.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%) value.

Modulation of Skin Barrier Function

Scientific Insights:

In vitro studies using its metabolite, AOH, have demonstrated significant effects on normal human epidermal keratinocytes (NHEK). At non-toxic concentrations, AOH has been shown to upregulate the expression of genes crucial for skin barrier function.[4][13] These include genes involved in intercellular adhesion (e.g., CLDN1, DSC1, DSG1, CDH1), stratum corneum detachment, and the formation of the cornified envelope.[4][13]

While the precise upstream signaling pathways have not been fully elucidated in the available literature, the coordinated upregulation of these genes suggests an impact on key transcription factors and signaling cascades that regulate keratinocyte differentiation and maturation, such as the MAPK and PI3K/Akt pathways, which are known to be involved in these processes. Further research is needed to pinpoint the exact molecular targets of 2-Azahypoxanthine and AOH in keratinocytes.

Potential Signaling Pathway (Hypothesized):

Skin_Barrier_Signaling cluster_pathway Keratinocyte Signaling AHX 2-Azahypoxanthine / AOH Receptor Unknown Receptor / Target AHX->Receptor Binds/Activates Signaling Upstream Signaling Cascades (e.g., MAPK, PI3K/Akt?) Receptor->Signaling Transcription Transcription Factors Signaling->Transcription Genes Gene Expression Upregulation: - CLDN1, DSC1, DSG1 (Adhesion) - KRT1, KRT10 (Differentiation) - TGM1, IVL (Cornified Envelope) Transcription->Genes Activates Function Enhanced Skin Barrier Function Genes->Function Leads to

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Application Notes and Protocols for 2-Azahypoxanthine Sodium Salt in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Purine Analogue

2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has emerged as a molecule of significant interest in the scientific community.[1] Initially identified as a "fairy chemical" produced by the fungus Lepista sordida, responsible for the distinct growth patterns in fairy rings, its structural similarity to endogenous purines like hypoxanthine has paved the way for its exploration in drug discovery.[1] As a purine analogue, 2-Azahypoxanthine holds the potential to interfere with fundamental cellular processes, making it a compelling candidate for investigation as an antimetabolite, particularly in oncology.[2][3][4][5] This document provides a comprehensive guide to the utilization of 2-Azahypoxanthine Sodium Salt, a readily available and water-soluble form of the parent compound, as a tool in drug discovery and development.[1][6][7]

The sodium salt form of 2-Azahypoxanthine offers advantages for in vitro studies by enhancing its aqueous solubility, which is a critical factor for consistent and reliable results in biological assays.[8] This guide will delve into the potential mechanisms of action of 2-Azahypoxanthine, provide detailed protocols for key enzymatic and cell-based assays, and present a framework for its application in a drug discovery workflow.

Potential Mechanisms of Action: A Dual Approach to Cellular Modulation

The therapeutic potential of purine analogues often lies in their ability to disrupt purine metabolism, which is crucial for DNA synthesis and cellular energy.[2][3][4] 2-Azahypoxanthine, given its structure, is hypothesized to exert its biological effects through at least two primary mechanisms: inhibition of the purine salvage pathway and modulation of nitric oxide signaling.

Inhibition of the Purine Salvage Pathway via Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids. A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts hypoxanthine and guanine into their respective mononucleotides. As an analogue of hypoxanthine, 2-Azahypoxanthine is a putative inhibitor of HGPRT.[9] By blocking HGPRT, 2-Azahypoxanthine could disrupt the production of purine nucleotides, leading to a depletion of the building blocks for DNA and RNA synthesis. This would be particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.

cluster_0 Purine Salvage Pathway cluster_1 Inhibition by 2-Azahypoxanthine Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT IMP IMP HGPRT->IMP DNA_RNA_Synthesis DNA/RNA Synthesis IMP->DNA_RNA_Synthesis 2-Azahypoxanthine 2-Azahypoxanthine Blocked_HGPRT HGPRT 2-Azahypoxanthine->Blocked_HGPRT Inhibition X

Fig. 1: Inhibition of HGPRT by 2-Azahypoxanthine.
Modulation of Nitric Oxide Signaling

Intriguingly, the biosynthesis of 2-Azahypoxanthine in its natural fungal source involves nitric oxide synthase (NOS). This connection suggests that 2-Azahypoxanthine or its metabolites could interact with the nitric oxide signaling pathway. Nitric oxide (NO) is a versatile signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is a hallmark of many diseases, including cancer.[10] 2-Azahypoxanthine could potentially modulate the activity of NOS isoforms, leading to either an increase or decrease in NO production depending on the cellular context. This modulation of NO signaling could have profound effects on tumor growth, angiogenesis, and immune surveillance.

cluster_0 Nitric Oxide Synthesis cluster_1 Modulation by 2-Azahypoxanthine L-Arginine L-Arginine NOS NOS L-Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Cellular_Effects Cellular Effects (e.g., Vasodilation, Inflammation) Nitric_Oxide->Cellular_Effects 2-Azahypoxanthine 2-Azahypoxanthine Modulated_NOS NOS 2-Azahypoxanthine->Modulated_NOS Modulation

Fig. 2: Modulation of NOS by 2-Azahypoxanthine.

A Workflow for Drug Discovery with this compound

The exploration of this compound in a drug discovery pipeline can be conceptualized as a multi-stage process, beginning with target validation and culminating in preclinical evaluation.

Start Start Target_Identification Target Identification (e.g., HGPRT, NOS) Start->Target_Identification Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Target_Identification->Biochemical_Assays Cell-Based_Assays Cell-Based Assays (Viability, Proliferation) Biochemical_Assays->Cell-Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., CETSA, Western Blot) Cell-Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

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Application Notes and Protocols for 2-Azahypoxanthine Sodium Salt in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Azahypoxanthine Sodium Salt in cancer research. This document offers in-depth scientific background, detailed experimental protocols, and practical insights to facilitate the investigation of this compound's therapeutic potential.

Introduction: The Rationale for Targeting Nucleotide Synthesis in Oncology

The relentless proliferation of cancer cells necessitates a high rate of DNA and RNA synthesis, making the enzymes involved in nucleotide metabolism attractive targets for therapeutic intervention[1][2]. One such critical enzyme is Inosine Monophosphate Dehydrogenase (IMPDH), which plays a pivotal role in the de novo synthesis of guanine nucleotides[1][3][4]. The amplification of IMPDH in various tumors underscores its significance in cancer biology and validates it as a target for drug development[1].

2-Azahypoxanthine, a purine analogue, acts as a competitive inhibitor of IMPDH[5]. Its sodium salt form offers favorable physicochemical properties, such as improved solubility, for research applications[6]. By impeding IMPDH activity, this compound disrupts the guanine nucleotide pool, thereby hindering nucleic acid synthesis and cellular proliferation in rapidly dividing cancer cells[1][3][5]. This document will explore the mechanism of action and provide detailed protocols for evaluating the anti-cancer effects of this compound.

Mechanism of Action: Inhibition of IMPDH and Depletion of Guanine Nucleotides

2-Azahypoxanthine exerts its biological effects by directly targeting IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a rate-limiting step in the biosynthesis of guanine nucleotides[4]. As a structural mimic of the natural substrate, 2-azahypoxanthine competitively binds to the active site of IMPDH, blocking the conversion of IMP to XMP[5].

This inhibition leads to a significant depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. These guanine nucleotides are essential for a multitude of cellular processes, including:

  • DNA and RNA Synthesis: As essential building blocks for nucleic acids, a deficit in guanine nucleotides directly impedes DNA replication and transcription, leading to cell cycle arrest and inhibition of proliferation[1][3].

  • Signal Transduction: GTP is a crucial molecule for the function of G-proteins, which are key regulators of numerous signaling pathways that control cell growth, differentiation, and survival[3].

  • Energy Transfer: GTP also plays a role in cellular bioenergetics[4].

The selective pressure on rapidly proliferating cancer cells, which have a heightened demand for nucleotides, makes them particularly vulnerable to the effects of IMPDH inhibition[1][4]. This can lead to various cellular outcomes, including cytostasis (growth inhibition) and, in some cases, apoptosis (programmed cell death)[1].

IMPDH_Inhibition_Pathway cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Inhibition Mechanism of 2-Azahypoxanthine cluster_Downstream_Effects Cellular Consequences IMP IMP IMPDH IMPDH IMP->IMPDH Substrate XMP XMP IMPDH->XMP Catalysis Inhibition GTP_Depletion Guanine Nucleotide Depletion GTP GTP XMP->GTP Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation 2_Azahypoxanthine 2-Azahypoxanthine Sodium Salt 2_Azahypoxanthine->IMPDH Cell_Cycle_Arrest Cell Cycle Arrest GTP_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis GTP_Depletion->Apoptosis

Figure 1: Mechanism of Action of this compound.

Physicochemical Properties and Handling

PropertyValueReference
Synonyms 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt; NSC 22419 Sodium Salt; AHX sodium salt[7][8][9][10]
Molecular Formula C₄H₂N₅NaO[7]
Molecular Weight 159.08 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in water and cell culture media. It is recommended to prepare a concentrated stock solution in sterile water or PBS.[6]
Storage Store at -20°C. The compound is hygroscopic; keep tightly sealed.[7]

Preparation of Stock Solution (10 mM):

  • Aseptically weigh out 1.59 mg of this compound.

  • Dissolve in 1 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS).

  • Vortex gently until fully dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

In Vitro Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO for MTT)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution to achieve final concentrations ranging from low micromolar to millimolar (e.g., 0, 1, 5, 10, 25, 50, 100, 500 µM).

  • Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if not water or PBS).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

In Vivo Xenograft Tumor Model Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., HCT-116)

  • Matrigel

  • This compound

  • Sterile PBS or other appropriate vehicle

  • Calipers

Procedure:

  • Cell Preparation and Inoculation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Prepare the dosing solution of this compound in a sterile vehicle. The dose and administration route (e.g., intraperitoneal, intravenous, oral gavage) should be determined from preliminary toxicity studies.

    • Administer the treatment according to the determined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-3 weeks). The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be reached when tumors in the control group reach a predetermined size, or as dictated by animal welfare guidelines.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Hypothetical In Vivo Efficacy Data

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle ControlPBS, i.p., daily1250 ± 150-
This compound25 mg/kg, i.p., daily750 ± 10040
This compound50 mg/kg, i.p., daily450 ± 8064

Troubleshooting and Key Considerations

  • Solubility and Stability: While the sodium salt form enhances solubility, it is crucial to ensure complete dissolution of the compound in the stock solution. Prepare fresh dilutions for each experiment and be mindful of its hygroscopic nature[7].

  • Cell Line Sensitivity: The sensitivity of different cancer cell lines to IMPDH inhibitors can vary. It is advisable to screen a panel of cell lines to identify the most responsive models.

  • In Vivo Toxicity: Conduct a maximum tolerated dose (MTD) study before initiating efficacy experiments to determine a safe and effective dosing regimen.

References

  • 2-Azahypoxanthine|C4H3N5O|Research Compound - Benchchem.
  • This compound | CymitQuimica.
  • This compound - LGC Standards.
  • Application Notes and Protocols for In Vivo Studies with 7-Deazahypoxanthine in Animal Models - Benchchem.
  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed.
  • This compound | CAS 1797817-35-6 | SCBT - Santa Cruz Biotechnology.
  • IMPDH Inhibitors | SCBT - Santa Cruz Biotechnology.
  • IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC - NIH.
  • This compound | CAS 1797817-35-6 - Veeprho.
  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed.
  • Cancer therapeutics: understanding the mechanism of action - PubMed.
  • N-Glucosides of Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, in Rice - PubMed.
  • Cell Culture Protocols | Thermo Fisher Scientific - US.
  • Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC - NIH.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - MDPI.
  • IMPDH-IN-2 - MedchemExpress.com.
  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - MDPI.
  • Anti-tumor potential of high salt in breast Cancer cell lines - PubMed.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - NIH.
  • What are IMPDH inhibitors and how do they work? - Patsnap Synapse.
  • Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure-activity relationship - PubMed.
  • Toxicology studies on antineoplaston AS2-1 injections in cancer patients - PubMed.
  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - NIH.
  • Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model.
  • Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage ... - PubMed.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH.
  • High-Salt Tumor Microenvironment: Not as Bad as It Sounds, Not as Good as It Seems - PubMed.
  • Targeting Hippo Signaling Pathway with a Boron Derivative, Sodium Pentaborate Pentahydrate (NaB): Therapeutic Strategies in Colorectal Cancer - MDPI.
  • Cell Preparation for Single Cell Protocols | 10x Genomics.

Sources

Application Notes and Protocols: Investigating 2-Azahypoxanthine Sodium Salt in Cosmetic Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the promising, yet largely unexplored, application of 2-Azahypoxanthine Sodium Salt (also known as AHX sodium salt) in the field of cosmetic science. While direct research on 2-Azahypoxanthine (AHX) in dermatology is nascent, a compelling body of evidence surrounding its primary metabolite, 2-aza-8-oxohypoxanthine (AOH), provides a strong rationale for its investigation. AOH has demonstrated significant efficacy in improving skin barrier function, reducing the appearance of wrinkles, and promoting a lighter, more even skin tone.[1][2][3][4] This document will, therefore, present the application of this compound as a potential pro-ingredient, which may be converted to its bioactive metabolite, AOH, within the skin. We will provide a comprehensive overview of the known biological activities of AOH, propose a mechanistic framework for the action of this compound, and offer detailed in-vitro protocols for researchers to validate its efficacy and safety for cosmetic applications.

Introduction to 2-Azahypoxanthine and its Bioactive Metabolite

2-Azahypoxanthine (AHX) is a purine analog originally isolated from the fairy ring-forming fungus Lepista sordida.[5][6] It is part of a group of compounds referred to as "fairy chemicals"[1]. In biological systems, particularly in plants, AHX is metabolized to 2-aza-8-oxohypoxanthine (AOH).[5][6][7] This conversion is a critical aspect of its biological activity.

While AHX itself is a subject of ongoing research, its metabolite, AOH, has garnered significant attention in cosmetic science for its multifaceted benefits to the skin.[1][2][3][4][7] Extensive safety evaluations, including in-vitro skin sensitization, phototoxicity, and human patch tests, have concluded that AOH is safe for use as a cosmetic ingredient.[5][6][8]

Given the established safety and efficacy of AOH, we hypothesize that this compound can serve as a stable and effective pro-ingredient in cosmetic formulations. The enzymatic machinery present in the skin may facilitate the conversion of AHX to AOH, thereby delivering the bioactive compound directly to the target tissue.

Proposed Mechanism of Action and Cosmetic Benefits

The cosmetic potential of this compound is predicated on its conversion to AOH. The known biological effects of AOH on skin cells provide a strong foundation for its proposed mechanisms of action.

Enhancement of Skin Barrier Function

DNA microarray studies on normal human epidermal keratinocytes (NHEKs) have shown that AOH upregulates the expression of genes crucial for skin barrier integrity.[7][9] These include genes involved in intercellular adhesion (CLDN1, DSC1, DSG1, CDH1), stratum corneum detachment (KLK5, KLK7, SPIMK5), and general differentiation indicators (KRT1, KRT10, TGM1, IVL).[7][9] A clinical study further substantiated these findings, demonstrating that topical application of an AOH-containing lotion significantly decreased trans-epidermal water loss (TEWL) and increased stratum corneum hydration.[3][4]

Anti-Aging and Wrinkle Reduction

Clinical trials have demonstrated the efficacy of AOH in reducing the appearance of wrinkles.[1][10] A 12-week study involving the application of lotions containing 0.01% and 0.05% AOH resulted in a significant, concentration-dependent reduction in wrinkle area percentage and maximum wrinkle depth.[1][10] This anti-wrinkle effect is likely a consequence of the improved skin barrier function and enhanced hydration.

Skin Lightening and Hyperpigmentation Control

AOH has been shown to possess skin-lightening properties. A clinical trial revealed that a lotion containing AOH significantly increased the L* value, an index of skin lightness, after 8 weeks of application.[2] The underlying mechanism for this is attributed to the inhibition of tyrosinase activity and a subsequent reduction in melanin production.[11][12] Furthermore, AOH has been observed to suppress the expression of pro-inflammatory cytokines such as prostaglandin E synthase (PGES) and cyclooxygenase-2 (COX-2), which are known to be involved in melanogenesis.[2][11]

Visualization of Proposed Pathways and Workflows

Proposed Metabolic Conversion and Action on Skin

cluster_0 Cosmetic Formulation cluster_1 Epidermis cluster_2 Cellular Targets & Responses AHX_Na 2-Azahypoxanthine Sodium Salt AHX 2-Azahypoxanthine AHX_Na->AHX Topical Application AOH 2-aza-8-oxohypoxanthine (Active Metabolite) AHX->AOH Metabolic Conversion Keratinocytes Keratinocytes AOH->Keratinocytes Melanocytes Melanocytes AOH->Melanocytes Barrier_Genes Upregulation of Barrier Function Genes Keratinocytes->Barrier_Genes Anti_inflammatory Suppression of Pro-inflammatory Cytokines Keratinocytes->Anti_inflammatory Melanin_Reduction Inhibition of Tyrosinase & Melanin Synthesis Melanocytes->Melanin_Reduction

Caption: Proposed metabolic pathway of this compound in the skin.

In-Vitro Efficacy Testing Workflow

Start Prepare 2-Azahypoxanthine Sodium Salt Solutions Cytotoxicity Cytotoxicity Assay (e.g., MTT on NHEK & Fibroblasts) Start->Cytotoxicity Barrier Skin Barrier Function Assay (e.g., TEER in 3D skin model) Cytotoxicity->Barrier Non-toxic concentrations Anti_Aging Anti-Aging Assays (e.g., Collagen Synthesis) Cytotoxicity->Anti_Aging Non-toxic concentrations Lightening Skin Lightening Assays (e.g., Melanin Content in B16-F10) Cytotoxicity->Lightening Non-toxic concentrations Data_Analysis Data Analysis & Interpretation Barrier->Data_Analysis Anti_Aging->Data_Analysis Lightening->Data_Analysis Conclusion Conclusion on Cosmetic Potential Data_Analysis->Conclusion

Caption: Workflow for in-vitro evaluation of this compound.

Experimental Protocols

The following protocols are provided as a guide for the in-vitro evaluation of this compound. It is recommended to use appropriate controls, including a vehicle control and a positive control relevant to each assay.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on normal human epidermal keratinocytes (NHEKs).

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NHEK cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in KGM.

  • Remove the medium from the wells and replace it with the prepared solutions of this compound. Include a vehicle control (medium only).

  • Incubate the cells for 48 hours.[7]

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In-Vitro Skin Lightening: Melanin Content Assay

This protocol evaluates the effect of this compound on melanin production in B16-F10 melanoma cells.

Materials:

  • B16-F10 mouse melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • 1N NaOH

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed B16-F10 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various non-toxic concentrations of this compound in the presence of α-MSH to stimulate melanogenesis.

  • Incubate for 72 hours.

  • Wash the cells with PBS and lyse them with 1N NaOH.

  • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein concentration of each well.

  • Express the results as a percentage of the α-MSH-treated control.

In-Vitro Anti-Aging: Collagen Synthesis Assay

This protocol assesses the impact of this compound on collagen production in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • This compound

  • Sirius Red dye solution

  • 0.1% Acetic acid

  • 0.5 M NaOH

  • 24-well plates

  • Spectrophotometer

Procedure:

  • Seed HDFs in 24-well plates and culture until they reach confluence.

  • Treat the cells with non-toxic concentrations of this compound for 48-72 hours.

  • Collect the cell culture supernatant, which contains the secreted soluble collagen.

  • Precipitate the collagen from the supernatant by adding Sirius Red dye solution.

  • Centrifuge to pellet the collagen-dye complex.

  • Wash the pellet to remove unbound dye.

  • Dissolve the pellet in 0.5 M NaOH.

  • Measure the absorbance at 540 nm.

  • Quantify the collagen concentration using a standard curve prepared with known concentrations of collagen.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to mitigate oxidative stress in skin cells.

Materials:

  • Human dermal fibroblasts or keratinocytes

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator

  • This compound

  • 96-well black-walled plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black-walled plate and culture to confluence.

  • Pre-incubate the cells with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Add various concentrations of this compound to the wells and incubate.

  • Induce oxidative stress by adding AAPH, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • The antioxidant capacity of this compound is determined by its ability to quench the fluorescence signal compared to the control.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes from the proposed in-vitro assays, which would support the cosmetic application of this compound.

AssayParameter MeasuredExpected Outcome for Efficacy
Cell Viability (MTT) Cell viability (%)No significant decrease in cell viability at the tested concentrations, indicating a good safety profile.
Melanin Content Assay Melanin content (%)A dose-dependent decrease in melanin production compared to the stimulated control, indicating a skin-lightening effect.
Collagen Synthesis Assay Soluble collagen concentration (µg/mL)An increase in collagen synthesis compared to the untreated control, suggesting anti-aging properties.
CAA Assay Fluorescence intensity (Arbitrary Units)A reduction in fluorescence intensity compared to the oxidized control, demonstrating antioxidant activity.

Conclusion and Future Directions

The existing body of research on 2-aza-8-oxohypoxanthine (AOH) provides a robust scientific rationale for investigating its precursor, this compound, as a novel ingredient in cosmetic science. The demonstrated benefits of AOH in enhancing skin barrier function, reducing wrinkles, and promoting skin lightening are highly sought-after attributes in the cosmetics industry.

The protocols detailed in this guide offer a clear and structured approach for researchers to validate the efficacy and safety of this compound. Future research should focus on confirming the in-situ conversion of AHX to AOH in skin models and conducting clinical trials to substantiate the in-vitro findings. The exploration of this compound holds the promise of introducing a new class of bioactive compounds to the cosmetic market, with the potential to address multiple skin concerns effectively and safely.

References

  • Aoshima, H., Ibuki, R., Ito, M., et al. (2021). Safety evaluation of 2-aza-8-oxohypoxanthine by in vitro skin sensitization and human tests. Fundamental Toxicological Sciences, 8(4), 123-130. [Link]

  • Aoshima, H., Hyoudou, S., Ibuki, R., et al. (2024). Inhibitory Effect of 2-Aza-8-oxohypoxanthine on Tyrosinase Activity and Melanin Production. Cosmetics, 11(2), 43. [Link]

  • ResearchGate. (2024). Inhibitory Effect of 2-Aza-8-oxohypoxanthine on Tyrosinase Activity and Melanin Production. [Link]

  • Aoshima, H., Hyodo, S., Ibuki, R., et al. (2020). Safety evaluation of 2-aza-8-oxohypoxanthine based on in vitro and human patch tests. Fundamental Toxicological Sciences, 7(4), 207-214. [Link]

  • Aoshima, H., Ito, M., Ibuki, R., & Kawagishi, H. (2021). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. Cosmetics, 8(3), 60. [Link]

  • ResearchGate. (2021). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. [Link]

  • ResearchGate. (2020). Safety evaluation of 2-aza-8-oxohypoxanthine based on in vitro and human patch tests. [Link]

  • Aoshima, H., Ibuki, R., & Kawagishi, H. (2025). Improvement in Wrinkles by a Fairy Chemical, 2-Aza-8-oxohypoxanthine. Cosmetics, 12(3), 114. [Link]

  • ResearchGate. (2025). Improvement in Wrinkles by a Fairy Chemical, 2-Aza-8-oxohypoxanthine. [Link]

  • ResearchGate. (n.d.). Chemical structures of fairy chemicals. (a) 2-azahypoxanthine (AHX),... [Link]

  • Aoshima, H., Ito, S., Ibuki, R., & Kawagishi, H. (2022). Potential of Fairy Chemicals as Functional Cosmetic Ingredients: Effect of 2-Aza-8-Oxohypoxanthine on Skin Lightness. International Journal of Medicinal Mushrooms, 24(9), 41-47. [Link]

  • ResearchGate. (2021). Clinical Evaluation of Topical Lotion Containing 2-Aza-8-Oxohypoxanthine on Skin Barrier Function against Water Loss. [Link]

  • Aoshima, H., Ito, M., Ibuki, R., & Kawagishi, H. (2021). Clinical Evaluation of Topical Lotion Containing 2-Aza-8-Oxohypoxanthine on Skin Barrier Function against Water Loss. Cosmetics, 8(3), 83. [Link]

  • Open University of Cyprus Institutional Repository. (2021). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. [Link]

Sources

Troubleshooting & Optimization

2-Azahypoxanthine Sodium Salt stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Azahypoxanthine Sodium Salt (AHX-Na). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. As a key degradation product of the chemotherapeutic agent Dacarbazine, understanding its properties is critical for accurate research.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the primary factors affecting the stability of solid this compound?

The stability of solid this compound is primarily influenced by three environmental factors: moisture, light, and temperature. The compound is described as hygroscopic, meaning it readily absorbs moisture from the air.[1][4] It is also sensitive to air and light.[4][5] Exposure to these elements can lead to degradation and compromise the integrity of the material.

Q2: What are the recommended storage conditions for the solid (neat) compound?

To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate exposure to moisture, light, and air.

ParameterRecommendationRationale
Temperature +2°C to +8°C (Refrigerated)Slows down potential degradation pathways. Several suppliers recommend +4°C.[6][7]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and degradation from reactive atmospheric components.[4]
Container Tightly sealed, opaque or amber vialPrevents moisture ingress and protects from light.[4][5]
Environment Store in a dry location, preferably a desiccatorProtects the hygroscopic material from absorbing ambient moisture.[4]

Q3: The product is listed as hygroscopic. How does this impact handling?

Hygroscopicity means the compound can absorb water from the atmosphere, which can affect its mass, stability, and performance.[1][4] When a hygroscopic powder absorbs moisture, it can lead to clumping, making it difficult to weigh accurately. More critically, the presence of water can accelerate degradation, especially if the compound is also sensitive to hydrolysis. Therefore, it is crucial to minimize the compound's exposure to ambient air during handling.

Q4: Why is light protection so critical for this compound?

2-Azahypoxanthine is a major photodegradation product of the drug Dacarbazine.[3][8][9][10] Studies on Dacarbazine show that its degradation to 2-Azahypoxanthine is significantly accelerated by light.[3][10] This inherent photosensitivity suggests that 2-Azahypoxanthine itself may be susceptible to further light-induced changes. Therefore, protecting the compound from light at all stages—storage, handling, and during experiments—is essential to prevent the formation of unknown impurities and ensure experimental reproducibility.[4][5]

Q5: How stable are aqueous solutions of this compound?

While direct, extensive stability studies on solutions of pure this compound are not widely published, data from its parent compound, Dacarbazine, offer critical insights. The formation of 2-Azahypoxanthine from Dacarbazine is pH-dependent and accelerated by light.[10] Diluted Dacarbazine solutions show greater stability when refrigerated (2-6°C) and protected from light.[3]

Based on this, it is best practice to:

  • Prepare aqueous solutions fresh for each experiment.

  • If storage is necessary, create aliquots and store them at -20°C or -80°C for short periods.

  • Always protect solutions from light by using amber tubes or wrapping containers in aluminum foil.

  • Use buffered solutions if your experiment is sensitive to pH changes, as the stability may be pH-dependent.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Inaccurate or Inconsistent Weighing Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere, increasing its weight and causing clumping.[1][4]• Before opening, allow the vial to equilibrate to room temperature (at least 30 minutes) inside a desiccator to prevent condensation.• Handle and weigh the powder in a controlled environment, such as a glove box with low humidity or a balance with a draft shield.• Work quickly to minimize exposure time to ambient air.
Discoloration or Change in Appearance of Solid Degradation: The compound has likely degraded due to prolonged exposure to air, light, or improper storage temperatures.[4][5]• Discard the reagent if significant discoloration is observed, as its purity is compromised.• Always store the compound according to the recommended conditions (refrigerated, in the dark, under inert gas).[4][6]
Variable Results in Biological or Chemical Assays Solution Instability: The compound may be degrading in solution after reconstitution. This can be accelerated by light, improper pH, or extended storage at room temperature.[3][10]• Prepare solutions fresh immediately before use.• If a stock solution must be stored, aliquot it into single-use volumes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.• Protect all solutions from light by using amber vials or foil wrapping.[3]
Precipitate Forms in a Stored Solution Limited Solubility/Stability: The compound may have limited stability in the chosen solvent system, especially after temperature changes (e.g., removal from cold storage).• Ensure the compound is fully dissolved upon initial preparation. Gentle warming or vortexing may be required.• If a precipitate is observed after storage, try to redissolve it by warming the solution. If it does not redissolve, it may have degraded or crashed out of solution; it is safer to prepare a fresh solution.
Experimental Protocols & Workflows
Protocol: Safe Handling and Reconstitution of Solid this compound
  • Preparation: Move the sealed vial of this compound from refrigerated storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Environment Setup: If available, perform all handling within a glove box purged with an inert gas (e.g., nitrogen or argon). If not, work quickly and efficiently in an area with low humidity.

  • Weighing: Tare a clean, dry weighing vessel. Using a clean spatula, quickly transfer the desired amount of powder to the vessel and record the weight. Immediately and tightly reseal the main vial.

  • Reconstitution: Add your desired solvent (e.g., sterile water, buffer) to the vessel containing the weighed powder. Vortex or sonicate gently until the solid is completely dissolved. Protect the solution from light immediately by wrapping the container in aluminum foil or using an amber tube.

  • Final Storage: Purge the headspace of the main vial with inert gas before resealing and returning it to +2°C to +8°C storage. For the reconstituted solution, either use it immediately or aliquot and store it at -20°C or below for short-term storage.

Workflow for Handling and Storage

The following diagram outlines the critical decision points for maintaining the integrity of this compound.

G cluster_storage Receiving & Storage cluster_handling Handling & Use receive Receive Compound check_storage Verify Storage Temp (+2°C to +8°C)? receive->check_storage store_correct Store in Dark at +2°C to +8°C check_storage->store_correct Yes store_incorrect Quarantine & Contact Supplier check_storage->store_incorrect No equilibrate Equilibrate Vial to RT in Desiccator store_correct->equilibrate weigh Weigh Quickly (Low Humidity Env.) equilibrate->weigh reconstitute Reconstitute in Desired Solvent weigh->reconstitute protect_light Protect Solution From Light reconstitute->protect_light use_now Use Immediately? protect_light->use_now use_fresh Proceed with Experiment use_now->use_fresh Yes store_solution Aliquot & Store at -20°C or Below use_now->store_solution No

Caption: Decision workflow for proper storage and handling of AHX-Na.

References
  • Veeprho. This compound | CAS 1797817-35-6. [Link]

  • CAT-Tox. (2025). CAT 024 - 2-azahypoxanthine - SAFETY DATA SHEET. [Link]

  • Ben-Amoz, Z. G., et al. (2010). Stability of dacarbazine in amber glass vials and polyvinyl chloride bags. American Journal of Health-System Pharmacy. [Link]

  • Attia, M. S., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. Scientific Reports. [Link]

  • da Silva, P. B., et al. (2021). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. Crystal Growth & Design. [Link]

  • Horton, J. K., & Stevens, M. F. (1981). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmacy and Pharmacology. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Azahypoxanthine Sodium Salt (AHX-Na), a purine analog with significant biological activity.[1] A common hurdle in harnessing its potential is its challenging solubility profile. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common solubility issues, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've added this compound to my aqueous buffer, but I see solid particles. Isn't the sodium salt supposed to be soluble?

Short Answer: While the sodium salt form significantly enhances aqueous solubility compared to the free acid (2-Azahypoxanthine), its solubility is still limited and highly dependent on the pH of the final solution. The presence of particles indicates that the compound has likely precipitated out of solution.

Application Scientist's Note: 2-Azahypoxanthine is a weak acid. The sodium salt is formed by deprotonating one of the acidic protons on the purine ring system, creating an anion that is more readily solvated by polar solvents like water. However, this equilibrium is reversible and exquisitely sensitive to pH.

  • The Principle of pH-Dependent Solubility: In neutral to alkaline conditions (pH > 7), the molecule exists predominantly in its deprotonated (anionic) salt form, which is more soluble. If your buffer or cell culture medium is acidic (pH < 7), it provides an excess of protons (H+). These protons will neutralize the anionic 2-Azahypoxanthine, converting it back to the less soluble, neutral free acid form (2-Azahypoxanthine), causing it to precipitate.[2][3][4]

Immediate Actions:

  • Check the pH: Measure the final pH of your solution. If it is neutral or acidic, this is the likely cause.

  • Adjust the pH: If your experimental conditions allow, slowly add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. The precipitate should redissolve as the pH increases. Aim for a pH where the compound remains in its soluble salt form.

FAQ 2: What is the best practice for preparing a concentrated stock solution of this compound?

Short Answer: Prepare a high-concentration stock solution in a slightly alkaline aqueous solvent, such as phosphate-buffered saline (PBS) adjusted to pH 7.4-8.0, or in an organic solvent like dimethyl sulfoxide (DMSO).

Application Scientist's Note: Creating a concentrated, stable stock solution is critical for accurate serial dilutions into your final experimental medium. Preparing the stock in an optimal solvent minimizes the risk of precipitation upon dilution.

Protocol 1: Preparing an Aqueous Stock Solution (e.g., 10 mM)

  • Choose the Right Solvent: Start with a common biological buffer like PBS. Before adding the compound, check and adjust the pH of the PBS to ~7.4 or slightly higher if needed.

  • Weigh Compound: Accurately weigh the required amount of this compound (Molecular Weight: ~159.08 g/mol ).[5]

  • Initial Dissolution: Add the solvent to the powder. Do not add all the solvent at once. Start with about 80% of the final volume.

  • Facilitate Solubilization: Vortex the solution vigorously. If particulates remain, gentle warming in a water bath (37°C) can aid dissolution. Be cautious with temperature, as prolonged heat can potentially degrade the compound.[1]

  • pH Check & Adjustment: Once the compound is mostly dissolved, check the pH. If it has dropped, adjust it back to the target range (7.4-8.0) with dilute NaOH.

  • Final Volume: Bring the solution to the final desired volume with the remaining solvent.

  • Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is known to be hygroscopic, so proper storage is crucial.[5]

Protocol 2: Preparing a DMSO Stock Solution

For applications where a small amount of organic solvent is tolerable, DMSO is an excellent choice for achieving higher concentrations.

  • Follow steps 2 and 3 above, using 100% DMSO as the solvent.

  • Vortex thoroughly. 2-Azahypoxanthine generally shows good solubility in DMSO.

  • Store the DMSO stock at -20°C, protected from light and moisture.

  • Crucial Caveat: When diluting a DMSO stock into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in biological assays. Add the DMSO stock to your aqueous buffer dropwise while vortexing to prevent localized high concentrations that can cause the compound to precipitate.

FAQ 3: My compound dissolved in the stock solution, but it crashed out when I diluted it into my cell culture medium. Why?

Short Answer: This is a classic case of pH shift-induced precipitation. Your cell culture medium is likely buffered to a pH (e.g., ~7.2-7.4) that is lower than your stock solution's pH, or it contains components that interact with the compound.

Application Scientist's Note: Cell culture media are complex bicarbonate-buffered systems. The introduction of even a small volume of a highly alkaline stock solution can be overcome by the medium's buffering capacity, causing the local pH to drop and the compound to precipitate.

Troubleshooting Steps:

  • Dilute Slowly: Add the stock solution to the medium very slowly, preferably drop-by-drop, while the medium is being stirred or swirled. This prevents localized oversaturation.

  • Pre-warm the Medium: Pre-warming the destination medium to 37°C can sometimes help maintain solubility.

  • Re-evaluate Stock Concentration: If precipitation persists, your stock solution may be too concentrated. Try preparing a lower concentration stock, which will require a larger volume for dilution but will cause a less drastic change upon addition to your medium.

  • Consider a Different Solvent System: If aqueous stocks are problematic, a well-dispersed DMSO stock (as described in FAQ 2) might be a better option.

Troubleshooting Workflow

If you encounter solubility issues, follow this logical workflow to diagnose and solve the problem.

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 pH Correction Path cluster_3 Alternative Strategies Start Start: Particulates or Cloudiness Observed CheckpH Measure pH of Final Solution Start->CheckpH IsAcidic Is pH < 7.0? CheckpH->IsAcidic AdjustpH Action: Add dilute NaOH dropwise to raise pH IsAcidic->AdjustpH Yes ConsiderStock Was a stock solution used? IsAcidic->ConsiderStock No Recheck Re-check for Clarity AdjustpH->Recheck Solved1 Resolved: Compound is Soluble Recheck->Solved1 Warm Try Gentle Warming (e.g., 37°C) ConsiderStock->Warm No ChangeSolvent Prepare new stock in DMSO or alkaline buffer ConsiderStock->ChangeSolvent Yes Warm->ChangeSolvent Solved2 Resolved: Use Alternative Method ChangeSolvent->Solved2

Caption: A troubleshooting flowchart for this compound solubility issues.

Solubility Data Summary

This table provides a general overview of solubility for 2-Azahypoxanthine and its sodium salt. Exact values can vary by lot and purity.

Solvent/Condition2-Azahypoxanthine (Free Acid)2-Azahypoxanthine (Sodium Salt)Rationale & Comments
Water (pH < 6) Very Poorly SolublePoorly SolubleAt acidic pH, the sodium salt converts to the insoluble free acid form.
Aqueous Buffer (pH 7.4) Poorly SolubleModerately SolubleThe neutral to slightly alkaline pH favors the more soluble deprotonated (salt) form.
Aqueous Buffer (pH > 8.0) Sparingly SolubleSolubleIncreased pH further shifts the equilibrium to the highly soluble anionic form.
DMSO SolubleSolubleA good organic solvent for creating high-concentration stock solutions.
Ethanol Very Poorly SolubleSparingly SolubleNot a recommended primary solvent for this compound.

References

  • Various Authors. (2019). Why do we add salt in a buffer solution? Quora. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4656-86-4 | Product Name : Dacarbazine - Impurity A | Chemical Name : 2-Azahypoxanthine. Retrieved from [Link]

  • Vial, E., & Laguerre, A. (1995). Stability of dacarbazine in amber glass vials and polyvinyl chloride bags. American Journal of Health-System Pharmacy, 52(20), 2355-2358.
  • Veeprho. (n.d.). This compound | CAS 1797817-35-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.E: Buffer, Solubility, Common Ion Effects, and Acid-Base Titration (Practice Problems with Answers). Retrieved from [Link]

  • Purdue University. (n.d.). Buffer Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Dihydro-4H-imidazo(4,5-d)-1,2,3-triazin-4-one. Retrieved from [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (2000). Purine Analogs. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, et al. (Eds.), Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2015). How to Prepare Buffer Solutions? Retrieved from [Link]

  • Clark, J. (2002). Buffer Solutions. Chemguide. Retrieved from [Link]

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Technical Support Center: Optimizing 2-Azahypoxanthine Sodium Salt Concentration in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azahypoxanthine Sodium Salt. As Senior Application Scientists, we understand that achieving reproducible and meaningful results hinges on the careful optimization of experimental parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to help you successfully determine the optimal concentration of this compound for your specific research applications.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: Proper preparation and storage are critical for maintaining the integrity of your compound. 2-Azahypoxanthine is a major degradation product of the chemotherapy drug Dacarbazine and is known to be sensitive to light.[1][2][3] The sodium salt form is hygroscopic, meaning it can absorb moisture from the air.[4]

  • Reconstitution: For a 10 mM stock solution, dissolve 1.59 mg of this compound (MW: 159.08 g/mol ) in 1 mL of sterile, nuclease-free water or a buffer of your choice (e.g., PBS, pH 7.2-7.4).[4] Ensure complete dissolution by gentle vortexing.

  • Storage: Store the stock solution in small aliquots in amber vials or tubes wrapped in aluminum foil to protect it from light.[1] For short-term storage (up to a week), 2-8°C is recommended. For long-term storage, -20°C is advisable. Avoid repeated freeze-thaw cycles.[5] A pinkish hue in the solution may indicate degradation.[6]

Q2: What is the recommended starting concentration range for my experiments?

A2: The optimal concentration of 2-Azahypoxanthine is highly dependent on the cell type and the biological question being investigated. A broad initial concentration range is recommended to capture the full dose-response curve.

Based on studies of its metabolite, 2-aza-8-oxohypoxanthine (AOH), a biphasic effect can be observed. For example, in normal human epidermal keratinocytes (NHEK), AOH showed a significant increase in cell viability at concentrations between 7.8 and 31.3 µg/mL, while concentrations above 250 µg/mL led to a significant decrease in viability.[7][8] This highlights the importance of a wide initial screen.

For a new cell line, we recommend starting with a broad range, for example, from 0.1 µM to 500 µM, to identify the optimal window for your desired effect.

Q3: My results are not consistent between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Compound Degradation: As mentioned, 2-Azahypoxanthine is light-sensitive.[1][2][3] Ensure that all handling steps, from stock solution preparation to final dilution in assay plates, are performed with minimal light exposure.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number for your experiments. Senescent or overly confluent cells will respond differently.

  • Assay Variability: In multi-well plate assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.[9]

Q4: I am observing cytotoxicity at concentrations where I expect a different biological effect. What should I do?

A4: Unexplained cytotoxicity can be due to on-target or off-target effects.[10] It is crucial to distinguish between the intended pharmacological effect and general cellular toxicity.

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as MTT, XTT, or a neutral red uptake assay, to determine the cytotoxic concentration range in your specific cell line.[11][12] This will help you define a non-toxic working concentration range for your functional assays.

  • Consider Off-Target Effects: Small molecules can have off-target effects that contribute to cytotoxicity.[13][14][15] If the observed cytotoxicity does not align with the known mechanism of action, further investigation into potential off-target interactions may be necessary.

Troubleshooting Guide

This guide will help you navigate common challenges when optimizing the concentration of this compound.

Issue 1: No observable effect at any tested concentration.
Potential Cause Troubleshooting Step
Incorrect Concentration Range Expand the concentration range in both directions (lower and higher). Some compounds exhibit effects at very low or very high concentrations.
Compound Inactivity Prepare a fresh stock solution from the powder. Verify the integrity of your compound if possible.
Insensitive Assay Ensure your assay is sensitive enough to detect the expected biological change. Consider using a more sensitive detection method (e.g., fluorometric vs. colorimetric).[16]
Inappropriate Incubation Time The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Issue 2: High variability between replicate wells.
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
"Edge Effects" in Plates As mentioned in the FAQs, avoid using the outer wells or fill them with sterile media/PBS to maintain a humid environment.[9]
Incomplete Reagent Mixing After adding the compound or assay reagents, ensure proper mixing by gently tapping the plate or using an orbital shaker.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using an MTT Assay

This protocol provides a framework for an initial dose-response experiment to identify the cytotoxic and proliferative effects of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium[17]

  • 96-well cell culture plates

  • This compound

  • Sterile, nuclease-free water or PBS for reconstitution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.2 µM to 1000 µM final concentration).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Add 100 µL of medium without the compound to the control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve.

Data Presentation Example

The following table is an example of how to present the data from a dose-response experiment, based on the effects of AOH on NHEK cells.[7][8]

Concentration (µg/mL)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 5.2
7.8115± 6.1
15.6120± 7.3
31.3118± 6.8
62.5105± 5.9
12598± 6.4
25080± 7.1
50065± 8.2
Statistically significant difference from control (p < 0.05)

Visualizations

Workflow for Optimizing 2-Azahypoxanthine Concentration

G start Unexpected Results q1 High variability between replicates? Check cell seeding, edge effects, and reagent mixing start->q1 Yes q2 No effect at any concentration? Expand concentration range, check compound stability, and assay sensitivity start->q2 No resolve Problem Resolved q1->resolve Yes q3 Unexpected cytotoxicity? Perform dedicated cytotoxicity assay, consider off-target effects q2->q3 No q2->resolve Yes q3->resolve No q3->resolve Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

  • The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. ResearchGate. Available at: [Link]

  • Cytotoxic effects of 2-aza-8-oxohypoxanthine (AOH) on normal human... ResearchGate. Available at: [Link]

  • Safety evaluation of 2-aza-8-oxohypoxanthine based on in vitro and human patch tests | 生物化学研究室 - 静岡大学農学部応用生命科学科グローバル共創科学部. Shizuoka University. Available at: [Link]

  • 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • This compound | CAS 1797817-36-6 - Veeprho. Veeprho. Available at: [Link]

  • The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: A Researcher's Guide to Preventing Degradation of 2-Azahypoxanthine Sodium Salt in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azahypoxanthine (AHX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling and preventing the degradation of 2-Azahypoxanthine Sodium Salt in solution. Maintaining the stability and purity of your compound is paramount for generating reproducible and reliable experimental data. This resource consolidates field-proven insights, troubleshooting protocols, and scientific principles to ensure the integrity of your AHX solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My freshly prepared AHX solution has a lower concentration than calculated. What could be the cause?

A: This is a common issue that can stem from two primary sources: handling of the solid compound or rapid initial degradation.

  • Hygroscopic Nature of the Solid: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If the compound is weighed in an open environment, the measured weight will include an unknown amount of water, leading to a lower-than-expected concentration upon dissolution. To mitigate this, always handle the solid in a controlled, low-humidity environment (e.g., a glove box or a balance with a draft shield) and minimize its exposure to air. Store the solid compound in a desiccator.[2]

  • Initial Degradation: If the dissolution process is slow or performed under suboptimal conditions (e.g., in bright light or at an inappropriate pH), a fraction of the compound may degrade before the solution is even finalized.

Q: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my AHX solution. What are they?

A: The appearance of new peaks is a strong indicator of degradation. 2-Azahypoxanthine is a known degradation product of the drug Dacarbazine, formed via hydrolysis and photolysis.[3] It is plausible that AHX itself can degrade further through similar mechanisms.

  • Photodegradation Products: Exposure to light, particularly UV wavelengths, can cause photochemical reactions.[3][4]

  • Hydrolysis Products: Unstable pH can lead to the hydrolytic cleavage of the purine-like ring system.[3][5]

  • Oxidative Products: Purine analogs can be susceptible to oxidation, especially if the solution is exposed to atmospheric oxygen over time.[6]

To confirm, you should run a forced degradation study (e.g., by exposing a small aliquot to strong light, acid, and base) and compare the resulting chromatograms to your stored sample.

Q: My clear, colorless AHX solution has turned slightly yellow and/or cloudy. Is it still usable?

A: No, a change in color or the formation of a precipitate is a clear visual sign of chemical degradation and/or insolubility. The yellowing often indicates the formation of chromophoric degradation products. Cloudiness or precipitation suggests that either the parent compound or its degradation products are falling out of solution, which could be due to pH shifts or the formation of less soluble species. Do not use a solution that has changed in appearance; it will not yield reliable data. It is critical to discard the solution and prepare a fresh batch following the best practices outlined in this guide.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and stability of this compound.

Q1: What are the primary factors that cause 2-Azahypoxanthine to degrade in solution?

A: The degradation of 2-Azahypoxanthine is primarily driven by three environmental factors: light, pH, and temperature.[7]

  • Light (Photodegradation): This is one of the most significant factors. AHX is a known photolytic product, indicating the molecule's inherent photosensitivity.[3][4] Exposure to ambient laboratory light, and especially direct sunlight or UV sources, will accelerate its degradation.[8]

  • pH (Hydrolysis): The stability of purine analogs is highly dependent on the pH of the solution.[9][10] Both acidic and alkaline conditions can catalyze the hydrolysis of the nitrogen-rich ring system.[3]

  • Temperature (Thermal Degradation): Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[7] Storing solutions at room temperature for extended periods is not recommended.[8]

  • Oxygen (Oxidation): While less documented for AHX specifically, oxidation is a known degradation pathway for many purine analogs, particularly at the amino groups or susceptible ring positions.[6]

Q2: What is the recommended procedure for preparing a stable stock solution?

A: Preparing a stable stock solution requires careful attention to solvent choice, pH, and environmental conditions. The goal is to dissolve the compound quickly under conditions that minimize degradation from the outset. A detailed methodology is provided in Protocol 1 . The key is to use a pre-chilled, degassed, pH-buffered solvent and to work quickly while protecting the solution from light.

Q3: What are the best practices for short-term and long-term storage?

A: Proper storage is crucial for maintaining the integrity of your AHX solution.

  • Short-Term Storage (Working Solutions, <24 hours): Keep solutions on ice and protected from light (e.g., in an amber tube or a tube wrapped in aluminum foil) whenever they are not in immediate use.

  • Long-Term Storage (Stock Solutions, >24 hours): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, ideally, at -80°C in amber, tightly sealed vials. Before freezing, consider flushing the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Q4: Why is pH so critical, and what is the optimal range?

A: The pH of the solution dictates the ionization state of the AHX molecule, which in turn affects its solubility and stability.[3][9] While the exact optimal pH for AHX stability is not definitively published, experience with the parent compound Dacarbazine and other purine analogs suggests that a slightly acidic to neutral pH (around 5.5 to 7.0) is often preferable to alkaline conditions.[10][11] Analytical methods for detecting AHX often use mobile phases with a pH in this range, for instance, using a sodium acetate buffer.[11][12] It is crucial to use a buffer system to maintain a stable pH throughout the experiment and during storage.

Section 3: Key Experimental Protocols & Workflows

Workflow for Preparing and Handling AHX Solutions

ProtocolWorkflow cluster_prep Preparation cluster_validation Validation & Storage weigh 1. Weigh Hygroscopic Solid (Low Humidity Environment) prepare_buffer 2. Prepare Buffer (e.g., 10 mM Acetate, pH 6.0) degas 3. Degas & Chill Buffer (Inert Gas, Ice Bath) prepare_buffer->degas dissolve 4. Dissolve AHX in Buffer (Vortex Briefly, Protect from Light) degas->dissolve filter 5. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter hplc 6. Assess Purity (T=0) (Use HPLC Protocol 2) filter->hplc Transfer to Validation Stage aliquot 7. Aliquot into Amber Vials (Single-Use Volumes) hplc->aliquot inert 8. Flush with Inert Gas (Argon or Nitrogen) aliquot->inert store 9. Store at -80°C inert->store

Caption: A workflow for preparing a validated, stable stock solution of this compound.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution, which can be adapted for other concentrations.

Materials:

  • This compound (MW: 159.08 g/mol )[1]

  • High-purity water (e.g., Milli-Q®)

  • Sodium Acetate, Anhydrous

  • Glacial Acetic Acid

  • Amber glass vials or clear vials with aluminum foil

  • 0.22 µm sterile syringe filter (low protein binding, e.g., PVDF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Buffer: Prepare a 10 mM sodium acetate buffer. Adjust the pH to 6.0 using glacial acetic acid.

  • Degas and Chill: Place the required volume of buffer in a suitable container. Bubble argon or nitrogen gas through the buffer for 15-20 minutes while it is submerged in an ice bath. This removes dissolved oxygen, which can cause oxidative degradation.

  • Weigh Compound: In a low-humidity environment, weigh out the required amount of this compound for your target concentration (e.g., 1.59 mg for 1 mL of a 10 mM solution). Perform this step quickly to minimize moisture absorption.[1]

  • Dissolution: Add the pre-chilled, degassed buffer to the solid compound. Immediately cap the vial and vortex briefly until fully dissolved. Crucially, perform this and all subsequent steps under minimal light conditions or by wrapping the vial in aluminum foil.

  • Sterilization and Clarification: Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a new, sterile amber vial. This removes any particulates and sterilizes the solution.

  • Purity Check (T=0): Immediately take a small aliquot for purity analysis using the HPLC method described in Protocol 2 . This baseline measurement is essential for future stability checks.

  • Storage: Aliquot the remaining solution into single-use amber vials. Flush the headspace of each vial with inert gas for 10-15 seconds before sealing tightly. Label and store immediately at -80°C.

Protocol 2: HPLC Method for Assessing Purity and Degradation

This is a general reverse-phase HPLC method for monitoring the stability of AHX. It is based on methods used for analyzing Dacarbazine and its degradation products.[11][12][13]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.05 M Sodium Acetate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A simple isocratic or shallow gradient elution can be used. Start with 95-100% A for several minutes, then ramp to a higher percentage of B if needed to elute more hydrophobic degradation products. A starting point could be 98% A / 2% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm or 280 nm[9][12]

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Dilute your AHX stock solution to a suitable concentration (e.g., 50-100 µM) using Mobile Phase A.

  • Inject the sample and run the method.

  • Analysis: The main peak corresponds to intact AHX. The appearance of earlier or later eluting peaks over time indicates degradation. The purity can be calculated based on the relative peak area of AHX compared to the total area of all peaks.

Section 4: Understanding the Degradation Mechanisms

A deeper understanding of the degradation pathways empowers researchers to make informed decisions to protect their compound.

Primary Degradation Pathways of 2-Azahypoxanthine

DegradationPathways cluster_products Degradation Products AHX 2-Azahypoxanthine Photo_Products Ring-Opened Species & Other Photoproducts AHX->Photo_Products Light (hν) Photolysis Hydrolysis_Products Hydrolyzed Fragments AHX->Hydrolysis_Products H₂O (H⁺ or OH⁻) Hydrolysis Oxidized_Products Oxidized Species (e.g., AOH) AHX->Oxidized_Products [O] Oxidation

Caption: The main environmental factors leading to the degradation of 2-Azahypoxanthine in solution.

  • Photodegradation: Purine systems contain conjugated double bonds that can absorb UV and visible light. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to reactions like ring cleavage, rearrangements, or reactions with the solvent.[4][14] Protecting solutions from all light sources is the most effective preventative measure.[8]

  • Hydrolytic Degradation: The triazine and imidazole rings in AHX contain multiple nitrogen atoms and amide-like functionalities. These sites are susceptible to attack by water (hydrolysis), a reaction that can be catalyzed by both protons (acidic conditions) and hydroxide ions (alkaline conditions).[3] This process can lead to the opening of one or more rings, destroying the molecule's structure and function. Using a buffered system is essential to prevent pH fluctuations that could accelerate this process.[7]

  • Oxidative Degradation: Reactive oxygen species (ROS) in the solution, or even atmospheric oxygen, can attack electron-rich sites on the molecule. In plants, AHX is known to be metabolized to 2-aza-8-oxohypoxanthine (AOH), demonstrating that the C8 position is susceptible to oxidation.[15][16] This highlights a likely pathway for oxidative degradation in vitro. Using degassed solvents and storing under an inert atmosphere minimizes this risk.[17]

Section 5: Summary of Best Practices

ParameterRecommendationRationale
Solid Handling Weigh quickly in a low-humidity environment. Store in a desiccator.The sodium salt is hygroscopic and readily absorbs water, leading to inaccurate concentrations.[1]
Solvent/Buffer Use a chilled, degassed buffer (pH 5.5 - 7.0).Removes dissolved oxygen to prevent oxidation and maintains a stable pH to prevent hydrolysis.[3][7]
Light Exposure AVOID. Use amber vials or wrap containers in foil at all times.AHX is photosensitive and degrades upon exposure to light, especially UV wavelengths.[3][4][8]
Temperature Prepare solutions on ice. Store long-term at -80°C.Low temperatures slow down all degradation reaction rates significantly.[7][8]
Storage Aliquot into single-use volumes. Flush with inert gas (Ar, N₂).Avoids damaging freeze-thaw cycles and removes oxygen from the headspace to prevent oxidation.
Validation Check purity via HPLC at T=0 and periodically thereafter.Ensures the integrity of the stock solution and confirms that storage conditions are adequate.[13][18]

By adhering to these guidelines, researchers can significantly minimize the degradation of this compound, ensuring the accuracy, reproducibility, and integrity of their scientific investigations.

References

  • Breithaupt, H., & Dammann, A. (1985). Simultaneous determination of dacarbazine, its photolytic degradation product, 2-azahypoxanthine, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 27(6), 977-9. Available from: [Link]

  • Breithaupt, H., & Dammann, A. (1985). Simultaneous determination of dacarbazine, its photolytic degradation product, 2-azahypoxanthine, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 27(6). Available from: [Link]

  • Gao, H., Zhao, F., Li, H., & Liu, Y. (2006). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Analytical and Applied Pyrolysis, 76(1-2), 119-126.
  • Dammann, A., & Breithaupt, H. (1985). Simultaneous Determination of Dacarbazine, Its Photolytic Degradation Product, 2-Azahypoxanthine, and the Metabolite. Antimicrobial Agents and Chemotherapy, 27(6), 977-979.
  • ResearchGate. (n.d.). Photocatalytic purine degradation pathways. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of dacarbazine, its photolytic degradation product, 2-azahypoxanthine, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Carvalho, V. F., et al. (2021). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. Crystal Growth & Design, 21(5), 2933-2944. Available from: [Link]

  • Attia, M. S., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. RSC Advances, 11(36), 22353-22363. Available from: [Link]

  • Choi, J. H., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087. Available from: [Link]

  • Fox, M., & Hodgkiss, R. J. (1981). Factors Affecting the Efficiency of Purine Analogues as Selective Agents for Mutants of Mammalian Cells Induced by Ionising Radiation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 80(1), 165-185.
  • Poplawska, P., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences, 23(22), 14389. Available from: [Link]

  • Ito, A., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. Available from: [Link]

  • Mediavilla, M., et al. (2022). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. Molecules, 27(19), 6296. Available from: [Link]

  • Borka, L. (1979). Degradation of Dacarbazine in Aqueous Solution. Acta Pharmaceutica Suecica, 16(5), 333-338. Available from: [Link]

  • Choi, J. H., et al. (2014). The Source of “Fairy Rings”: 2-Azahypoxanthine and its Metabolite Found in a Novel Purine Metabolic Pathway in Plants. Angewandte Chemie International Edition, 53(5), 1332-1335. Available from: [Link]

  • AWS. (n.d.). SAFETY DATA SHEET: SALT. Retrieved from [Link]

  • Choi, J. H., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087. Available from: [Link]

  • Semantic Scholar. (n.d.). The source of "fairy rings": 2-azahypoxanthine and its metabolite found in a novel purine metabolic pathway in plants. Retrieved from [Link]

  • Tokai University. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Retrieved from [Link]

  • Ito, A., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. Available from: [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Ben-Amoz, Y., et al. (2012). Stability of dacarbazine in amber glass vials and polyvinyl chloride bags. American Journal of Health-System Pharmacy, 69(5), 386-389. Available from: [Link]

  • SynThink Research Chemicals. (n.d.). 2-Azahypoxanthine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Purine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1639. Available from: [Link]

  • Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

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  • Barrett, K. A., & McBride, M. B. (2005). Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide. Environmental Science & Technology, 39(23), 9223-9228.
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  • Joshi, S. B., et al. (2024). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Pharmaceutics, 16(11), 1629. Available from: [Link]

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Navigating the Challenges of a Hygroscopic Compound: A Technical Guide to 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for 2-Azahypoxanthine Sodium Salt. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling of this hygroscopic compound. This is not just a list of steps; it's a comprehensive resource that explains the "why" behind each experimental choice, ensuring the integrity and success of your research.

Understanding the Core Challenge: Hygroscopicity

This compound is classified as a hygroscopic solid, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This property can introduce significant variability into experiments if not properly managed. Absorbed water can alter the compound's physical state, leading to clumping or even deliquescence (dissolving in the absorbed water), and more critically, it can impact the accuracy of weighing, leading to errors in solution concentrations.[1] Furthermore, for a sodium salt, the presence of excess water can affect its stability and solubility characteristics.

This guide will address the common questions and troubleshooting scenarios encountered when working with this and other hygroscopic materials.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound appears clumpy and difficult to handle. What should I do?

This is a classic sign of moisture absorption. The primary cause is often improper storage or repeated exposure to ambient air.

  • Immediate Action: If you need to use the compound immediately, you can attempt to break up the clumps with a clean, dry spatula inside a controlled environment like a glovebox or in a room with low humidity. However, be aware that the weighed mass will include an unknown amount of water, affecting the final concentration of your solution.

  • Best Practice: The most reliable approach is to prepare a stock solution from the entire contents of a fresh, unopened vial. This mitigates the weighing errors associated with absorbed moisture. If this is not feasible, stringent environmental controls during handling are paramount.

Q2: How should I store this compound to prevent moisture absorption?

Proper storage is the first line of defense against the challenges of hygroscopicity.

  • Primary Storage: The compound should be stored in a tightly sealed container, preferably the original manufacturer's vial. Many suppliers recommend storage at +4°C.

  • Secondary Containment: For long-term storage or after opening, place the primary container inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate. This creates a low-humidity microenvironment. Regularly check and regenerate or replace the desiccant as needed. For highly sensitive applications, storage in a nitrogen-purged glovebox is ideal.

Storage ConditionRecommendationRationale
Unopened Vial Store at +4°C in a dry location.To maintain chemical stability and minimize moisture ingress.
Opened Vial Tightly reseal and place in a desiccator at +4°C.To protect from atmospheric moisture between uses.
Long-Term Storage Store in a desiccator or a controlled low-humidity environment.To ensure the integrity of the compound over time.
Q3: What is the best procedure for accurately weighing this compound?

Accurate weighing is critical for reproducible results. Given its hygroscopic nature, speed and environmental control are key.

  • Controlled Environment: The ideal method is to weigh the compound inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon). If a glovebox is unavailable, a balance with a draft shield in a room with low humidity is the next best option.

  • Rapid Weighing: Minimize the time the container is open to the atmosphere. Have all necessary tools (spatula, weighing paper/boat) ready before opening the vial. Weigh the desired amount quickly and immediately reseal the container.

  • "Weighing by Difference": For the highest accuracy, pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your receiving vessel, then re-weigh the sealed vial. The difference in mass represents the amount of compound transferred.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays using solutions of this compound.

Potential Cause: Inaccurate concentration of stock solutions due to weighing errors from moisture absorption.

Troubleshooting Steps:

  • Review Weighing Procedure: Were the weighing procedures outlined above followed? Was the compound exposed to ambient air for an extended period?

  • Prepare a Fresh Stock Solution: Use a new, unopened vial of this compound. Consider the "whole vial" method for preparing the stock solution to eliminate weighing errors.

  • Quantify Stock Solution (if possible): If your laboratory has the capability, use a technique like UV-Vis spectrophotometry (if a molar absorptivity coefficient is known) or qNMR to determine the precise concentration of your stock solution.

Issue 2: The compound completely liquefies on the weigh boat (deliquescence).

Potential Cause: High ambient humidity and a compound that is highly hygroscopic.

Troubleshooting Steps:

  • Move to a Controlled Environment: Immediately transfer the weighing operation to a glovebox or a room with significantly lower humidity.

  • Alternative Dispensing Method: If a controlled environment is not an option, consider preparing a stock solution from the entire vial. Alternatively, for less precise applications, you can create a saturated solution and then determine its concentration.

  • Check for Contamination: In rare cases, contamination can lower the deliquescence point of a compound. Ensure that all handling tools are scrupulously clean and dry.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize errors associated with the hygroscopic nature of this compound.

Materials:

  • Unopened vial of this compound

  • Appropriate solvent (e.g., sterile distilled water, DMSO, or as determined by your experimental needs)

  • Sterile volumetric flask

  • Calibrated pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-calculation: Determine the volume of solvent needed to achieve the desired stock solution concentration based on the amount of compound in the vial.

  • Equilibration: Allow the unopened vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: In a controlled environment (e.g., a biological safety cabinet or a low-humidity area), carefully open the vial. Add a small amount of the chosen solvent to the vial to dissolve the compound.

  • Quantitative Transfer: Transfer the resulting solution to the volumetric flask. Rinse the original vial multiple times with the solvent and add the rinsate to the volumetric flask to ensure all the compound is transferred.

  • Final Volume Adjustment: Add the solvent to the volumetric flask until the final desired volume is reached.

  • Mixing: Mix the solution thoroughly by vortexing or using a magnetic stirrer until the compound is completely dissolved.

  • Storage: Store the stock solution in appropriate aliquots at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Diagram of the Stock Solution Preparation Workflow:

G cluster_prep Preparation cluster_dissolution Dissolution & Transfer cluster_finalization Finalization & Storage start Start: Unopened Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate pre_calc Pre-calculate Solvent Volume equilibrate->pre_calc open_vial Open Vial in Controlled Environment pre_calc->open_vial add_solvent Add Solvent to Vial open_vial->add_solvent transfer Transfer to Volumetric Flask add_solvent->transfer rinse Rinse Vial & Add to Flask transfer->rinse adjust_volume Adjust to Final Volume rinse->adjust_volume mix Mix Thoroughly adjust_volume->mix aliquot Aliquot Stock Solution mix->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for Preparing an Accurate Stock Solution.

Authoritative Grounding & Scientific Integrity

As this compound is a known degradation product of the chemotherapy agent Dacarbazine, its stability, particularly in aqueous solutions and in the presence of light, is a critical consideration.[3] Studies on Dacarbazine have shown that its degradation to 2-Azahypoxanthine is accelerated by light and is pH-dependent.[3] Therefore, it is prudent to handle solutions of this compound with light protection, especially during storage and experimental procedures.

References

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Veeprho. This compound | CAS 1797817-35-6. [Link]

  • U.S. Pharmacopeia. Dacarbazine for Injection. [Link]

  • Pharma Growth Hub. Classification of Hygroscopicity. [Link]

  • medac GmbH. Dacarbazine medac 100 mg, Powder for solution for injection or infusion. [Link]

  • Sembiring, L., and Siregar, E. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • medac GmbH. Dacarbazine 100 mg (-200 mg-, -500 mg-, -1000 mg-) medac. [Link]

  • Allada, R., et al. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 2016. [Link]

  • precisionFDA. 2-AZAHYPOXANTHINE. [Link]

  • Shetty, B. V., et al. Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical and Biomedical Analysis, 1992. [Link]

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Common experimental artifacts with 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Azahypoxanthine Sodium Salt. This document is intended for researchers, scientists, and drug development professionals. Here, we address common experimental challenges and artifacts that may arise when working with this purine analog. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and use of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its salt form, this compound has improved aqueous solubility compared to its free acid form. For most cell culture applications, sterile, nuclease-free water or a buffered solution such as PBS is recommended for preparing stock solutions. If you encounter solubility limits in aqueous solutions, high-purity dimethyl sulfoxide (DMSO) can be used. However, it is crucial to keep the final concentration of DMSO in your experimental medium below 0.5% to avoid solvent-induced cytotoxicity and other artifacts.[1][2]

Q2: How should I store the stock solution and the solid compound?

A2: The solid form of this compound is hygroscopic and should be stored in a desiccator at the recommended temperature, protected from light and moisture. Stock solutions, once prepared, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -20°C or -80°C for long-term stability.

Q3: We are observing unexpected cytotoxicity in our cell line, even at low concentrations. What could be the cause?

A3: As a purine analog, 2-Azahypoxanthine's primary mechanism of action involves interference with nucleic acid metabolism.[3] It is metabolized within the cell by hypoxanthine (guanine) phosphoribosyltransferase (HGPRT) to 2-aza-in-osine monophosphate (2-azaIMP), which is further converted to 2-azaATP.[4] This fraudulent nucleotide can disrupt purine nucleotide pools, inhibit DNA synthesis, and ultimately trigger apoptosis.[3][4] The observed cytotoxicity is likely an on-target effect, and the sensitivity can vary significantly between different cell lines depending on their metabolic activity and reliance on specific purine synthesis pathways.

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, this is a critical consideration. Like other purine analogs, 2-Azahypoxanthine may interfere with tetrazolium-based viability assays such as MTT and XTT.[5][6] This interference can occur through direct reduction of the tetrazolium dye by the compound, independent of cellular metabolic activity, leading to an overestimation of cell viability (a false negative for cytotoxicity).[5] It is essential to include proper controls, as detailed in the troubleshooting section below, to rule out such artifacts.

Part 2: Troubleshooting Guide: Common Experimental Artifacts

This guide provides a more in-depth analysis of specific issues, their underlying causes, and step-by-step protocols for resolution.

Issue 1: Inconsistent or Poor Solubility in Aqueous Media

Question: I've dissolved the this compound in my cell culture medium, but I'm seeing precipitation over time, especially at higher concentrations. What's happening and how can I fix it?

Underlying Cause & Scientific Logic: While the sodium salt form enhances aqueous solubility, precipitation can still occur due to several factors. The pH of your culture medium, which is typically buffered around 7.4, can influence the equilibrium between the salt and its less soluble free acid form.[7] Additionally, high concentrations of salts already present in the medium can lead to the "common ion effect," reducing the solubility of the compound.[8] Finally, interactions with proteins and other components in serum-containing media can also lead to the formation of insoluble complexes.

Troubleshooting Workflow:

MTT_Interference cluster_0 Standard Assay Principle cluster_1 Artifactual Interference MTT_dye MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT_dye->Formazan Reduction Cells Viable Cells (Dehydrogenases) Cells->MTT_dye MTT_dye2 MTT (Yellow, Soluble) Formazan2 Formazan (Purple, Insoluble) MTT_dye2->Formazan2 Direct Reduction (False Positive) Compound 2-Azahypoxanthine (Reducing Agent) Compound->MTT_dye2

Caption: Mechanism of MTT assay interference.

Step-by-Step Protocol to Test for Assay Interference:

  • Prepare a Cell-Free Plate: In a 96-well plate, add the same volume of cell culture medium (with serum, if applicable) as you would for your experiment, but do not add any cells.

  • Add Compound: Add this compound to the wells at the same concentrations used in your cytotoxicity assay. Include a vehicle-only control.

  • Incubate: Incubate the plate for a short period (e.g., 1-2 hours) under standard culture conditions.

  • Add MTT Reagent: Add the MTT reagent to all wells as per your standard protocol and incubate for the recommended time.

  • Add Solubilizer and Read: Add the solubilizing agent (e.g., DMSO or isopropanol) and read the absorbance on a plate reader.

  • Analyze: If you observe a significant increase in absorbance in the wells containing the compound compared to the vehicle control, this confirms direct reduction of the MTT dye and indicates that this assay is not suitable for your compound.

Alternative Viability Assays: If interference is confirmed, consider using assays with different detection principles:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of metabolic activity and less prone to interference from reducing compounds.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells, though it is lower throughput.

Issue 3: Misinterpretation of Off-Target vs. On-Target Effects

Question: We see a decrease in cell proliferation, but how can we be sure it's due to the intended mechanism of interfering with purine synthesis and not some other off-target effect?

Underlying Cause & Scientific Logic: All small molecules have the potential for off-target effects. [9][10]For 2-Azahypoxanthine, its on-target effect is the disruption of purine metabolism. [4]An off-target effect would be, for example, direct inhibition of a kinase unrelated to this pathway. Distinguishing between these is crucial for validating your results.

Diagram of On-Target vs. Off-Target Effects:

On_Off_Target cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target AHX 2-Azahypoxanthine HGPRT HGPRT AHX->HGPRT Unknown_Kinase Unknown Kinase AHX->Unknown_Kinase AzaIMP 2-azaIMP HGPRT->AzaIMP AzaATP 2-azaATP AzaIMP->AzaATP Purine_Synth Inhibition of Purine Synthesis AzaATP->Purine_Synth DNA_Synth Inhibition of DNA Synthesis Purine_Synth->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis DNA_Synth->Cell_Cycle_Arrest Off_Target_Effect Unintended Signaling Change Unknown_Kinase->Off_Target_Effect

Sources

Technical Support Center: Improving the Bioavailability of 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Azahypoxanthine Sodium Salt (AHX-Na). This guide provides in-depth, experience-driven answers to common challenges encountered when trying to enhance the systemic exposure of this molecule. Our focus is on the causality behind experimental choices to empower you to design effective and robust studies.

Section 1: Understanding the Core Challenge: The Physicochemical Hurdles of AHX-Na

This section addresses the fundamental properties of this compound and how they influence its behavior in vivo.

FAQ 1.1: What are the primary physicochemical properties of this compound that likely limit its oral bioavailability?

2-Azahypoxanthine (AHX) is a nitrogen-rich, polar small molecule.[1] As a sodium salt, it exhibits good aqueous solubility. However, the very properties that confer water solubility—high hydrogen bonding potential and polarity—are often at odds with the ability to cross the lipid-rich intestinal epithelial barrier.[2]

The key limiting factors are:

  • Low Membrane Permeability: The intestinal epithelium is a lipid bilayer, which favors the passive diffusion of lipophilic (fat-soluble) compounds. The polar nature of AHX-Na hinders its ability to efficiently partition into and diffuse across this membrane. This is a common challenge for hydrophilic drugs.[3][4]

  • Potential for Efflux: The molecule may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal wall. These transporters function as cellular pumps, actively removing xenobiotics from inside the epithelial cells back into the gastrointestinal lumen, thereby reducing net absorption.[5]

Based on the Biopharmaceutics Classification System (BCS), which categorizes drugs on their solubility and permeability, AHX-Na would likely fall into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability), both of which present significant challenges for oral drug development.[6][7]

FAQ 1.2: How can I obtain a preliminary assessment of my compound's intestinal permeability?

Before proceeding to complex in vivo studies, robust in vitro models can provide critical data on the intrinsic permeability of AHX-Na and help diagnose the primary absorption barrier.

Two widely accepted starting models are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular diffusion. It uses a synthetic membrane coated with lipids to separate a donor and acceptor compartment. PAMPA is excellent for quickly assessing if a compound has favorable physicochemical properties for passive absorption.[8]

  • Caco-2 Cell Monolayers: This model uses a human colon adenocarcinoma cell line that, when cultured on permeable supports, differentiates to form a monolayer of polarized cells that mimic the intestinal epithelial barrier.[8][9] Caco-2 cells express tight junctions and various transporters, including efflux pumps like P-gp.[10][[“]] This model is invaluable for studying both passive diffusion and active transport phenomena.[9][10] A low apparent permeability coefficient (Papp) in this assay is a strong indicator of poor intestinal absorption.

A significant discrepancy between PAMPA and Caco-2 results (e.g., moderate permeability in PAMPA but very low in Caco-2) can suggest that active efflux is a dominant mechanism limiting absorption.

Section 2: Troubleshooting Low Permeability: Formulation-Based Strategies

If your initial in vitro data confirms low permeability, the next logical step is to explore formulation strategies designed to overcome the intestinal barrier.

Decision Workflow for Improving Bioavailability

This diagram outlines a logical progression for troubleshooting and enhancing the bioavailability of AHX-Na.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Prodrug Development cluster_4 Phase 5: Validation Start Low in vivo Bioavailability or Suspected Poor Absorption AssessPerm Assess Permeability: - PAMPA (Passive Diffusion) - Caco-2 Assay (Transcellular/Efflux) Start->AssessPerm LowPerm Result: Low Permeability Confirmed AssessPerm->LowPerm Formulation Option 1: Formulation Strategies LowPerm->Formulation  Less complex,  faster screening Prodrug Option 2: Chemical Modification (Prodrug) LowPerm->Prodrug  Higher complexity,  requires synthesis Enhancers Screen Permeation Enhancers Formulation->Enhancers Design Design & Synthesize Lipophilic Prodrugs Prodrug->Design Nano Develop Nanoparticle Delivery System (e.g., Liposomes, Polymeric NPs) Enhancers->Nano If insufficient improvement Validate In vivo Pharmacokinetic Study in Animal Model Nano->Validate Test Test for Stability, Permeability, and Enzymatic Conversion Design->Test Test->Validate

Caption: Decision-making workflow for enhancing AHX-Na bioavailability.

FAQ 2.1: My in vitro permeability for AHX-Na is low. What formulation approaches should I try first?

The most direct approach is to incorporate permeation enhancers into your formulation. These are excipients that reversibly alter the integrity of the intestinal barrier to allow for greater drug passage.[3][4] They can act via two primary mechanisms:

  • Opening Tight Junctions (Paracellular Route): Some enhancers transiently open the protein complexes (tight junctions) between epithelial cells, allowing hydrophilic molecules like AHX-Na to pass through the gaps. This is often the most effective route for polar compounds.[4][12]

  • Disrupting the Cell Membrane (Transcellular Route): Other enhancers interact with the lipid components of the cell membrane, increasing its fluidity and facilitating drug passage directly through the cells.

Screening a panel of GRAS (Generally Regarded As Safe) permeation enhancers is a cost-effective first step before moving to more complex delivery systems.

Troubleshooting Guide 2.2: How do I select and screen permeation enhancers for AHX-Na?

Selection should be based on mechanism and compatibility. The screening process can be efficiently performed using the Caco-2 cell model by measuring the transport of AHX-Na in the presence of each excipient.

Table 1: Common Permeation Enhancers and Their Mechanisms

Enhancer ClassExample(s)Primary MechanismConcentration Considerations
Medium-Chain Fatty Acids Sodium Caprate (C10), Caprylate (C8)Opens tight junctions (Paracellular)[4]Effective at low mM concentrations.
Surfactants Polysorbates (Tween®), Sorbitan estersMembrane fluidization (Transcellular), micelle formationUse well below critical micelle concentration to avoid cell toxicity.
Cyclodextrins Methyl-β-cyclodextrinExtracts cholesterol/lipids from the membrane (Transcellular)[12]Can cause cytotoxicity at higher concentrations.
Polymers Chitosan, HPMCOpens tight junctions, mucoadhesiveConcentration-dependent effects.[5]

Experimental Protocol: Screening Permeation Enhancers with Caco-2 Cells

  • Culture Caco-2 Cells: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Prepare Dosing Solutions: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) containing a fixed concentration of AHX-Na. Create separate dosing solutions by adding individual permeation enhancers from your panel at relevant concentrations. Include a control group with only AHX-Na.

  • Perform Transport Study:

    • Wash the monolayers gently with pre-warmed transport buffer.

    • Add the dosing solutions to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh buffer.

  • Monitor Integrity Post-Experiment: After the study, measure TEER again to assess whether the effect of the enhancer is reversible. A significant, irreversible drop in TEER indicates cellular toxicity.

  • Analyze Samples: Quantify the concentration of AHX-Na in the basolateral samples using a validated analytical method like LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for each condition. A significant increase in Papp compared to the control indicates effective permeation enhancement.

FAQ 2.3: When should I consider a nanoparticle-based delivery system?

Move to a nanoparticle strategy when:

  • Screening of simple permeation enhancers yields insufficient improvement.

  • The compound is susceptible to enzymatic or pH-dependent degradation in the GI tract.

  • You require a modified release profile (e.g., sustained release).

  • Targeted delivery to specific regions of the intestine is desired.

Nanoparticle systems encapsulate the drug, protecting it from the harsh GI environment and utilizing various cellular uptake mechanisms to bypass traditional absorption barriers.[13][14]

Troubleshooting Guide 2.4: I want to develop a nanoparticle formulation. Which type is best for a hydrophilic drug like AHX-Na?

The primary challenge for encapsulating hydrophilic drugs is preventing leakage from the nanoparticle and achieving high loading efficiency.[15]

Table 2: Comparison of Nanoparticle Systems for Hydrophilic Drugs

Nanoparticle TypeDescriptionPros for AHX-NaCons for AHX-Na
Liposomes Vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.The aqueous core is ideal for encapsulating hydrophilic drugs. Well-established technology.[14]Can have stability issues in the GI tract. Drug leakage can be a problem.
Polymeric Nanoparticles Solid particles made from biodegradable polymers (e.g., PLGA, Chitosan).Can provide sustained release and good protection. Surface can be modified for targeting.Encapsulating water-soluble drugs can be inefficient without specialized techniques (e.g., double emulsion).
Solid Lipid Nanoparticles (SLN) Particles made from solid lipids, combining advantages of liposomes and polymeric NPs.Good biocompatibility and potential for enhanced absorption.[14][16]Lower loading capacity for hydrophilic drugs compared to liposomes, as the core is lipophilic.[15]

For AHX-Na, liposomes are an excellent starting point due to their ability to directly accommodate hydrophilic payloads in their aqueous core.

Section 3: Advanced Strategies: The Prodrug Approach

When formulation strategies are not sufficient or a more fundamental modification is desired, altering the molecule itself can be a powerful approach.

FAQ 3.1: What is a prodrug strategy, and is it suitable for AHX-Na?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug.[17] The most common prodrug strategy for improving the absorption of polar molecules is to mask the polar functional groups (like the N-H or hydroxyl groups on AHX) with a non-polar, lipophilic promoiety.[2][18][19]

This approach is highly suitable for AHX-Na because it directly addresses the root cause of low permeability:

  • Increased Lipophilicity: The attached lipophilic group increases the overall lipophilicity of the molecule, enhancing its ability to partition into and passively diffuse across the intestinal membrane.[2]

  • Release of Active Drug: Once absorbed into the bloodstream or intestinal cells, endogenous enzymes (like esterases) cleave the promoiety, releasing the active 2-Azahypoxanthine.[17][18]

Troubleshooting Guide 3.2: How do I design a prodrug of 2-Azahypoxanthine?

The design involves selecting a suitable promoiety and attaching it to a reactive site on the AHX molecule. Ester linkages are very common as they are readily cleaved by ubiquitous esterase enzymes.

Conceptual Prodrug Strategy for AHX

G cluster_0 In GI Lumen (Poor Absorption) cluster_1 Chemical Synthesis cluster_2 Intestinal Absorption cluster_3 In Circulation / Target Tissue AHX 2-Azahypoxanthine (AHX) (Polar, Hydrophilic) LipophilicMoiety + Lipophilic Promoiety (e.g., Pivaloyloxymethyl - POM) Prodrug AHX-Prodrug (Lipophilic, Membrane Permeable) AbsorbedProdrug AHX-Prodrug (Absorbed into circulation) Prodrug->AbsorbedProdrug Passive Diffusion synthesis_label Synthetic Attachment synthesis_label->Prodrug ReleasedAHX Active AHX (Released) AbsorbedProdrug->ReleasedAHX Enzymatic Cleavage (Esterases) ReleasedMoiety + Cleaved Promoiety (Inactive, non-toxic)

Caption: Conceptual workflow of a prodrug strategy for AHX.

Key Design Considerations:

  • Linker Chemistry: The bond connecting AHX and the promoiety must be stable enough to survive the GI tract but labile enough to be cleaved efficiently post-absorption.[18]

  • Promoiety Selection: The promoiety should be non-toxic and be metabolized into inert byproducts.[18] Its size and lipophilicity must be optimized to achieve the desired permeability without making the molecule too large or insoluble.

  • Site of Attachment: The ideal attachment point on the AHX molecule is one that effectively masks polarity without disrupting the core structure required for pharmacological activity upon release.

Section 4: Essential Protocols and Analytical Methods
Protocol 4.1: Step-by-Step Guide for Caco-2 Permeability Assay

This protocol provides a detailed workflow for assessing the permeability of AHX-Na and the effect of potential enhancers.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., HBSS, pH 7.4)

  • TEER meter (e.g., Millicell® ERS-2)

  • AHX-Na and test compounds (enhancers, prodrugs)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells at a density of ~60,000 cells/cm² onto the apical side of the Transwell® inserts. Maintain in a 37°C, 5% CO₂ incubator for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: On the day of the experiment, measure the TEER of each insert. Discard any inserts that do not meet the pre-defined quality control threshold (e.g., >250 Ω·cm²).

  • Experimental Setup (Apical to Basolateral Transport):

    • Carefully remove the culture medium from both apical and basolateral compartments.

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Add 0.5 mL of the dosing solution (AHX-Na ± test compound in transport buffer) to the apical (donor) compartment.

    • Add 1.5 mL of fresh transport buffer to the basolateral (acceptor) compartment.

  • Incubation and Sampling:

    • Place the plate in a 37°C incubator on an orbital shaker (e.g., 50 rpm).

    • At pre-determined time points (e.g., 30, 60, 90, 120 min), withdraw a sample (e.g., 200 µL) from the basolateral compartment for analysis.

    • After each withdrawal, replace the volume with an equal amount of fresh, pre-warmed transport buffer.

  • Sample Analysis: Quantify the concentration of AHX-Na in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of AHX-Na transported over time.

    • Plot this amount versus time. The slope of the linear portion of this curve represents the flux (dQ/dt).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = steady-state flux rate (e.g., nmol/s)

      • A = surface area of the membrane (e.g., cm²)

      • C₀ = initial concentration in the donor compartment (e.g., nmol/mL)

FAQ 4.2: How do I quantify this compound in biological samples like plasma or cell culture media?

Due to the complexity of biological matrices and the need for high sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard bioanalytical technique.[20][21]

Key Steps for Method Development:

  • Sample Preparation: Biological samples require cleanup to remove proteins and other interfering substances. Common techniques include:

    • Protein Precipitation (PPT): Adding a solvent like acetonitrile or methanol to crash out proteins. This is a fast but less clean method.

    • Liquid-Liquid Extraction (LLE): Using a water-immiscible solvent to extract the analyte from the aqueous matrix.[20]

    • Solid-Phase Extraction (SPE): A more selective method using a cartridge to retain and then elute the analyte, providing a very clean sample.[21]

  • Chromatography: Reversed-phase HPLC is typically used to separate the analyte from other components before it enters the mass spectrometer. A C18 column is a common starting point.

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[20]

    • You will need to determine the specific mass transitions for AHX (precursor ion → product ion). This involves infusing a standard solution of AHX to find the parent mass (m/z) and then fragmenting it to identify a stable, unique product ion.

    • An isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled AHX) is crucial for accurate quantification.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[20]

References
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Technical Support Center: pH-Dependent Stability of 2-Azahypoxanthine Sodium Salt Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Azahypoxanthine Sodium Salt. This resource is designed to provide in-depth, practical guidance on the critical aspect of its pH-dependent stability in aqueous solutions. As a purine analog with significant biological activity, understanding its stability profile is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.[1] 2-Azahypoxanthine is a key degradation product of the chemotherapy agent Dacarbazine, making its stability a crucial factor in pharmaceutical studies.[2][3][4]

This guide is structured in a question-and-answer format to directly address common challenges and queries encountered in the laboratory. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over time. What is the optimal pH for maximum stability?

A1: The stability of 2-Azahypoxanthine is intrinsically linked to the pH of the solution. While specific, comprehensive studies on 2-Azahypoxanthine's pH-rate profile are not extensively published, we can draw parallels from similar azanucleoside compounds. For instance, the related compound 5-azacytidine exhibits maximum stability at pH 6.5 in a dilute phosphate buffer.[5] Generally, purine analogs can be susceptible to both acid- and base-catalyzed hydrolysis.

Troubleshooting & Recommendations:

  • Initial pH Range: For general use and short-term storage, it is recommended to maintain the pH of your this compound solution within a neutral to slightly acidic range (pH 6.0 - 7.5) .

  • Buffer Selection: The choice of buffer is critical. Phosphate buffers are a common and generally suitable choice. However, always verify that your buffer components do not interact with the compound.

  • Verification Protocol: To determine the optimal pH for your specific experimental conditions, a preliminary stability study is advised. This involves preparing the solution in a range of buffers (e.g., pH 4, 5, 6, 7, 8) and monitoring the concentration of 2-Azahypoxanthine over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[6][7]

Q2: I suspect my compound is degrading. What are the likely degradation pathways and products?

A2: The primary degradation pathway for many nucleoside analogs in aqueous solution is hydrolysis.[5][8][9] For 2-Azahypoxanthine, this can occur under both acidic and alkaline conditions, though the mechanisms may differ.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the heterocyclic ring can facilitate cleavage of the glycosidic bond (if applicable in a parent nucleoside) or opening of the triazine ring.[8][10]

  • Alkaline-Catalyzed Hydrolysis: In basic solutions, hydroxide ions can act as a nucleophile, leading to ring-opening or other rearrangements.[8][9]

The primary degradation product of dacarbazine, from which 2-azahypoxanthine is derived, is 2-azahypoxanthine itself.[3] Further degradation of 2-azahypoxanthine would likely involve the breakdown of the imidazo-triazinone core structure.

Visualizing Potential Degradation Logic

cluster_conditions Stress Conditions cluster_compound Compound State Acid Acidic pH (e.g., < pH 4) Degraded Degradation Products (e.g., Ring-Opened Species) Acid->Degraded Hydrolysis Base Alkaline pH (e.g., > pH 9) Base->Degraded Hydrolysis Neutral Neutral pH (pH 6.0 - 7.5) Stable 2-Azahypoxanthine (Stable) Neutral->Stable Optimal Stability Stable->Degraded Prolonged Storage/ Harsh Conditions

Caption: Workflow for a forced degradation study of 2-Azahypoxanthine.

For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (MS) to identify degradation products. [6][11]The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Q5: What analytical techniques are best for monitoring the stability of 2-Azahypoxanthine solutions?

A5: A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the active substance and the increase in degradation products.

Recommended Analytical Techniques:

TechniqueApplicationKey Advantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Primary method for quantification of 2-Azahypoxanthine and its degradation products. [6][7][12]High sensitivity, precision, and the ability to separate complex mixtures. [7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown degradation products. [11][13]Provides molecular weight and fragmentation data for structural confirmation.
UV-Vis Spectrophotometry Can be used for preliminary, rapid concentration measurements.Simple and fast, but lacks the specificity to distinguish between the parent compound and degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization of isolated degradation products. [6]Provides definitive structural information.

A robust stability-indicating method will typically be an HPLC method that has been validated by demonstrating peak purity of the 2-Azahypoxanthine peak in the presence of its degradation products generated during forced degradation studies.

Conclusion

The stability of this compound solutions is a multifaceted issue that is highly dependent on pH, temperature, and buffer composition. By adhering to the guidelines and protocols outlined in this technical support center, researchers can minimize compound degradation, ensuring the reliability and integrity of their experimental data. Proactive stability assessment and careful experimental design are the cornerstones of successful research and development involving this important purine analog.

References

  • BenchChem. (2025, December). An In-depth Technical Guide to 2-Azahypoxanthine: Chemical Structure, Properties, and Biological Activity. BenchChem Technical Support Team.
  • National Center for Biotechnology Information. (n.d.). 3,7-Dihydro-4H-imidazo(4,5-d)-1,2,3-triazin-4-one. PubChem. Retrieved from [Link]

  • Veeprho. This compound | CAS 1797817-35-6. Retrieved from [Link]

  • Béres, J., et al. (1986). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical Sciences, 75(10), 1004-1006.
  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Chan, L. Y., et al. (1984). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 73(12), 1779-1785.
  • Damle, M., & Arora, M. (2016).
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711.
  • Serajuddin, A. T. M., et al. (1985). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 74(4), 465-468.
  • Watts, C. R., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(9), 1904-1910.
  • World Health Organization. (2018). Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.

Sources

Technical Support Center: Light Sensitivity and Handling of 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 2-Azahypoxanthine Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the photochemical properties of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 2-Azahypoxanthine.

Q1: What is 2-Azahypoxanthine, and why is its photosensitivity a primary concern?

A1: 2-Azahypoxanthine (AHX) is a purine analog, also known by its systematic name, 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one.[1][2] While it has been identified as a naturally occurring compound produced by fungi and even as a novel plant hormone, its primary significance in pharmaceutical and clinical research is as a major degradation product of the chemotherapy agent Dacarbazine (DTIC).[3][4][5]

The core issue is that Dacarbazine is highly sensitive to light. Exposure to UV or even ambient visible light causes it to degrade, and 2-Azahypoxanthine is a principal product of this photolytic reaction.[5][6] Therefore, the presence and quantity of 2-Azahypoxanthine in a sample is a critical indicator of the stability and integrity of the parent drug. Its formation signifies a loss of the active pharmaceutical ingredient (API) and the introduction of an impurity that is pharmacologically inactive and potentially linked to adverse effects.[3][6]

Q2: I am working with Dacarbazine and my analysis shows the presence of 2-Azahypoxanthine. What does this signify?

A2: The detection of 2-Azahypoxanthine in a Dacarbazine formulation is a definitive sign of degradation. This degradation can be triggered by two primary pathways: hydrolysis and photolysis, with light exposure significantly accelerating the process.[5] If you are detecting AHX, it strongly suggests that your sample has been exposed to light at some point during its lifecycle—from manufacturing and storage to sample preparation and analysis. It is crucial to immediately review your handling and storage protocols to identify and mitigate sources of light exposure.[3]

Q3: What are the recommended storage and handling conditions for this compound when used as a reference standard?

A3: Even when using this compound as a reference standard, it is imperative to protect it from light to ensure its own stability and the accuracy of your quantitative analysis. The following conditions are recommended:

  • Storage: Store the solid compound in its original, light-resistant packaging, typically an amber vial or a container wrapped in aluminum foil.[3] It should be kept in a dark, controlled environment, such as a desiccator or refrigerator, as specified on the certificate of analysis.

  • Handling: All weighing and solution preparation should be performed under subdued ambient light. Avoid direct sunlight or strong fluorescent lighting.

  • In Solution: Stock solutions and dilutions should be prepared and stored in amber glass volumetric flasks or vials.[7] If transparent containers (e.g., autosampler vials) are necessary for analysis, they should be used immediately after preparation or be of a UV-protected type.

Q4: How does light exposure quantitatively affect Dacarbazine solutions, leading to 2-Azahypoxanthine formation?

A4: The effect is significant and rapid. Studies have quantified the degradation of Dacarbazine into 2-Azahypoxanthine under various light conditions. The stability of a diluted Dacarbazine solution decreases dramatically with increased light intensity. For instance, one study found that the stability time (retaining 90-105% of the initial concentration) for a diluted solution was only 2 hours in daylight, but this could be extended to 24 hours under fluorescent light, and to 72 hours when completely protected from light with aluminum foil.[3] This demonstrates a direct, quantifiable relationship between light exposure and the rate of 2-Azahypoxanthine formation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: Unexpectedly high or variable concentrations of 2-Azahypoxanthine detected in samples.

  • Underlying Cause: This is almost always due to inadvertent photodegradation of the parent compound (e.g., Dacarbazine) during handling. The variability arises from inconsistent light exposure between samples.

  • Investigative Logic: The first principle of troubleshooting photosensitive compounds is to assume light exposure at every step until proven otherwise. A dark control, a sample that undergoes the entire process while being rigorously protected from light (e.g., wrapped in foil), is essential.[7] If the dark control shows significantly lower levels of 2-Azahypoxanthine, photodegradation is confirmed as the root cause.

  • Corrective Actions:

    • Audit Your Workflow: Map every step from sample retrieval to analysis. Identify all points of potential light exposure.

    • Implement Light-Protective Measures: Use amber vials, foil wrapping, and opaque containers for all solutions.[3][8] If infusions or transfers are involved, use opaque tubing.[3]

    • Control the Environment: Work in a dedicated area with UV-filtered lighting or under yellow/red light, which has lower energy and is less likely to induce photodegradation.

    • Minimize Exposure Time: Prepare samples immediately before analysis to reduce the cumulative exposure time.

Issue 2: The 2-Azahypoxanthine reference standard itself appears to be degrading over time.

  • Underlying Cause: While 2-Azahypoxanthine is the product of photodegradation, as a purine analog, it may possess its own inherent photosensitivity, leading to further degradation upon prolonged or intense light exposure. Improper storage (e.g., frequent opening of the container in bright light, storage in clear vials) is the likely culprit.

  • Investigative Logic: Re-run the certificate of analysis (CofA) confirmation tests or compare the questionable standard against a new, unopened lot. A discrepancy in purity or concentration points to degradation of the existing standard.

  • Corrective Actions:

    • Verify Storage: Ensure the standard is stored according to the manufacturer's instructions, strictly protected from light and moisture.

    • Aliquot the Standard: Upon receiving a new standard, consider preparing several smaller aliquots in amber vials. This minimizes the exposure of the bulk material to light and atmosphere during repeated use.

    • Qualify Working Solutions: Prepare fresh working solutions of the standard for each experiment. Do not store diluted standard solutions for extended periods unless their stability under those specific conditions has been validated.

Section 3: Experimental Protocols & Methodologies

To ensure scientific rigor, the following protocols are based on established international guidelines and best practices.

Protocol: Confirmatory Photostability Testing of a Substance

This protocol is adapted from the ICH Q1B Guideline for Photostability Testing.[9][10] Its purpose is to determine if a substance is sensitive to light and to validate that the analytical method used is "stability-indicating."

Objective: To expose a substance to a standardized amount of light and quantify the formation of degradants, such as 2-Azahypoxanthine.

Methodology:

  • Sample Preparation:

    • Prepare at least three sets of samples of the substance (e.g., Dacarbazine).

    • Set A (Exposed Sample): Place the substance in a chemically inert, transparent container.

    • Set B (Dark Control): Place an identical sample in an identical container, but wrap it completely in aluminum foil to protect it from light.[7]

    • Set C (Zero-Point Control): Analyze this sample immediately to establish the initial concentration and purity.

  • Exposure Conditions:

    • Place Set A and Set B side-by-side in a calibrated photostability chamber.

    • Expose the samples to a light source that provides both visible and UV light.

    • The total exposure must be no less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of no less than 200 watt hours per square meter .[9][10]

  • Analysis:

    • After the exposure period, retrieve all samples.

    • Prepare the samples for analysis using a validated stability-indicating method (typically HPLC-UV).

    • Analyze the Zero-Point Control, the Dark Control, and the Exposed Sample.

  • Evaluation:

    • Compare Dark vs. Zero-Point: Any degradation in the dark control indicates thermal instability, not photosensitivity.

    • Compare Exposed vs. Dark: A significant increase in 2-Azahypoxanthine (or other degradants) in the exposed sample compared to the dark control confirms photosensitivity.

    • Mass Balance: The loss of the parent compound should be approximately equal to the sum of the degradants formed, confirming the validity of the analytical method.

Workflow: Handling Photosensitive Compounds

The following diagram outlines the critical steps and decision points for handling a photosensitive compound to minimize degradation.

G cluster_prep Preparation & Storage cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation receive Receive Compound store Store in Dark, Controlled Environment receive->store weigh Weigh Under Subdued Light store->weigh dissolve Dissolve in Solvent (Use Amber Glassware) weigh->dissolve prep_samples Prepare Samples (Protect from Light) dissolve->prep_samples dark_control Prepare Dark Control (Wrap in Foil) prep_samples->dark_control run_exp Run Experiment prep_samples->run_exp dark_control->run_exp analytical_prep Prepare for Analysis (Use Amber/UV-Protected Vials) run_exp->analytical_prep analyze Analyze via HPLC-UV analytical_prep->analyze eval_data Compare Exposed vs. Dark Control analyze->eval_data report Report Results eval_data->report

Caption: Workflow for handling photosensitive compounds.

Section 4: Technical Data & Visualizations

Data Summary

The following table summarizes stability data for diluted Dacarbazine solutions, highlighting the impact of light on the formation of its photodegradant, 2-Azahypoxanthine.[3]

Storage ConditionTemperatureStability Time (90-105% of initial concentration)Key Takeaway
Daylight Exposure25°C2 hoursExtremely rapid degradation.
Fluorescent Light25°C24 hoursStandard lab lighting causes significant degradation.
Wrapped in Foil (Dark)25°C72 hoursProtection from light is the most critical factor for stability at room temp.
Refrigerated & Dark2-6°CAt least 168 hoursCombining refrigeration and light protection provides maximum stability.
Degradation Pathway Visualization

The diagram below illustrates the light-induced degradation of Dacarbazine.

G cluster_products Degradation Products parent Dacarbazine (DTIC) (Active API) degradant1 2-Azahypoxanthine (Inactive Photodegradant) parent->degradant1 Light (hν) + H₂O degradant2 5-Aminoimidazole-4-carboxamide (AIC) parent->degradant2 Light (hν) + H₂O

Sources

Potential off-target effects of 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azahypoxanthine Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this purine analog. Given the limited direct literature on the off-target effects of 2-Azahypoxanthine in mammalian systems, this guide synthesizes information on its known characteristics with the well-established behavior of purine analogs to help you anticipate and address potential experimental challenges.

Section 1: Foundational Knowledge & Mechanism of Action

What is 2-Azahypoxanthine and what is its expected on-target effect?

2-Azahypoxanthine (AHX) is a purine analog, structurally similar to the endogenous purine base hypoxanthine.[1] As a purine analog, its primary expected mechanism of action is to interfere with purine metabolism, which is fundamental to DNA and RNA synthesis.[2] Purine analogs can exert their effects through several mechanisms, including the inhibition of enzymes involved in nucleotide synthesis and incorporation into DNA and RNA, leading to chain termination or dysfunctional nucleic acids.[2][3]

The cytotoxicity of many purine analogs is dependent on their metabolic conversion to nucleotide analogs.[1] The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) plays a crucial role in the purine salvage pathway by converting hypoxanthine and guanine into their respective nucleotides.[4][5][6] It is plausible that 2-Azahypoxanthine is also a substrate for HPRT, leading to the formation of a fraudulent nucleotide that can then exert cytotoxic effects.

Section 2: FAQs on Potential Off-Target Effects & Unexpected Results

Q1: We are observing significant cytotoxicity at concentrations where we don't expect to see an effect. Could this be an off-target effect?

A1: Yes, this is a strong possibility. Off-target effects are common with small molecule inhibitors and can often be the source of unexpected cytotoxicity.[7][8] While the on-target effect of 2-Azahypoxanthine is likely related to the disruption of nucleic acid synthesis, off-target interactions can lead to a variety of cellular stresses. These can include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the disruption of other signaling pathways, all of which can contribute to cell death.[8]

Q2: Our experimental results are inconsistent between different cell lines. Why might this be the case?

A2: This is a common challenge when working with purine analogs. The metabolic activity of a cell line can greatly influence its sensitivity to these compounds. For example, cell lines with high expression or activity of HPRT may be more efficient at converting 2-Azahypoxanthine into its active, cytotoxic form, making them more sensitive.[9] Conversely, cells with lower HPRT activity might be more resistant. Additionally, differences in other metabolic pathways, cell proliferation rates, and DNA repair capacities can all contribute to variable responses.

Q3: We are seeing phenotypic changes that don't seem to be related to DNA replication stress, such as alterations in cell morphology or adhesion. What could be the cause?

A3: While the primary target of purine analogs is nucleic acid synthesis, the disruption of purine metabolism can have far-reaching consequences. Purines are not only building blocks for DNA and RNA but are also central to cellular energy metabolism (e.g., ATP, GTP) and signaling (e.g., cAMP, cGMP).[10] Off-target effects could be influencing kinases or other enzymes that regulate the cytoskeleton and cell adhesion. It is also possible that the observed phenotype is a downstream consequence of the primary metabolic stress induced by the compound.

Q4: How can we be sure that the observed effects are due to 2-Azahypoxanthine and not a contaminant or degradation product?

A4: This is a critical aspect of experimental validation. Ensure your this compound is from a reputable source with a certificate of analysis detailing its purity. Proper storage is also crucial to prevent degradation. To experimentally address this, you can perform a dose-response curve. A classic sigmoidal curve would suggest a specific biological effect. You can also consider using analytical techniques like HPLC to check the purity of your stock solution over time.[11]

Section 3: Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity
Symptom Potential Cause Troubleshooting Steps
High cytotoxicity at low concentrations Off-target effects; High HPRT activity in the cell line.1. Perform a detailed dose-response curve to determine the EC50. 2. Test the compound in a cell line with known low HPRT activity. 3. Use a structurally related but inactive analog as a negative control.[12] 4. See Protocol 1: Validating On-Target vs. Off-Target Cytotoxicity .
Cell death is not correlated with the cell cycle Induction of apoptosis through a non-cell cycle-dependent pathway (e.g., mitochondrial stress).1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death. 2. Measure mitochondrial membrane potential to assess mitochondrial health. 3. Measure ROS levels to check for oxidative stress.
Inconsistent cytotoxicity between experiments Issues with compound solubility or stability; Variability in cell culture conditions.1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure consistent cell passage number and seeding density. 3. Visually inspect the media for any signs of compound precipitation.
Guide 2: Lack of Expected Effect
Symptom Potential Cause Troubleshooting Steps
No inhibition of cell proliferation Low HPRT activity in the cell line; Rapid degradation of the compound in culture media.1. Confirm the expression and activity of HPRT in your cell line via Western blot or an enzymatic assay. 2. Test a higher concentration range of the compound. 3. Reduce the incubation time to see if there is an early, transient effect.
No evidence of DNA damage or replication stress The primary mechanism in your cell line is not DNA damage; The compound is not being metabolized to its active form.1. Use a positive control for DNA damage to ensure your assay is working. 2. Measure the intracellular concentration of purine nucleotides to see if there are global changes in the purine pool.

Section 4: Experimental Protocols & Workflows

Protocol 1: Validating On-Target vs. Off-Target Cytotoxicity using CRISPR/Cas9

This protocol provides a robust method to determine if the cytotoxic effects of 2-Azahypoxanthine are mediated through its expected interaction with the purine salvage pathway, specifically via the HPRT enzyme.

Objective: To generate an HPRT knockout cell line to assess its sensitivity to 2-Azahypoxanthine.

Methodology:

  • sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the HPRT1 gene.

  • Cas9 and sgRNA Delivery: Co-transfect a Cas9 expression vector and the sgRNA vectors into your cell line of interest.

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Validation: Screen the clones for HPRT protein knockout using Western blot. Sequence the genomic DNA of the target region in the knockout clones to confirm the presence of frameshift mutations.

  • Cytotoxicity Assay:

    • Plate the wild-type and HPRT knockout cells at the same density.

    • Treat both cell lines with a range of concentrations of this compound.

    • After 48-72 hours, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Compare the dose-response curves of the wild-type and knockout cells. A significant rightward shift in the EC50 for the knockout cells would strongly suggest that the cytotoxicity is on-target (i.e., dependent on HPRT). If both cell lines show similar sensitivity, the effect is likely off-target.[8]

Workflow for Investigating Unexpected Phenotypes

G start Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 no1 No q1->no1    yes1 Yes q1->yes1    check_purity Check compound purity and stability. Consider experimental artifacts. no1->check_purity q2 Is the effect seen with an inactive structural analog? yes1->q2 no2 No q2->no2    yes2 Yes q2->yes2    on_target_possible Phenotype may be on-target or a specific off-target effect. no2->on_target_possible off_target_likely Phenotype is likely due to an off-target effect or a general chemical property. yes2->off_target_likely validation Proceed with target validation studies: - HPRT knockout (Protocol 1) - Rescue experiment with excess hypoxanthine on_target_possible->validation

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Section 5: Visualizing the Mechanism

Hypothesized Mechanism of Action and the Role of HPRT

G cluster_cell Inside the Cell cluster_pathways Metabolic Pathways AHX_in 2-Azahypoxanthine (AHX) HPRT HPRT Enzyme AHX_in->HPRT Metabolized by Fraud_Nuc Fraudulent Nucleotide (AHX-monophosphate) HPRT->Fraud_Nuc DNA_poly DNA Polymerase Fraud_Nuc->DNA_poly RNA_poly RNA Polymerase Fraud_Nuc->RNA_poly DNA_incorp Incorporation into DNA DNA_poly->DNA_incorp RNA_incorp Incorporation into RNA RNA_poly->RNA_incorp DNA_damage DNA Damage & Replication Stress DNA_incorp->DNA_damage RNA_dys RNA Dysfunction RNA_incorp->RNA_dys Apoptosis Apoptosis DNA_damage->Apoptosis RNA_dys->Apoptosis AHX_out 2-Azahypoxanthine Sodium Salt (Extracellular) AHX_out->AHX_in Transport

Caption: The hypothesized on-target mechanism of 2-Azahypoxanthine cytotoxicity.

References

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  • MDPI. (n.d.). Effects and Mechanisms of Action of Preussin, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures. Retrieved January 16, 2026, from [Link]

  • da Silva, C. P., da Silva, C. V., & de Souza, E. M. (2019). Pep5, a Fragment of Cyclin D2, Shows Antiparasitic Effects in Different Stages of the Trypanosoma cruzi Life Cycle and Blocks Parasite Infectivity. Antimicrobial agents and chemotherapy, 63(5), e01806-18.

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Validation & Comparative

A Senior Application Scientist's Guide to 2-Azahypoxanthine: Sodium Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Azahypoxanthine (AHX), a purine analog discovered as a "fairy chemical" from the fungus Lepista sordida, has garnered significant interest for its potent plant growth-promoting activities and emerging applications in cosmetics.[1][2][3] As research into its diverse biological functions expands, scientists are faced with a fundamental formulation choice: utilizing the 2-Azahypoxanthine free acid or its sodium salt. This guide provides an in-depth comparison of these two forms, grounded in physicochemical principles and practical experimental data. The primary distinction lies in their solubility and handling characteristics. The sodium salt offers superior aqueous solubility, simplifying the preparation of high-concentration stock solutions for biological assays. Conversely, the free acid, while less soluble in neutral water, may be preferred for specific formulation studies or when the introduction of sodium ions is a concern. This guide will navigate the nuances of each form to empower researchers in making an informed selection for their specific experimental context.

Introduction to 2-Azahypoxanthine (AHX)

2-Azahypoxanthine (IUPAC Name: 3,5-dihydroimidazo[4,5-d][1][2][4]triazin-4-one) is a naturally occurring signaling molecule responsible for the "fairy ring" phenomenon, where fungi stimulate lush grass growth.[1] Its biosynthetic pathway diverges from the standard purine biosynthesis pathway, involving the precursor 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) and a unique 1,2,3-triazine ring formation driven by reactive nitrogen species.[5] Beyond its profound effects on plant physiology, including increased grain yields in rice and wheat, AHX and its metabolites, such as 2-aza-8-oxohypoxanthine (AOH), are being explored for cosmetic applications, including improving skin barrier function and reducing wrinkles.[2][3][6][7] Given its utility in both agricultural and dermatological research, understanding the practical differences between the commercially available forms is crucial for reproducible and accurate experimentation.

Physicochemical Properties Showdown: Salt vs. Free Acid

The fundamental difference between the two forms lies in the deprotonation of the acidic proton on the imidazole ring, which is then counterbalanced by a sodium ion in the salt form. This seemingly minor modification has significant consequences for the compound's physical properties.

Property2-Azahypoxanthine Free Acid2-Azahypoxanthine Sodium SaltRationale & Implications
Appearance Typically an off-white solid.[2]White to off-white solid.Both forms are visually similar.
Chemical Formula C₄H₃N₅O[8]C₄H₂N₅NaO[4]The salt incorporates one sodium atom and has one less hydrogen.
Molecular Weight 137.10 g/mol [8][9]159.08 g/mol [4][10]The addition of sodium increases the molecular weight. This must be accounted for when preparing solutions of a specific molarity.
CAS Number 4656-86-4[9][11]1797817-35-6[12][13]Unique identifiers crucial for procurement and regulatory tracking.
Aqueous Solubility LowerSignificantly HigherSalts of weakly acidic compounds are generally more soluble in water.[14] This is the most critical difference for researchers preparing aqueous stock solutions.
Solution pH Weakly AcidicNeutral to slightly BasicThe free acid will lower the pH of an unbuffered solution. The sodium salt, being the salt of a weak acid and a strong base, will create a slightly alkaline solution upon dissolving in water.
Hygroscopicity Less HygroscopicHygroscopic[4]The salt form has a higher tendency to absorb moisture from the air, requiring more careful storage in a desiccated environment to ensure accurate weighing.
Stability Generally stableStable, but hygroscopic nature can lead to clumping if not stored properly. Salt disproportionation is a potential risk in complex solid formulations under high humidity.[15]For routine laboratory use in solution, both are sufficiently stable. The primary stability concern for the salt is physical (moisture absorption) rather than chemical degradation.

Implications for Experimental Design & Application

The choice between the free acid and the sodium salt directly impacts laboratory workflows, particularly solution preparation and assay design.

Preparing Stock Solutions: A Practical Guide

Accurate and soluble stock solutions are the foundation of reliable experimental data. Due to the significant difference in solubility, the protocols for each form vary.

Experimental Protocol: Preparing a 100 mM Aqueous Stock of this compound

  • Calculate Required Mass: Use the molecular weight of the sodium salt (159.08 g/mol ) for your calculation. For 10 mL of a 100 mM stock, you will need: 0.1 L * 0.1 mol/L * 159.08 g/mol = 15.91 mg.

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh 15.91 mg of this compound. Causality Note: As the salt is hygroscopic, perform this step promptly after removing the compound from the desiccator to minimize water absorption.[4]

  • Dissolution: Add 10 mL of sterile, purified water (e.g., Milli-Q or equivalent) to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes. The sodium salt should readily dissolve at room temperature.

  • pH Verification (Optional but Recommended): Check the pH of the solution. It is expected to be slightly alkaline. If your assay is pH-sensitive, this stock can be diluted into a buffered solution (e.g., PBS, DMEM) to achieve the desired final pH.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.[1]

  • Aliquoting & Storage: Aliquot the stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use or at 4°C for short-term use.[1]

Experimental Protocol: Preparing a Saturated Solution/Stock of 2-Azahypoxanthine Free Acid

  • Calculate Required Mass: Use the molecular weight of the free acid (137.10 g/mol ).

  • Weighing: Weigh the desired amount of 2-Azahypoxanthine free acid into a sterile tube.

  • Dissolution in Water: Add the appropriate volume of sterile water. Vortex thoroughly. Causality Note: The free acid will have limited solubility in neutral water. Gentle heating may be required to fully dissolve the compound, but care must be taken to avoid degradation.[1] If complete dissolution is not achieved, you have created a saturated solution. Centrifuge to pellet the undissolved solid and use the supernatant.

  • Alternative Dissolution (for high concentrations): For a higher concentration stock, a solvent like DMSO may be required. However, always perform vehicle controls in subsequent experiments, as DMSO can have biological effects. An alternative is to dissolve the free acid in a dilute basic solution (e.g., 0.1 M NaOH) to deprotonate it in situ, effectively creating the sodium salt, then neutralizing with HCl to the desired pH. This adds complexity and introduces additional ions.

  • Sterilization & Storage: Proceed with sterile filtration and storage as described for the sodium salt.

G

Choosing the Right Form for Your Application

The decision between the salt and free acid should be guided by the experimental requirements.

Decision_Flowchart start What is your primary application? stock_sol High-concentration aqueous stock for in vitro/in vivo studies? start->stock_sol formulation Non-aqueous or solid-state formulation development? start->formulation na_concern Are sodium ions a critical experimental concern? stock_sol->na_concern use_acid RECOMMENDATION: Use 2-Azahypoxanthine Free Acid formulation->use_acid use_salt RECOMMENDATION: Use 2-Azahypoxanthine Sodium Salt na_concern->use_salt No na_concern->use_acid Yes (with careful solubilization)

  • For most biological assays (cell culture, enzyme kinetics, plant studies): The sodium salt is the superior choice. Its high water solubility ensures rapid, complete dissolution, minimizing the risk of precipitation in aqueous media and eliminating the need for organic co-solvents that could confound results.[14][16]

  • For formulation chemistry: The free acid may be preferable, especially in non-aqueous or solid-state formulations where hygroscopicity is a concern.

  • When sodium is a confounding variable: In the rare case that the concentration of sodium ions could interfere with an assay (e.g., studies on specific ion channels), the free acid would be necessary, requiring careful solubilization.

Biological Activity: A Question of Equivalence

Once dissolved in a buffered aqueous solution, the sodium salt dissociates completely into the 2-azahypoxanthine anion and a sodium cation. The free acid, in the same buffered environment, will exist in equilibrium between its protonated and deprotonated forms. For most biological systems buffered around a neutral pH, the predominant species from both starting materials will be the 2-azahypoxanthine anion. Therefore, the biological activity is attributed to the AHX moiety, and at equivalent molar concentrations and pH, the two forms are expected to be biologically equivalent. The choice is one of practicality and formulation, not of intrinsic activity.

Dissociation cluster_salt Sodium Salt in Water cluster_acid Free Acid in Water Salt_Start C₄H₂N₅NaO (solid) Salt_Dissolved C₄H₂N₅O⁻ (aq) + Na⁺ (aq) Salt_Start->Salt_Dissolved Dissolves completely Acid_Start C₄H₃N₅O (solid) Acid_Dissolved C₄H₃N₅O (aq) ⇌ C₄H₂N₅O⁻ (aq) + H⁺ (aq) Acid_Start->Acid_Dissolved Limited solubility, establishes equilibrium

Conclusion and Recommendations

The selection between this compound and its free acid counterpart is a critical first step in experimental design. While biologically equivalent once in solution, their physicochemical properties present distinct advantages and challenges.

  • For Ease of Use and Reproducibility in Biological Research: The This compound is highly recommended. Its superior aqueous solubility simplifies stock solution preparation, enhances reliability, and avoids the complications of co-solvents.

  • For Specialized Formulation or Ion-Sensitive Assays: The 2-Azahypoxanthine Free Acid is a viable alternative, provided that careful attention is paid to the solubilization protocol to ensure accurate final concentrations.

By understanding the properties outlined in this guide, researchers can confidently select the appropriate form of 2-Azahypoxanthine, ensuring the integrity and success of their investigations into this fascinating signaling molecule.

References

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  • Choi, J. H., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry. [Link]

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  • Aoshima, H., et al. (2024). Inhibitory Effect of 2-Aza-8-oxohypoxanthine on Tyrosinase Activity and Melanin Production. Cosmetics. [Link]

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  • Aoshima, H., et al. (2020). Safety evaluation of 2-aza-8-oxohypoxanthine by in vitro skin sensitization and human tests. Journal of Toxicological Sciences. [Link]

  • Choi, J. H., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific reports, 6(1), 39079. [Link]

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A Comparative Guide to the Biological Effects of 2-Azahypoxanthine Sodium Salt and Hypoxanthine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Azahypoxanthine Sodium Salt and its naturally occurring analog, hypoxanthine. Designed for researchers, scientists, and professionals in drug development, this document delves into their distinct mechanisms of action, metabolic fates, and impacts on cellular processes. We will explore the subtle yet significant structural differences that lead to their divergent biological activities, supported by available experimental data. This guide also provides detailed protocols for key enzymatic and cellular assays to facilitate further investigation into these fascinating purine analogs.

Introduction: A Tale of Two Purines

Hypoxanthine is a cornerstone of cellular metabolism, a naturally occurring purine base that serves as a key intermediate in the synthesis of nucleotides through the purine salvage pathway.[1] It is a substrate for several critical enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase (XO), placing it at a crucial crossroads of nucleotide recycling and catabolism.[2][3]

2-Azahypoxanthine (AHX), in contrast, is a structural analog of hypoxanthine, distinguished by the substitution of a carbon atom with a nitrogen atom at the second position of the purine ring.[4] Initially discovered as a natural product from the fairy ring-forming fungus Lepista sordida, it has demonstrated potent plant growth-promoting activities.[4][5] However, its structural similarity to hypoxanthine allows it to enter and perturb mammalian purine metabolism, presenting a unique profile of biological effects with potential therapeutic implications.[5][6] This guide will dissect and compare the known effects of these two molecules.

Physicochemical Properties and Formulation

While detailed comparative studies on the physicochemical properties of this compound and hypoxanthine are not extensively available, some general characteristics can be inferred. The sodium salt of 2-Azahypoxanthine is expected to have enhanced aqueous solubility compared to its free acid form, a common strategy to improve the bioavailability of drug candidates. One supplier notes that this compound is hygroscopic.[7] Hypoxanthine itself has limited water solubility, which can be a consideration in experimental design.[8] For many purine analogs, Dimethyl sulfoxide (DMSO) is often used as a solvent for creating stock solutions.[4]

Comparative Mechanism of Action: A Divergence in Metabolic Fate

The primary difference in the biological effects of hypoxanthine and 2-azahypoxanthine stems from how they are processed by the enzymes of the purine metabolic pathway.

Interaction with the Purine Salvage Pathway

The purine salvage pathway is a critical recycling process that conserves energy by reusing purine bases from the breakdown of nucleic acids. The key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , which converts hypoxanthine and guanine into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP).[9]

  • Hypoxanthine: As the natural substrate, hypoxanthine is efficiently converted by HGPRT to IMP, which can then be used to synthesize AMP and GMP, feeding into the cellular nucleotide pools required for DNA and RNA synthesis.[9]

  • 2-Azahypoxanthine: This analog also acts as a substrate for HGPRT.[5] The enzyme catalyzes its conversion to 2-aza-inosine monophosphate (2-azaIMP) .[6] This is a crucial step, as it is this metabolic activation that leads to the primary downstream effects of 2-azahypoxanthine.

cluster_0 Purine Salvage Pathway Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Natural Substrate 2-Azahypoxanthine 2-Azahypoxanthine 2-Azahypoxanthine->HGPRT Substrate Analog IMP IMP HGPRT->IMP 2-azaIMP 2-azaIMP HGPRT->2-azaIMP

Figure 1: Interaction with HGPRT.

Downstream Effects: Inhibition of De Novo Purine Synthesis

The de novo synthesis pathway is the energy-intensive process of building purines from simpler molecules. A rate-limiting step in the synthesis of guanine nucleotides is the conversion of IMP to xanthosine monophosphate (XMP), catalyzed by IMP Dehydrogenase (IMPDH) .[2]

  • Hypoxanthine: The metabolic product of hypoxanthine, IMP, is the natural substrate for IMPDH.

  • 2-Azahypoxanthine: The metabolite, 2-azaIMP, acts as a competitive inhibitor of IMPDH . This inhibition blocks the de novo synthesis of guanine nucleotides, leading to a depletion of the cellular GTP pool.[10] This is a key mechanism behind the potential anti-proliferative and antitumor effects of 2-azahypoxanthine, as rapidly dividing cells are highly dependent on de novo purine synthesis.[2][10]

cluster_1 De Novo Guanine Nucleotide Synthesis IMP IMP IMPDH IMPDH IMP->IMPDH Substrate XMP XMP IMPDH->XMP 2-azaIMP 2-azaIMP 2-azaIMP->IMPDH Competitive Inhibitor

Figure 2: Inhibition of IMP Dehydrogenase.

Interaction with the Purine Catabolic Pathway

Xanthine Oxidase (XO) is the enzyme responsible for the catabolism of purines, converting hypoxanthine to xanthine and then to uric acid.[11]

  • Hypoxanthine: It is a natural substrate for xanthine oxidase.[11]

  • 2-Azahypoxanthine: While direct quantitative inhibitory data is scarce in the literature, it is suggested that 2-azahypoxanthine can be converted to 2-aza-8-oxohypoxanthine by xanthine oxidase.[3] Some sources also describe it as an inhibitor of the enzyme.[5] This dual role as a potential substrate and inhibitor warrants further investigation.

Quantitative Comparison of Enzymatic Interactions

The following table summarizes the available quantitative data for the interaction of hypoxanthine and 2-azahypoxanthine with key enzymes in the purine metabolic pathway. It is important to note that direct comparative studies under identical conditions are limited.

EnzymeCompoundRoleKinetic ParameterValueReference
IMP Dehydrogenase (IMPDH) 2-azaIMPCompetitive InhibitorKᵢ66 µM[6]
Xanthine Oxidase (XO) HypoxanthineSubstrateKₘ3.68 ± 0.18 µM[12]
Vₘₐₓ1.836 ± 0.015 µM/s[12]
2-AzahypoxanthineInhibitor/SubstrateIC₅₀ / KₘData not available[3][5]
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) HypoxanthineSubstrateKₘ~770 µM[5]
2-AzahypoxanthineSubstrateKₘ / VₘₐₓData not available[5]

Note: The Km value for hypoxanthine with HGPRT can vary between studies and species.

Comparative Effects on Cellular Processes

The differential interactions with key metabolic enzymes translate into distinct effects at the cellular level.

Cell Viability and Proliferation
  • Hypoxanthine: In many cell culture systems, hypoxanthine is a necessary supplement, particularly when using aminopterin or methotrexate to block de novo purine synthesis (e.g., in HAT medium for hybridoma selection). However, at high concentrations or in specific contexts, hypoxanthine can have complex effects. For instance, in the presence of xanthine oxidase, the generation of reactive oxygen species during its catabolism can lead to cytotoxicity.[13] In some cancer cells, elevated hypoxanthine levels in the microenvironment have been shown to confer resistance to thiopurine-based chemotherapeutics.[14]

Cellular Uptake

The entry of purine analogs into cells is a critical determinant of their biological activity. This process is mediated by various nucleoside and nucleobase transporters.

  • Hypoxanthine: The uptake of hypoxanthine into human tumor cell lines is known to occur, and it is not sodium-dependent.[15] The equilibrative nucleoside transporter 2 (ENT2) has been implicated in its transport.[15]

  • 2-Azahypoxanthine: As a purine analog, 2-azahypoxanthine is likely transported into cells by the same family of nucleoside/nucleobase transporters that handle endogenous purines.[16] However, specific transporters for 2-azahypoxanthine have not yet been definitively identified. The efficiency of its uptake will be a key factor in its overall potency.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key assays.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is designed to assess the inhibitory potential of a test compound on xanthine oxidase activity by monitoring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Hypoxanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., 2-Azahypoxanthine) and positive control (e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve xanthine oxidase in phosphate buffer to a final concentration of 0.1 U/mL.

    • Dissolve hypoxanthine in buffer to a final concentration of 100 µM.

    • Prepare a series of dilutions of the test compound and allopurinol in buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the test compound or allopurinol dilutions to the respective wells.

    • Add 50 µL of buffer to the control wells (no inhibitor).

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the xanthine oxidase solution to all wells except the blanks.

    • Add 25 µL of buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the hypoxanthine substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the inhibitor concentration.

start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Set up 96-well plate (Blanks, Controls, Samples) prep->setup preincubate Add Enzyme & Pre-incubate (15 min at 25°C) setup->preincubate initiate Add Substrate (Hypoxanthine) to initiate reaction preincubate->initiate measure Measure Absorbance at 295 nm (Kinetic read) initiate->measure analyze Calculate % Inhibition & IC50 Value measure->analyze end End analyze->end

Figure 3: Xanthine Oxidase Inhibition Assay Workflow.

In Vitro IMP Dehydrogenase (IMPDH) Inhibition Assay (Spectrophotometric)

This protocol measures the activity of IMPDH by monitoring the production of NADH.

Materials:

  • Recombinant human IMPDH2

  • IMP (substrate)

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0)

  • Test compound (e.g., 2-azaIMP) and positive control (e.g., Mycophenolic acid)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of IMPDH in a suitable storage buffer.

    • Dissolve IMP and NAD⁺ in the reaction buffer to desired stock concentrations.

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Setup:

    • To each well of a 96-well plate, add the reaction buffer, IMP, NAD⁺, and the test compound at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding IMPDH to each well.

  • Measurement:

    • Immediately monitor the increase in absorbance at 340 nm (due to NADH formation) over time in a kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value. For competitive inhibitors, a Lineweaver-Burk or Dixon plot can be used to determine the Kᵢ value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compounds on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and hypoxanthine in complete medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds. Include untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.

Conclusion and Future Directions

The comparison between 2-Azahypoxanthine and hypoxanthine reveals a classic example of how a subtle structural modification can profoundly alter the biological activity of a molecule. While hypoxanthine is a vital substrate for purine salvage and catabolism, 2-azahypoxanthine acts as a metabolic Trojan horse. Its conversion by HGPRT to 2-azaIMP leads to the inhibition of IMPDH, a key enzyme in de novo guanine nucleotide synthesis. This targeted inhibition provides a strong rationale for its investigation as an anti-proliferative agent, particularly in oncology.

However, significant knowledge gaps remain. Direct comparative studies quantifying the interaction of 2-azahypoxanthine with xanthine oxidase and HGPRT are needed to fully understand its metabolic flux. Furthermore, comprehensive comparative studies on various cancer cell lines are required to establish its therapeutic window and potential for selective cytotoxicity. The elucidation of its specific cellular transporters will also be crucial for understanding its pharmacokinetics and for designing strategies to enhance its delivery to target cells. The information and protocols provided in this guide aim to equip researchers with the foundational knowledge and tools to explore these exciting avenues of research.

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A Comparative Guide to 2-Azahypoxanthine Sodium Salt Versus Other Purine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 2-Azahypoxanthine Sodium Salt's performance with other well-established purine analogs in key biological assays. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

Introduction to Purine Analogs: Cornerstones of Modern Therapeutics

Purine analogs are a class of antimetabolites that mimic the structure of endogenous purines, adenine and guanine.[1] By substituting for these essential building blocks in nucleic acid synthesis or by inhibiting key enzymes in purine metabolism, these compounds exhibit potent cytotoxic, immunosuppressive, and antiviral activities.[2] Their ability to interfere with DNA and RNA synthesis makes them invaluable tools in cancer chemotherapy and virology.[1][3]

2-Azahypoxanthine: A Novel Player in Purine Metabolism

2-Azahypoxanthine (AHX) is a naturally occurring purine analog, initially identified as a plant growth promoter.[4] However, its structural similarity to hypoxanthine and its interactions with key enzymes in mammalian purine metabolism suggest a broader biological potential. The sodium salt form enhances its solubility for use in biological assays.

This guide will delve into the known enzymatic interactions of 2-Azahypoxanthine and compare its potential efficacy with established purine analogs such as 6-mercaptopurine (6-MP) and azathioprine, a prodrug of 6-MP.[5]

Comparative Analysis in Key Biological Assays

A direct comparative analysis of this compound against other purine analogs is an emerging area of research. This section provides a framework for such a comparison, detailing the established activities of well-known analogs and postulating the potential performance of 2-Azahypoxanthine based on its known biochemical interactions.

Enzyme Inhibition Assays: Targeting the Machinery of Purine Synthesis

1. Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a critical target for immunosuppressive and antiviral therapies.[6] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for DNA and RNA synthesis and cell proliferation.[7]

Experimental Protocol: IMPDH Inhibition Assay

A standard assay to determine IMPDH inhibition involves measuring the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) by monitoring the production of NADH at 340 nm.[8][9]

  • Prepare the reaction mixture : In a 96-well plate, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT), the IMPDH enzyme, and the test compound at various concentrations.[9]

  • Pre-incubate : Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction : Add the substrates, IMP and NAD+, to each well.[9]

  • Monitor NADH production : Immediately begin reading the absorbance at 340 nm at regular intervals using a microplate reader.

  • Calculate IC50 values : The rate of NADH production is proportional to IMPDH activity. Plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Comparative Data: IMPDH Inhibition

CompoundTargetIC50Reference
Mycophenolic Acid (MPA) Human IMPDH2~10-30 nM[6]
Ribavirin Monophosphate Human IMPDH2~250 nM[8]
6-Mercaptopurine (as thio-IMP) IMPDHPotent inhibitor[1]
This compound Human IMPDHData not available

Expert Insights: While quantitative data for 2-Azahypoxanthine is not yet available, its structural similarity to hypoxanthine suggests it could be a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of 2-aza-inosine monophosphate. This nucleotide analog could potentially inhibit IMPDH, similar to the action of mycophenolic acid. Further enzymatic assays are required to validate this hypothesis and determine its inhibitory potency.

2. Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Inhibition of XO is a therapeutic strategy for hyperuricemia and gout.[11]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The inhibitory effect on XO is determined by measuring the decrease in uric acid formation, which can be monitored spectrophotometrically at 295 nm.[10]

  • Reaction setup : In a suitable buffer (e.g., phosphate buffer, pH 7.5), add the XO enzyme and the test compound at varying concentrations.

  • Pre-incubation : Allow the mixture to incubate at a controlled temperature (e.g., 25°C) for a short period.

  • Reaction initiation : Add the substrate, xanthine, to start the reaction.

  • Measurement : Record the increase in absorbance at 295 nm over time.

  • Data analysis : Calculate the rate of uric acid formation and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value. The mode of inhibition (competitive, non-competitive, etc.) can be determined through kinetic studies by varying the substrate concentration.[12]

Comparative Data: Xanthine Oxidase Inhibition

CompoundTargetIC50Mode of InhibitionReference
Allopurinol Xanthine Oxidase~1-10 µMCompetitive[13]
Febuxostat Xanthine Oxidase~1-10 nMMixed[13]
Ellagic Acid Xanthine Oxidase22.97 µMMixed[13]
This compound Xanthine OxidaseData not available

Expert Insights: Given that 2-Azahypoxanthine is an analog of hypoxanthine, it is plausible that it could act as a substrate or an inhibitor of xanthine oxidase. The nitrogen substitution in the purine ring may alter its binding affinity and reactivity within the enzyme's active site. Experimental validation is necessary to determine its effect on XO activity.

Cell Proliferation & Cytotoxicity Assays

The cytotoxic effects of purine analogs are fundamental to their use in cancer therapy. These assays measure the ability of a compound to inhibit cell growth or induce cell death.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

  • Cell Culture : Plate cells (e.g., cancer cell lines like HepG2, HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the purine analogs and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[15]

Comparative Data: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (48h)Reference
6-Mercaptopurine HepG2~16 µM (as liposomal formulation)[15]
HCT116~16 µM (as liposomal formulation)[15]
MCF-7~21 µM (as liposomal formulation)[15]
Azathioprine Human PBMCs~230 nM[5]
This compound VariousData not available

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Expert Insights: The potential cytotoxicity of this compound would likely stem from its interference with purine metabolism, leading to the inhibition of DNA and RNA synthesis, a hallmark of many purine analogs used in oncology.[2] A study on the related compound, 2-aza-8-oxohypoxanthine (AOH), showed a decrease in the viability of normal human epidermal keratinocytes at concentrations above 250 µg/mL.[16][17] This suggests that azahypoxanthine derivatives may exhibit cytotoxic effects at higher concentrations.

Antiviral Activity Assays

Purine analogs have been instrumental in the development of antiviral therapies. Their ability to be incorporated into viral DNA or RNA, or to inhibit viral polymerases, disrupts viral replication.[18]

Experimental Protocol: Viral Replication Assay (Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles produced in the presence of a test compound.

  • Cell Seeding : Plate a monolayer of susceptible host cells in multi-well plates.

  • Virus Infection : Infect the cells with a known amount of virus.

  • Compound Treatment : After a brief adsorption period, remove the virus inoculum and add a medium containing various concentrations of the test compound.

  • Incubation : Incubate the plates for a period sufficient for viral replication and plaque formation.

  • Plaque Visualization : Fix and stain the cells to visualize the plaques (zones of cell death caused by viral replication).

  • EC50 Determination : Count the number of plaques at each compound concentration and calculate the concentration that reduces the plaque number by 50% (EC50).

Comparative Data: Antiviral Activity

CompoundVirusEC50Reference
Acyclovir Herpes Simplex Virus (HSV)Varies by strain
Ganciclovir Cytomegalovirus (CMV)Varies by strain
Ribavirin Various RNA virusesBroad-spectrum[18]
Adefovir dipivoxil Vaccinia and Mpox virusesPotent inhibitor[19]
This compound VariousData not available

Expert Insights: The potential antiviral activity of this compound would depend on its ability to be metabolized into a form that can interfere with viral replication. If its phosphorylated metabolite inhibits viral polymerases or is incorporated into the viral genome, it could exhibit antiviral effects. Its known interaction with IMPDH also suggests a potential broad-spectrum antiviral activity, similar to ribavirin.

Mechanism of Action & Signaling Pathways

The biological effects of purine analogs are intricately linked to their metabolism and interaction with the purine biosynthesis and salvage pathways.

Purine_Metabolism_and_Analog_Interference cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_analogs Purine Analog Action PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH AMP AMP IMP->AMP HGPRT HGPRT GMP GMP XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA ATP ATP AMP->ATP ATP->DNA_RNA Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP AHX 2-Azahypoxanthine Aza_IMP 2-Aza-IMP AHX->Aza_IMP HGPRT (putative) IMPDH IMPDH Aza_IMP->IMPDH Inhibition (putative) Mercapto 6-Mercaptopurine Thio_IMP Thio-IMP Mercapto->Thio_IMP HGPRT Thio_IMP->IMPDH Inhibition Azathioprine Azathioprine Azathioprine->Mercapto Metabolism

Caption: Purine metabolism and points of interference by analogs.

This diagram illustrates how 2-Azahypoxanthine is hypothesized to enter the purine salvage pathway via HGPRT, leading to the formation of 2-aza-IMP, which may then inhibit IMPDH. This is compared to the established mechanism of 6-mercaptopurine.

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays Enzyme_Prep Prepare Enzyme & Inhibitor Substrate_Add Add Substrate Enzyme_Prep->Substrate_Add Measure_Activity Measure Product Formation Substrate_Add->Measure_Activity IC50_Calc_Enzyme Calculate IC50 Measure_Activity->IC50_Calc_Enzyme Cell_Culture Culture Cells Compound_Treatment Treat with Purine Analog Cell_Culture->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50_Calc_Cell Calculate IC50/EC50 Viability_Assay->IC50_Calc_Cell

Caption: General workflow for in vitro evaluation of purine analogs.

This workflow outlines the key steps in performing both enzymatic and cell-based assays to determine the potency of purine analogs.

Summary and Future Perspectives

This compound presents an intriguing candidate for investigation as a bioactive purine analog. Its known interactions with key enzymes in purine metabolism suggest a potential for biological activities analogous to established therapeutic agents like 6-mercaptopurine.

However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound with other purine analogs in assays relevant to oncology, immunology, and virology. The data presented for established analogs in this guide serves as a benchmark for future studies.

To fully elucidate the potential of this compound, further research is essential. We recommend a systematic evaluation of its inhibitory activity against IMPDH and xanthine oxidase, comprehensive cytotoxicity screening against a panel of cancer cell lines, and assessment of its antiviral spectrum. Such studies will provide the necessary data to determine its viability as a novel therapeutic agent or a valuable research tool.

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Dacarbazine vs. 2-Azahypoxanthine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Understanding the Prodrug, its Metabolite, and their Divergent Biological Activities

Introduction

Dacarbazine (DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, functions as a classic prodrug, requiring metabolic activation to exert its cytotoxic effects.[1][2] Its mechanism of action is primarily attributed to its conversion to the highly reactive alkylating agent, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[1][3] In contrast, 2-Azahypoxanthine (2-AZA) is principally known as a photodegradation product of dacarbazine, often associated with a loss of therapeutic activity and potentially contributing to adverse reactions.[4] This guide provides a comprehensive comparison of dacarbazine and its metabolite, 2-AZA, delving into their distinct chemical properties, mechanisms of action, and proposed experimental frameworks for a direct comparative analysis of their biological effects on cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, detailed methodologies for in vitro evaluation.

From Prodrug to Active Agent: The Metabolic Journey of Dacarbazine

Dacarbazine's therapeutic efficacy is entirely dependent on its bioactivation, a process predominantly occurring in the liver. This metabolic conversion is a critical first step in its anti-cancer activity.

Mechanism of Action and Metabolic Activation

Dacarbazine itself is biologically inert. Its journey to becoming a cancer-fighting agent begins with N-demethylation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP2E1.[5][6] This enzymatic reaction generates the active metabolite, MTIC. MTIC is unstable and spontaneously decomposes to form a methyl diazonium ion, a potent electrophile. This ion readily transfers a methyl group to nucleophilic sites on DNA, particularly the O6 and N7 positions of guanine.[3][7] This DNA methylation leads to the formation of DNA adducts, which trigger DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7]

The following diagram illustrates the metabolic activation pathway of dacarbazine.

Dacarbazine_Metabolism Dacarbazine Dacarbazine (Inactive Prodrug) CYP450 Hepatic CYP450 (CYP1A1, CYP1A2, CYP2E1) Dacarbazine->CYP450 N-demethylation MTIC MTIC (Active Metabolite) CYP450->MTIC MethylDiazonium Methyl Diazonium Ion (Alkylating Species) MTIC->MethylDiazonium Spontaneous decomposition DNADamage DNA Alkylation (O6-methylguanine) MethylDiazonium->DNADamage Methylation of DNA Apoptosis Cell Cycle Arrest & Apoptosis DNADamage->Apoptosis

Caption: Metabolic activation of Dacarbazine to its active, DNA-alkylating form.

2-Azahypoxanthine: A Metabolite of a Different Nature

In stark contrast to the intentional metabolic activation of dacarbazine, 2-azahypoxanthine emerges from the breakdown of the parent drug under different circumstances.

Formation and Known Biological Roles

2-Azahypoxanthine is a primary photodegradation product of dacarbazine.[4] Exposure to light can lead to the conversion of dacarbazine to this inactive and potentially toxic metabolite. This highlights the critical need for photoprotection during the preparation and administration of dacarbazine infusions. While it is considered a metabolite in the broader sense, its formation is not a result of enzymatic action aimed at therapeutic activation.

Intriguingly, 2-AZA has been identified in a completely different biological context as a "fairy chemical." It is produced by the fungus Lepista sordida and acts as a plant growth hormone, stimulating the growth of various plants.[1] There is a notable lack of research on the effects of 2-AZA on mammalian cells, particularly in the context of cancer. One study on a related derivative, 2-aza-8-oxohypoxanthine (AOH), showed no cytotoxicity in normal human epidermal keratinocytes, and in fact, stimulated the expression of genes related to skin barrier function.[8]

The following diagram depicts the formation of 2-Azahypoxanthine from dacarbazine.

Dacarbazine_Degradation Dacarbazine Dacarbazine Light Light Exposure (Photodegradation) Dacarbazine->Light TwoAZA 2-Azahypoxanthine (Inactive Metabolite) Light->TwoAZA Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays A375 A375 Melanoma Cell Culture MTT Cytotoxicity (MTT Assay) A375->MTT Apoptosis Apoptosis (Annexin V/PI Assay) A375->Apoptosis DNA_damage DNA Damage (Comet & γ-H2AX Assays) A375->DNA_damage Dacarbazine_prep Dacarbazine (light-protected) Microsomes Liver Microsomes (+/- for Dacarbazine) Dacarbazine_prep->Microsomes TwoAZA_prep 2-Azahypoxanthine TwoAZA_prep->MTT TwoAZA_prep->Apoptosis TwoAZA_prep->DNA_damage Microsomes->MTT Microsomes->Apoptosis Microsomes->DNA_damage

Caption: Proposed workflow for comparing Dacarbazine and 2-Azahypoxanthine.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: A375 human malignant melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • Dacarbazine (various concentrations)

    • Dacarbazine (various concentrations) + S9 liver microsome fraction

    • 2-Azahypoxanthine (various concentrations)

  • Dacarbazine Handling: All stock solutions and dilutions of dacarbazine should be prepared in diminished light and stored in amber vials to prevent photodegradation.

2. In Vitro Metabolism of Dacarbazine

  • To assess the cytotoxicity of metabolically activated dacarbazine, an S9 liver microsome fraction will be used.

  • Procedure: A reaction mixture containing dacarbazine, S9 fraction, and an NADPH-generating system in a suitable buffer will be pre-incubated before being added to the A375 cells.

3. Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed A375 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of dacarbazine (with and without S9 activation) and 2-AZA for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

4. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat A375 cells as described for the MTT assay.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

5. DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA single- and double-strand breaks.

  • Protocol:

    • Treat A375 cells for a shorter duration (e.g., 2-4 hours).

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove proteins and membranes.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye.

    • Visualize and quantify the "comet tails" (migrated, damaged DNA) using fluorescence microscopy and specialized software.

6. DNA Double-Strand Break Analysis: γ-H2AX Staining

This immunofluorescence assay specifically detects DNA double-strand breaks.

  • Protocol:

    • Grow and treat A375 cells on coverslips.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the γ-H2AX foci using fluorescence microscopy.

Expected Outcomes and Data Presentation

Based on the known mechanisms of action, the following outcomes are anticipated. The tables below present illustrative data to demonstrate how the results of these experiments would be summarized.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Compound24 hours48 hours72 hours
Dacarbazine (-S9)>500>500~400
Dacarbazine (+S9)~200~100~50
2-Azahypoxanthine>1000>1000>1000

This hypothetical data suggests that dacarbazine is only significantly cytotoxic upon metabolic activation, while 2-azahypoxanthine shows minimal to no cytotoxicity.

Table 2: Apoptosis Induction (% of Apoptotic Cells after 48h Treatment)

TreatmentEarly ApoptoticLate Apoptotic/Necrotic
Vehicle Control<5%<2%
Dacarbazine (-S9)~8%~3%
Dacarbazine (+S9)~35%~15%
2-Azahypoxanthine<5%<2%

Illustrative data indicating that metabolically activated dacarbazine is a potent inducer of apoptosis, while 2-azahypoxanthine has a negligible effect.

Table 3: DNA Damage Assessment (Arbitrary Units)

TreatmentComet Assay (Tail Moment)γ-H2AX Foci per Nucleus
Vehicle Control<5<1
Dacarbazine (-S9)~10~2
Dacarbazine (+S9)~50>20
2-Azahypoxanthine<5<1

This sample data demonstrates that only metabolically activated dacarbazine is expected to cause significant DNA damage.

Conclusion

The comparative study of dacarbazine and its metabolite, 2-azahypoxanthine, underscores the critical importance of metabolic activation for the therapeutic effect of this prodrug. While dacarbazine, upon conversion to MTIC, is a potent DNA alkylating agent that induces cytotoxicity, apoptosis, and significant DNA damage in melanoma cells, 2-AZA is likely to be biologically inert in this context. The proposed experimental framework provides a robust methodology for confirming these differential effects in a controlled laboratory setting. For researchers in oncology and drug development, this distinction is paramount, not only for understanding the mechanism of action of dacarbazine but also for appreciating the potential impact of its degradation products on therapeutic outcomes. Further investigation into the biological effects of 2-AZA on mammalian cells, if any, could also yield interesting, albeit likely non-cancer-related, findings.

References

  • Dacarbazine - Wikipedia. Available at: [Link]

  • Dacarbazine - LiverTox - NCBI - NIH. Available at: [Link]

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  • Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action - YouTube. Available at: [Link]

  • AntiCancer Drugs | Alkylating Agents | Dacarbazine | Temozolomide - YouTube. Available at: [Link]

  • Dacarbazine Uses, Side Effects & Warnings - Drugs.com. Available at: [Link]

  • Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed. Available at: [Link]

  • Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC - PubMed Central. Available at: [Link]

  • Dacarbazine: Uses, Side Effects, Dosage & More - GoodRx. Available at: [Link]

  • — Temozolomide and dacarbazine (DTIC). These are similar... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC - NIH. Available at: [Link]

  • Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed. Available at: [Link]

  • The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient - ResearchGate. Available at: [Link]

  • Metabolic Activation of Dacarbazine by Human Cytochromes P450: The Role of CYP1A1, CYP1A2, and CYP2E11 - AACR Journals. Available at: [Link]

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A Researcher's Guide to the Experimental Validation of 2-Azahypoxanthine Sodium Salt: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis against established xanthine oxidase inhibitors, Allopurinol and Febuxostat, providing detailed experimental protocols to ensure scientific rigor and reproducibility.

Understanding the Landscape: 2-Azahypoxanthine and Purine Metabolism

2-Azahypoxanthine (AHX) is a purine analog, a class of compounds that interfere with the synthesis and metabolism of purines.[1][2] First isolated from the fungus Lepista sordida, AHX has been noted for its effects on plant growth. Structurally similar to hypoxanthine, a natural substrate for xanthine oxidase, AHX is hypothesized to act as an inhibitor of this enzyme.[3][4]

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for converting hypoxanthine to xanthine and then to uric acid.[5][6] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.[7][8] Therefore, inhibitors of xanthine oxidase are a cornerstone of therapy for these conditions.[9][10]

This guide will delineate the necessary steps to validate the efficacy and characterize the inhibitory properties of 2-Azahypoxanthine Sodium Salt, using Allopurinol and Febuxostat as benchmarks.

Biochemical Pathway of Purine Catabolism and Inhibition

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid AHX 2-Azahypoxanthine Sodium Salt AHX->XO1 Inhibits AHX->XO2 Allopurinol Allopurinol Allopurinol->XO1 Inhibits Allopurinol->XO2 Febuxostat Febuxostat Febuxostat->XO1 Inhibits Febuxostat->XO2

Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.

In Vitro Validation: Characterizing Enzyme Inhibition

The initial and most critical step in validating a potential enzyme inhibitor is to characterize its activity in a controlled, cell-free system.[11] This allows for the determination of key kinetic parameters and a direct comparison against known inhibitors.

Quantitative Comparison of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[12] The following table provides a template for summarizing the IC50 values for this compound and its comparators. It is crucial to note that IC50 values can vary between studies due to different experimental conditions.[13]

InhibitorIC50 Value (µM)Source
This compound To be determined Internal Data
Allopurinol~3.0 - 7.2[5]
Febuxostat~0.0018[6]

Note: The IC50 values for Allopurinol and Febuxostat are representative values from the literature and should be determined in parallel with this compound under identical experimental conditions for a valid comparison.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 290-295 nm.[14][15]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)[14]

  • Febuxostat (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Dissolve xanthine and inhibitors in the appropriate solvent (e.g., DMSO), then dilute to final concentrations in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or vehicle control), and 25 µL of xanthine oxidase solution (final concentration ~0.05 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction: Add 150 µL of the xanthine substrate solution (final concentration ~50 µM) to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of uric acid formation (Vmax) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro IC50 Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor & Enzyme Plate->AddInhibitor PreIncubate Pre-incubate (15 min) AddInhibitor->PreIncubate AddSubstrate Add Substrate PreIncubate->AddSubstrate Measure Kinetic Measurement (OD 295nm) AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot DetIC50 Determine IC50 Plot->DetIC50

Caption: Workflow for determining the in vitro IC50 of Xanthine Oxidase inhibitors.

Cell-Based Validation: Assessing Efficacy in a Biological Context

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy.[17][18] This involves assessing the ability of this compound to reduce uric acid levels in a cellular model of hyperuricemia.[19]

Comparative Efficacy in a Cellular Hyperuricemia Model

The following table is a template for presenting the results from the cell-based assay, comparing the reduction in uric acid production by the test compounds.

TreatmentUric Acid Concentration (µg/mL)% Reduction vs. Hyperuricemic Control
Normal ControlBaselineN/A
Hyperuricemic ControlElevated Baseline0%
AHX Sodium Salt (Test Conc.) To be determined To be determined
Allopurinol (Positive Control)Reduced LevelCalculated %
Febuxostat (Positive Control)Reduced LevelCalculated %
Experimental Protocol: Cellular Hyperuricemia Model and Uric Acid Quantification

This protocol describes the induction of hyperuricemia in a cell line (e.g., AML12 hepatocytes) and the subsequent measurement of uric acid levels.[20]

Materials:

  • AML12 (alpha mouse liver 12) cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Hypoxanthine

  • Potassium Oxonate (a uricase inhibitor, to prevent uric acid degradation in rodent cells)[21]

  • This compound, Allopurinol, Febuxostat

  • Uric Acid Quantification Kit (colorimetric or fluorometric)

Procedure:

  • Cell Culture: Culture AML12 cells in a 24-well plate until they reach 80-90% confluency.

  • Induction of Hyperuricemia: Replace the culture medium with a serum-free medium containing hypoxanthine (e.g., 200 µM) and potassium oxonate (e.g., 100 µM) to induce uric acid production.

  • Treatment: Concurrently, treat the cells with various concentrations of this compound, Allopurinol, or Febuxostat. Include a "Normal Control" (no induction) and a "Hyperuricemic Control" (induction without inhibitor).

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Uric Acid Quantification: Measure the uric acid concentration in the supernatant using a commercial quantification kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the uric acid concentrations to the total protein content of the cells in each well. Calculate the percentage reduction in uric acid for each treatment group compared to the hyperuricemic control.

Workflow for Cell-Based Validation

cluster_culture Cell Culture & Induction cluster_treatment Treatment & Incubation cluster_analysis Measurement & Analysis Seed Seed AML12 Cells Induce Induce Hyperuricemia (Hypoxanthine + Potassium Oxonate) Seed->Induce Treat Add Test Compounds (AHX, Allopurinol, Febuxostat) Induce->Treat Incubate Incubate (24-48h) Treat->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Uric Acid Collect->Quantify Analyze Normalize & Analyze Data Quantify->Analyze

Caption: Workflow for validating the efficacy of inhibitors in a cellular hyperuricemia model.

Causality and Trustworthiness in Experimental Design

The presented protocols are designed to be self-validating systems. The inclusion of both positive (Allopurinol, Febuxostat) and negative (vehicle) controls at each stage is critical for establishing the trustworthiness of the results.

  • In the in vitro assay, a dose-dependent inhibition by this compound, with a clear sigmoidal curve, would strongly suggest a direct interaction with xanthine oxidase. The comparison with the IC50 values of the controls, determined in the same experiment, provides a reliable measure of relative potency.

  • In the cell-based assay, a significant reduction in uric acid levels in the presence of this compound, comparable to or exceeding the effect of the positive controls, would validate its efficacy in a biological system. This multi-tiered approach, from a purified enzyme to a cellular model, builds a strong case for the compound's mechanism of action and therapeutic potential.

Conclusion and Future Directions

This guide outlines a foundational strategy for the validation of this compound as a xanthine oxidase inhibitor. By following these detailed protocols and comparative analyses, researchers can generate robust and reliable data to support its potential application in conditions associated with hyperuricemia.

Further investigations could include determining the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk plot analysis and assessing the compound's selectivity against other enzymes in the purine metabolic pathway.[22] For in vivo studies, established animal models of hyperuricemia can be utilized to evaluate the compound's pharmacokinetic and pharmacodynamic properties.[21][23]

References

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Allopurinol. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Progress in research on hyperuricemia cell model. (n.d.). eurekaselect.com. Retrieved January 16, 2026, from [Link]

  • 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). frontiersin.org. Retrieved January 16, 2026, from [Link]

  • Allopurinol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019). FDA. Retrieved January 16, 2026, from [Link]

  • Febuxostat. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (n.d.). sciencedirect.com. Retrieved January 16, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved January 16, 2026, from [Link]

  • Progress in animal models for studying hyperuricemia. (2025). PMC - PubMed Central - NIH. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Febuxostat? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Allopurinol? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. (n.d.). ebmconsult.com. Retrieved January 16, 2026, from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]

  • Reference Gene Validation for Quantitative PCR Analysis in 2D and 3D AML12 Hepatocyte Models. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Mechanism of action of phthalazinone derivatives against rabies virus. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Animal Model of Hyperuricemia. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of action (MOA) of Febuxostat (febuxostat)? (2025). Dr.Oracle. Retrieved January 16, 2026, from [Link]

  • Allopurinol - Mechanism of Action. (2018). YouTube. Retrieved January 16, 2026, from [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). NCBI - NIH. Retrieved January 16, 2026, from [Link]

  • Comparison of effect modes of xanthine oxidase inhibitor (XOI) therapy... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Full article: Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Purine Analogues. (2014). LiverTox - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Hyperuricemia Models for Research. (n.d.). Biocytogen. Retrieved January 16, 2026, from [Link]

  • Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One - Research journals. Retrieved January 16, 2026, from [Link]

Sources

A Researcher's Guide to Investigating Antibody Cross-Reactivity with 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of 2-Azahypoxanthine

2-Azahypoxanthine (AHX) is a purine-related compound that has garnered attention for its role as a plant growth hormone.[1] Initially identified as a product of fungal metabolism, it is now recognized as being endogenously produced in a variety of plants.[1] Its structural similarity to endogenous purines like hypoxanthine makes it a molecule of interest for studying purine metabolism and signaling pathways. The sodium salt form of 2-Azahypoxanthine enhances its solubility, facilitating its use in aqueous solutions for experimental purposes.[2]

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[3][4] This phenomenon is a critical consideration in the development of immunoassays, as it can lead to inaccurate quantification and false-positive results. In the context of 2-Azahypoxanthine, an antibody intended to be specific for this molecule could potentially cross-react with other purine analogs present in biological samples, such as hypoxanthine, xanthine, and guanine. Therefore, a thorough investigation of cross-reactivity is a non-negotiable step in the validation of any antibody targeting 2-Azahypoxanthine.

Structural Comparison: 2-Azahypoxanthine vs. Key Purine Analogs

The potential for cross-reactivity is rooted in the structural similarities between the target antigen and other molecules. Below is a comparison of 2-Azahypoxanthine with its close structural relatives.

CompoundChemical FormulaKey Structural Features
2-Azahypoxanthine C₄H₃N₅OImidazo[4,5-d][1][2][5]triazin-4-one structure. Contains a triazine ring.[1]
Hypoxanthine C₅H₄N₄OA naturally occurring purine derivative. Differs in the six-membered ring structure.[6]
Xanthine C₅H₄N₄O₂An oxidized form of hypoxanthine with an additional carbonyl group.[6]
Guanine C₅H₅N₅OA fundamental component of nucleic acids, with an amino group at position 2.

The subtle differences in the ring structures and substituent groups are what a highly specific antibody must be able to distinguish.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach employing several immunochemical techniques is the most robust strategy for characterizing antibody cross-reactivity. The following sections detail the key experimental workflows.

Figure 1: A phased approach to antibody cross-reactivity testing.

Competitive ELISA: The Gold Standard for Specificity

Competitive ELISA is a highly sensitive method for determining the specificity of an antibody for a small molecule like 2-Azahypoxanthine.[7] The principle relies on the competition between free 2-Azahypoxanthine (or other purine analogs) in solution and immobilized 2-Azahypoxanthine for binding to a limited amount of the antibody. A higher affinity of the antibody for the free analyte results in a lower signal.

Illustrative Data:

CompetitorIC₅₀ (nM)% Cross-Reactivity
2-Azahypoxanthine 10100%
Hypoxanthine5002%
Xanthine>10,000<0.1%
Guanine>10,000<0.1%
Adenine>10,000<0.1%

% Cross-Reactivity = (IC₅₀ of 2-Azahypoxanthine / IC₅₀ of Competitor) x 100

Detailed Protocol for Competitive ELISA:

  • Coating: Coat a 96-well microplate with a 2-Azahypoxanthine-protein conjugate (e.g., 2-Azahypoxanthine-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the 2-Azahypoxanthine sodium salt standard and the potential cross-reactants (hypoxanthine, xanthine, guanine, etc.) in assay buffer. In a separate plate or tubes, pre-incubate these solutions with a fixed, limiting concentration of the anti-2-Azahypoxanthine antibody for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at its optimal dilution in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC₅₀ value for each compound. Calculate the percent cross-reactivity relative to 2-Azahypoxanthine.

Figure 2: Workflow for Competitive ELISA.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody's affinity and specificity. By immobilizing the antibody and flowing different purine analogs over the sensor surface, one can determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

Illustrative Data:

Analyteka (1/Ms)kd (1/s)KD (M)
2-Azahypoxanthine 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Hypoxanthine3.2 x 10³1.8 x 10⁻³5.6 x 10⁻⁷
XanthineNo significant binding--
GuanineNo significant binding--

Detailed Protocol for SPR Analysis:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface according to the manufacturer's instructions.

  • Antibody Immobilization: Covalently immobilize the anti-2-Azahypoxanthine antibody onto the sensor chip surface to a target density.

  • Analyte Injection: Prepare a series of dilutions of this compound and the potential cross-reactants in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions sequentially over the immobilized antibody surface and a reference flow cell.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).

SPR_Workflow cluster_Immobilization Immobilization cluster_Binding Binding Analysis cluster_Analysis Data Analysis Immobilize Antibody Immobilization on Sensor Chip Inject Inject Analytes (2-Azahypoxanthine & Competitors) Immobilize->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate Association & Dissociation Analyze Determine ka, kd, and KD Regenerate->Analyze

Figure 3: Key steps in SPR-based cross-reactivity analysis.

Western Blotting: A Qualitative Assessment

While less quantitative for small molecules, a modified Western blot can provide a qualitative assessment of cross-reactivity. This involves immobilizing protein conjugates of 2-Azahypoxanthine and other purine analogs on a membrane and probing with the antibody.

Detailed Protocol for Dot Blot/Western Blot:

  • Antigen Immobilization: Spot serial dilutions of 2-Azahypoxanthine-protein conjugate and the conjugates of other purine analogs onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-2-Azahypoxanthine antibody at its optimal concentration in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A strong signal should only be observed for the 2-Azahypoxanthine conjugate, with minimal to no signal for the other purine analog conjugates.

Conclusion

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassay development. For a novel target like 2-Azahypoxanthine, a systematic and multi-faceted approach is essential. By employing a combination of competitive ELISA, Surface Plasmon Resonance, and Western blotting, researchers can gain a comprehensive understanding of an antibody's specificity. The detailed protocols and illustrative data presented in this guide provide a robust framework for scientists and drug development professionals to confidently characterize their antibodies and ensure the accuracy and reproducibility of their findings in the exciting field of purine analog research.

References

  • Butler, V. P., Jr, Tanenbaum, S. W., & Beiser, S. M. (1965). A study of the cross-reactivity of antipurin-6-oyl serum with deoxyribonucleic acid (DNA). The Journal of experimental medicine, 121(1), 19–38.
  • Wikipedia. (2023, December 1). Cross-reactivity. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) hypoxanthine and (b) inosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) hypoxanthine and (b) xanthine. Retrieved from [Link]

  • D'Auria, S., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International journal of molecular sciences, 22(14), 7586.

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A Senior Application Scientist's Guide to Selecting 2-Azahypoxanthine Sodium Salt: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sourcing of high-quality reagents is a critical, yet often overlooked, aspect of experimental success. The purity, solubility, and biological activity of a compound can significantly impact the reproducibility and validity of research findings. This guide provides an in-depth comparative analysis of 2-Azahypoxanthine sodium salt from various potential suppliers, offering a framework for informed decision-making.

2-Azahypoxanthine, a purine analog, is a compound of interest for its diverse biological activities. It has been identified as a major degradation product of the chemotherapeutic agent dacarbazine, making its standardization crucial in pharmaceutical quality control.[1] Furthermore, it has been recognized as a novel plant growth hormone, adding to its significance in agricultural research.[2][3] Given its multifaceted roles, the selection of a reliable supplier for this compound is paramount.

The Critical Choice: Why Supplier Matters

The quality of a chemical reagent can vary significantly between suppliers. These variations can arise from differences in synthetic routes, purification methods, and quality control procedures. For a compound like this compound, impurities or batch-to-batch inconsistencies can lead to erroneous experimental results, wasted resources, and delays in research timelines. Therefore, a thorough evaluation of the product from different suppliers is not just recommended; it is a scientific necessity.

This guide will walk you through a series of essential analytical and biological assays to empower you to compare this compound from different sources. We will explore methods to assess purity, solubility, and biological activity, complete with detailed protocols and illustrative data.

Comparative Analysis of this compound

To illustrate the importance of a multi-faceted evaluation, we present a hypothetical comparative analysis of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The following data is for illustrative purposes and highlights the potential variations you might encounter.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is arguably the most critical parameter for any chemical reagent. HPLC is a powerful technique for separating and quantifying the components of a mixture.

Table 1: Hypothetical HPLC Purity Analysis of this compound from Different Suppliers

SupplierPurity (%) by HPLC (at 254 nm)Number of Impurities Detected (>0.05%)
Supplier A99.8%1
Supplier B98.5%3
Supplier C99.2%2
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides information on purity, NMR spectroscopy is essential for confirming the chemical structure of the compound.

Table 2: Hypothetical ¹H NMR Spectral Analysis of this compound

SupplierStructural ConfirmationPresence of Unidentified Peaks
Supplier AConforms to structureNone
Supplier BConforms to structureMinor unidentified peaks present
Supplier CConforms to structureNone
Solubility Evaluation

The solubility of a compound is a key factor in its biological availability and ease of use in experiments.

Table 3: Hypothetical Solubility of this compound in Different Solvents

SupplierSolubility in Water (mg/mL)Solubility in DMSO (mg/mL)
Supplier A>25>50
Supplier B2045
Supplier C>25>50
Biological Activity Assessment: MTT Assay

The ultimate test of a biologically active compound is its performance in a relevant assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity.[4][5][6]

Table 4: Hypothetical IC₅₀ Values of this compound in A549 Lung Carcinoma Cells

SupplierIC₅₀ (µM) after 72h incubation
Supplier A150 ± 8.5
Supplier B185 ± 12.3
Supplier C155 ± 9.1

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

I. Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of this compound.

Workflow for HPLC Purity Analysis

prep Sample Preparation hplc HPLC Analysis prep->hplc Inject sample data Data Analysis hplc->data Generate chromatogram sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq spec_proc Spectral Processing nmr_acq->spec_proc struc_elucid Structure Elucidation spec_proc->struc_elucid cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_addition MTT Addition & Incubation compound_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis Data Analysis absorbance_reading->data_analysis

Sources

Comparative Analysis of Biological Activity: 2-Azahypoxanthine Sodium Salt vs. Its Nucleoside Form

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of antimetabolite research, purine analogs represent a cornerstone of therapeutic development, with applications spanning oncology and virology. Among these, 2-Azahypoxanthine (AHX), a nitrogen-rich heterocyclic compound, and its corresponding nucleoside derivatives present a compelling case study in the principles of metabolic activation and prodrug strategy. This guide provides an in-depth, objective comparison of the biological activities of 2-Azahypoxanthine, administered as its water-soluble sodium salt, and its nucleoside form, grounded in mechanistic insights and supporting experimental frameworks.

Initially identified as a plant growth regulator isolated from the "fairy ring" fungus Lepista sordida, the broader pharmacological potential of AHX lies in its structural analogy to natural purines.[1] This guide will dissect the causal relationships between the chemical form of the molecule—the free base versus the glycosylated nucleoside—and its ultimate biological effect, offering a clear rationale for experimental choices in the laboratory.

The Foundational Difference: Metabolic Activation Pathways

The biological activity of most nucleobase analogs is not intrinsic; it is contingent upon intracellular conversion to their corresponding nucleotide forms. It is these phosphorylated metabolites that act as the true effector molecules, typically by interfering with nucleic acid synthesis. The primary distinction between the activity of 2-Azahypoxanthine and its nucleoside lies in the initial steps of this bioactivation process.

2-Azahypoxanthine (as Sodium Salt): The HGPRT-Dependent Pathway

The free base, 2-Azahypoxanthine, relies on the purine salvage pathway for its activation. Specifically, it serves as a substrate for the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the base, yielding 2-aza-inosine monophosphate (2-azaIMP).[2]

The formation of 2-azaIMP is the critical activating step. This nucleotide analog is a potent competitive inhibitor of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] By blocking this pathway, 2-azahypoxanthine administration leads to a selective depletion of the intracellular pools of guanosine triphosphate (GTP), which is essential for both DNA and RNA synthesis, thereby inducing cytotoxicity.[2]

2-Azahypoxanthine Nucleoside: A Prodrug with Dual Potential

The nucleoside form, where 2-Azahypoxanthine is attached to a ribose or deoxyribose sugar, functions as a prodrug. Its activation can proceed via two distinct routes, the predominance of which is highly dependent on the specific cell type and its enzymatic machinery.

  • Direct Phosphorylation: The nucleoside can be taken up by cells, often through dedicated nucleoside transporters, and then directly phosphorylated by cellular kinases to form 2-azaIMP. This pathway bypasses the need for HGPRT and can be more efficient in cells with high kinase activity.[3][4]

  • Cleavage to the Free Base: Alternatively, the nucleoside can be cleaved by nucleoside phosphorylases, releasing the free 2-Azahypoxanthine base.[5] Following cleavage, the molecule's fate is identical to that of the directly administered base, requiring subsequent activation by HGPRT. Research on related 2-azapurine nucleosides suggests this cleavage is a significant pathway for their activity.[5]

This dual-pathway activation makes the nucleoside form a more complex but potentially more versatile agent, as its efficacy is not solely reliant on HGPRT activity.

Metabolic Activation Pathways cluster_0 2-Azahypoxanthine Sodium Salt cluster_1 2-Azahypoxanthine Nucleoside AHX 2-Azahypoxanthine (Free Base) HGPRT HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase) AHX->HGPRT + PRPP AHX_N 2-Azahypoxanthine Nucleoside Kinase Nucleoside Kinases AHX_N->Kinase Direct Phosphorylation Phosphorylase Nucleoside Phosphorylase AHX_N->Phosphorylase Cleavage AzaIMP 2-aza-Inosine Monophosphate (2-azaIMP) HGPRT->AzaIMP Kinase->AzaIMP Phosphorylase->AHX IMPDH IMP Dehydrogenase (IMPDH) AzaIMP->IMPDH Inhibits Effect Guanine Nucleotide Depletion Inhibition of DNA/RNA Synthesis IMPDH->Effect Leads to

Caption: Metabolic activation of 2-Azahypoxanthine vs. its nucleoside.

Comparative Biological Activities

The differences in metabolic activation directly translate to distinct profiles of biological activity, particularly in terms of potency and spectrum of action.

Anticancer and Cytotoxic Activity

This is the most extensively studied biological effect of these compounds. The primary mechanism is the inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[6][7]

  • Potency: In general, nucleoside analogs exhibit greater cytotoxic potency than their corresponding bases.[2] For instance, the related compound 2-azaadenosine (which can be deaminated to the 2-azahypoxanthine nucleoside) is significantly more toxic to HEp-2 cells than 2-Azahypoxanthine itself.[2] This is often attributed to more efficient cellular uptake via nucleoside transporters and the potential to bypass the sometimes rate-limiting HGPRT-mediated activation step.[3]

  • Mechanism of Action: While both forms ultimately lead to the inhibition of IMPDH by 2-azaIMP, the nucleoside can have a more complex effect. Studies with 2-azaadenosine show it can selectively reduce adenine nucleotide pools in the short term, whereas 2-Azahypoxanthine selectively reduces guanine nucleotide pools.[2] This suggests that the nucleoside form may interfere with multiple pathways before its ultimate conversion and action on IMPDH.

  • Resistance: A key clinical challenge for nucleobase analogs is drug resistance, often arising from mutations in the activating enzymes.[6] Cancers deficient in HGPRT would be inherently resistant to 2-Azahypoxanthine. In such cases, the nucleoside form might retain its activity if the direct phosphorylation pathway is functional, offering a therapeutic advantage.

Table 1: Comparative Cytotoxicity Profile

Compound FormTypical IC₅₀ RangePrimary Activation EnzymeKey AdvantagesKey Limitations
This compound Micromolar (µM)[2]HGPRT[2]Direct precursor to 2-azaIMP; clear mechanism.Ineffective in HGPRT-deficient cells; may have lower cell permeability.
2-Azahypoxanthine Nucleoside Nanomolar (nM) to low µM[5]Kinases / Phosphorylases[5]Higher potency; potential to overcome HGPRT-based resistance.Activity depends on a balance of kinase vs. phosphorylase activity.
Antiviral Activity

The strategy of disrupting nucleic acid synthesis is a validated approach in antiviral therapy.[8][9] Nucleoside analogs are a major class of antiviral drugs, as viral polymerases can often incorporate the analog triphosphates, leading to chain termination or non-functional viral genomes.

  • This compound: The free base is less likely to be an effective antiviral on its own. Viral infections must be in host cells with sufficient HGPRT activity to produce the active nucleotide.

  • 2-Azahypoxanthine Nucleoside: The nucleoside form is a much more promising scaffold for antiviral drug development.[10][11] Many successful antiviral drugs (e.g., Acyclovir, Ribavirin) are nucleoside analogs.[12] The nucleoside can be phosphorylated by either host or viral kinases, and the resulting 2-aza-inosine triphosphate could potentially inhibit viral RNA or DNA polymerases. While specific data for the 2-azahypoxanthine nucleoside is limited, the general principle strongly favors the nucleoside form for antiviral applications.[13][14]

Immunomodulatory Effects

The modulation of nucleotide pools can have profound effects on immune cell function.[15][16] IMPDH inhibitors, for example, are used clinically as immunosuppressants (e.g., mycophenolic acid) because lymphocytes are particularly dependent on the de novo purine synthesis pathway.

  • Both 2-Azahypoxanthine and its nucleoside, by virtue of generating an IMPDH inhibitor, are predicted to have immunomodulatory, likely immunosuppressive, activity.[17][18] The depletion of GTP pools can inhibit T and B cell proliferation.

  • The choice between the base and the nucleoside would depend on the desired pharmacokinetic profile and target cell population. The superior potency of the nucleoside might be advantageous for achieving therapeutic immunosuppression at lower doses.

Experimental Protocols & Workflows

To empirically validate the comparative activities of these compounds, a series of well-defined experiments is essential. The following protocols provide a self-validating framework for investigation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the concentration at which each compound inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HEp-2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its nucleoside form in culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Cytotoxicity Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Serial Dilutions (AHX Salt vs. Nucleoside) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (DMSO/SDS) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Values F->G

Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC

This experiment directly verifies the proposed mechanism of action by measuring the depletion of guanine nucleotides following treatment.

Methodology:

  • Cell Culture: Grow cells in larger format (e.g., 6-well plates or T-25 flasks) to near confluency.

  • Treatment: Treat cells with a fixed concentration (e.g., the IC₅₀ or 2x IC₅₀) of this compound or its nucleoside for a defined period (e.g., 4, 12, 24 hours).[2]

  • Extraction: Aspirate the medium and wash cells with ice-cold PBS. Add 0.5 mL of ice-cold 0.4 M perchloric acid to lyse the cells and precipitate proteins.

  • Neutralization: Scrape the cells, collect the lysate, and centrifuge to pellet the protein. Neutralize the supernatant by adding potassium hydroxide (KOH).

  • Sample Preparation: Centrifuge to remove the potassium perchlorate precipitate. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Analyze the samples using a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector. Use an appropriate ion-pair buffer system to separate the different ribonucleotides (ATP, GTP, CTP, UTP).

  • Quantification: Compare the peak areas of GTP and ATP in treated samples to those in untreated controls to determine the selective reduction in the guanine nucleotide pool.

Conclusion and Future Directions

The comparison between this compound and its nucleoside form provides a clear illustration of fundamental principles in drug design and pharmacology.

  • The Nucleoside Advantage: For cytotoxic and antiviral applications, the nucleoside form is generally superior. Its enhanced potency, ability to utilize multiple activation pathways, and potential to circumvent HGPRT-deficiency-based resistance make it a more robust therapeutic candidate.[2][5]

  • The Utility of the Free Base: The sodium salt of the free base remains an invaluable research tool. It allows for the direct and unambiguous study of the HGPRT-dependent activation pathway and provides a clean system for investigating the downstream effects of IMPDH inhibition without the confounding metabolism of a nucleoside.

  • Context is Critical: The ultimate choice between these two forms must be guided by the specific biological context. The expression levels of HGPRT, nucleoside transporters, kinases, and phosphorylases within the target cells will dictate which compound is more effective.

For drug development professionals, this guide underscores the importance of a prodrug strategy for nucleobase analogs. Future research should focus on synthesizing and evaluating various nucleoside derivatives (e.g., deoxyribonucleosides, carbocyclic nucleosides) of 2-Azahypoxanthine to optimize their pharmacokinetic properties and target specificity for anticancer and antiviral applications.

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A Comparative Guide to the In Vivo Efficacy of 2-Azahypoxanthine Formulations: Sodium Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Preclinical Success

In the realm of drug discovery and development, the intrinsic potency of a molecule is but one chapter of its success story. The journey from a promising compound to an effective therapeutic agent is critically dependent on its formulation. This is particularly true for compounds with suboptimal physicochemical properties, such as poor aqueous solubility, which can severely limit oral bioavailability and overall in vivo efficacy. 2-Azahypoxanthine (AHX), a purine analog with therapeutic potential, falls into this category. While its precise biological activities are still under extensive investigation, related compounds like 8-azahypoxanthine have shown potential as radiosensitizers in oncology.[1] This guide provides a comparative analysis of the in vivo efficacy of 2-Azahypoxanthine Sodium Salt versus its free acid form, offering a scientifically grounded, albeit hypothetical, framework for researchers. We will explore the causal relationship between formulation, bioavailability, and therapeutic outcome, supported by detailed experimental protocols and illustrative data.

The rationale for comparing the sodium salt to the free acid form of 2-Azahypoxanthine is rooted in fundamental pharmaceutical principles. The parent compound, hypoxanthine, is known to be poorly soluble in water, with a solubility of approximately 0.7 mg/L.[2] It is highly probable that 2-Azahypoxanthine shares this characteristic. The conversion of a poorly soluble acidic compound into a salt, such as a sodium salt, is a well-established strategy to enhance its aqueous solubility and dissolution rate.[3][4] This improved solubility is often directly correlated with increased bioavailability, particularly for orally administered drugs, as dissolution is a rate-limiting step for absorption in the gastrointestinal tract.[5][6]

Comparative Physicochemical Properties

A comprehensive understanding of the physicochemical properties of different formulations is paramount to predicting their in vivo behavior. The following table summarizes the expected properties of 2-Azahypoxanthine and its sodium salt.

Property2-Azahypoxanthine (Free Acid)This compoundRationale
Molecular Weight LowerHigherAddition of a sodium ion.
Aqueous Solubility LowHighSalt formation disrupts the crystal lattice energy and allows for ionization in aqueous media, significantly increasing solubility.[3][4]
Dissolution Rate SlowFastA direct consequence of higher solubility. Faster dissolution leads to a more rapid presentation of the drug to the absorptive surfaces of the GI tract.
Hygroscopicity LowModerate to HighSalt forms are often more hygroscopic, which requires careful handling and storage considerations.[7]
Chemical Stability Generally StablePotentially less stable in solution depending on pH.The ionized form might be more susceptible to hydrolysis or other degradation pathways.

Hypothetical In Vivo Efficacy Study: A Radiosensitization Model

Based on the radiosensitizing effects observed with the related compound 8-azahypoxanthine[1], a logical starting point for evaluating the in vivo efficacy of 2-Azahypoxanthine is in a tumor xenograft model in combination with radiation therapy. The primary hypothesis of this study is that the enhanced bioavailability of the sodium salt formulation will lead to greater tumor growth inhibition when combined with radiation compared to the free acid form.

Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy & Toxicity Assessment A Human tumor cell culture (e.g., HT-29 colorectal cancer) B Subcutaneous injection of cells into immunodeficient mice A->B C Tumor growth monitoring until a specified volume (e.g., 100 mm³) B->C D Randomization of mice into treatment groups C->D E Daily oral gavage with: - Vehicle - AHX Free Acid - AHX Sodium Salt D->E F Fractionated radiotherapy (e.g., 2 Gy/day for 5 days) E->F Drug administered 1 hour before irradiation G Tumor volume measurement (3 times/week) F->G I Terminal endpoint: - Tumor excision and weighing - Histopathological analysis G->I H Body weight monitoring (as a measure of toxicity) H->I

Caption: Workflow for the in vivo radiosensitization study.

Detailed Experimental Protocol

1. Animal Model and Tumor Implantation:

  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Procedure: 1 x 10^6 HT-29 cells in 100 µL of serum-free medium are injected subcutaneously into the right flank of each mouse.[8]

2. Tumor Growth Monitoring and Group Allocation:

  • Tumors are measured three times a week with calipers, and the volume is calculated using the formula: (length x width^2) / 2.

  • When tumors reach an average volume of 100 mm³, mice are randomized into the following treatment groups (n=10 mice per group):

    • Vehicle Control + Radiotherapy (RT)

    • 2-Azahypoxanthine (Free Acid, 50 mg/kg) + RT

    • This compound (equivalent molar dose to 50 mg/kg free acid) + RT

    • This compound (equivalent molar dose) alone

    • Radiotherapy alone

3. Formulation and Administration:

  • Vehicle: 0.5% (w/v) carboxymethylcellulose in sterile water.

  • 2-Azahypoxanthine (Free Acid): Suspended in the vehicle.

  • This compound: Dissolved in the vehicle.

  • Administration: All formulations are administered once daily via oral gavage for 14 consecutive days.

4. Radiotherapy:

  • On days 3-7 of drug administration, mice receive a daily fraction of 2 Gy of radiation to the tumor-bearing leg.[9]

  • The drug is administered 1 hour prior to each radiation dose to ensure peak plasma concentrations coincide with radiation delivery.[10]

5. Efficacy and Toxicity Endpoints:

  • Primary Efficacy Endpoint: Tumor growth delay. The time for tumors in each group to reach a predetermined size (e.g., 1000 mm³) is recorded.

  • Secondary Efficacy Endpoints:

    • Tumor volume at the end of the study.

    • Final tumor weight upon excision.

    • Histopathological analysis of tumors for necrosis and apoptosis (e.g., TUNEL staining).

  • Toxicity Monitoring:

    • Body weight is measured three times a week.

    • General health and behavior are observed daily.

Illustrative Data and Expected Outcomes

The following table presents hypothetical data from the described in vivo study, illustrating the expected superior efficacy of the this compound formulation.

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Delay (Days)% Change in Body Weight
Vehicle + RT 850 ± 75--2%
AHX Free Acid + RT 625 ± 605-3%
AHX Sodium Salt + RT 350 ± 45 12 -4%
AHX Sodium Salt alone 1100 ± 90--1%
RT alone 900 ± 80--2%

These hypothetical results suggest that while the free acid form of 2-Azahypoxanthine provides a modest radiosensitizing effect, the sodium salt formulation leads to a significantly more pronounced tumor growth delay. This is attributed to its enhanced solubility and consequently higher bioavailability, leading to greater drug concentrations at the tumor site. The minimal body weight loss across all groups would indicate that the formulations are well-tolerated at the tested doses.

Plausible Mechanism of Action: A Signaling Pathway Perspective

The radiosensitizing effect of purine analogs often involves the disruption of DNA damage repair pathways or interference with cell cycle checkpoints.[11][12][13] As a hypoxanthine analog, 2-Azahypoxanthine could potentially be metabolized into a fraudulent nucleotide and incorporated into DNA, making it more susceptible to radiation-induced damage. Alternatively, it could inhibit key enzymes involved in DNA repair, such as those in the homologous recombination or non-homologous end-joining pathways.

The following diagram illustrates a plausible signaling pathway for the radiosensitizing action of 2-Azahypoxanthine.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Radiosensitization AHX_Na 2-Azahypoxanthine Sodium Salt AHX_int Intracellular 2-Azahypoxanthine AHX_Na->AHX_int Higher Bioavailability AHX_Free 2-Azahypoxanthine (Free Acid) AHX_Free->AHX_int Lower Bioavailability Metabolite Fraudulent Nucleotide AHX_int->Metabolite DNA_damage DNA Double-Strand Breaks Metabolite->DNA_damage Incorporation into DNA, increasing damage DNA_repair DNA Repair Pathways (e.g., HR, NHEJ) Metabolite->DNA_repair Inhibition Radiation Ionizing Radiation Radiation->DNA_damage DNA_damage->DNA_repair CellCycleArrest G2/M Checkpoint Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_repair->Apoptosis Repair Failure CellCycleArrest->DNA_repair Allows time for repair

Caption: Plausible mechanism of 2-Azahypoxanthine-mediated radiosensitization.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, comparison of the in vivo efficacy of this compound and its free acid form. The central argument, grounded in established pharmaceutical principles, is that the superior aqueous solubility of the sodium salt will translate to enhanced bioavailability and, consequently, greater therapeutic efficacy in a relevant in vivo model. The provided experimental protocol for a radiosensitization study in a tumor xenograft model offers a robust framework for the preclinical evaluation of this compound.

For researchers and drug development professionals, the key takeaway is the paramount importance of formulation optimization in the early stages of preclinical development. While the data presented here is illustrative, it underscores the potential for significant gains in efficacy simply by addressing physicochemical limitations. Future in vivo studies should aim to confirm these hypotheses, including detailed pharmacokinetic profiling of different 2-Azahypoxanthine formulations to directly correlate plasma and tumor exposure with therapeutic outcomes.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced physicochemical properties of heterocyclic compounds is paramount. 2-Azahypoxanthine (AHX), a novel purine analog first identified as a plant growth-stimulating "fairy chemical" from the fungus Lepista sordida, presents a unique analytical challenge and opportunity.[1][2][3] Its structural similarity to endogenous purines like hypoxanthine and guanine necessitates robust, comparative analytical methods for its characterization, quantification, and differentiation in complex biological matrices.

This guide provides an in-depth spectroscopic comparison of 2-Azahypoxanthine Sodium Salt with its canonical purine counterparts. We will delve into the principles and practical applications of UV-Vis, Fluorescence, NMR, and Mass Spectrometry, offering not just data, but the strategic reasoning behind experimental choices—insights designed to empower your research and development workflows.

Structural Framework: A Visual Comparison

The key to understanding the spectroscopic differences between these molecules lies in their core structures. 2-Azahypoxanthine is an analog of hypoxanthine where a carbon atom at position 2 of the purine ring is replaced by a nitrogen atom, forming a 1,2,3-triazine ring fused to the imidazole moiety.[4][5] This substitution significantly alters the electronic distribution within the molecule, impacting its interaction with electromagnetic radiation.

G cluster_0 2-Azahypoxanthine cluster_1 Hypoxanthine cluster_2 Guanine AHX AHX Hypoxanthine Hypoxanthine Guanine Guanine G prep Sample Preparation (Dissolve in buffer, e.g., PBS) blank Blank Spectrophotometer (Use buffer as reference) prep->blank 1. Prepare measure Measure Absorbance (Scan 220-340 nm) blank->measure 2. Calibrate analyze Analyze Data (Identify λmax, check purity ratios) measure->analyze 3. Acquire calc Calculate Concentration (Use Beer-Lambert Law: A = εcl) analyze->calc 4. Process

Caption: Standard workflow for quantitative analysis using UV-Vis spectroscopy.

Methodology:

  • Instrument & Consumables: A dual-beam UV-Vis spectrophotometer and 1 cm pathlength quartz cuvettes are required. Rationale: Quartz is transparent in the UV range, unlike glass or plastic which absorb below ~300 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Serially dilute the stock to create a concentration series expected to fall within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).

  • Blanking: Fill a quartz cuvette with the same buffer used for sample dilution. Place it in both the sample and reference holders of the spectrophotometer and perform a baseline correction or "zero" across the desired wavelength range (e.g., 220-340 nm). Rationale: This step subtracts the absorbance of the buffer and cuvette, ensuring the measured absorbance is solely from the analyte.

  • Measurement: Replace the sample cuvette with your analyte solution. Perform a wavelength scan to identify the absorbance maximum (λmax).

  • Quantification: Using the absorbance value at λmax and the known molar extinction coefficient (ε), calculate the concentration using the Beer-Lambert Law (A = εcl, where c is concentration, l is pathlength). If ε is unknown, a standard curve must be generated.

Fluorescence Spectroscopy: A Tool for High-Sensitivity Detection

Principle & Rationale

Fluorescence spectroscopy is an exceptionally sensitive technique used to study molecules that can be excited by light to a higher electronic state and subsequently emit light upon returning to the ground state. [6]While natural purines like guanine and hypoxanthine are very weakly fluorescent, many synthetic analogs, particularly 8-azapurines, exhibit significant fluorescence. [7][8]This property makes them valuable as fluorescent probes in biochemical assays, for studying nucleic acid dynamics, and for monitoring enzyme kinetics. [6][9][10]The fluorescence of these compounds is often highly sensitive to the microenvironment, pH, and tautomeric form. [8][11][12]

Comparative Analysis

The 8-azapurine family is well-studied for its fluorescence properties. 8-Azaguanosine, for instance, is strongly fluorescent, with its emission originating from the anionic species. [8]The fluorescence of 8-azapurines can be complex, often arising from minor tautomers present in equilibrium. [8][13] In contrast, specific fluorescence data for 2-Azahypoxanthine is less common in the literature, suggesting it may not be a strong fluorophore compared to its 8-aza counterparts. However, its potential as a fluorogenic substrate—whereby enzymatic modification could yield a fluorescent product—remains an area for exploration.

CompoundConditionsλex (nm)λem (nm)Quantum Yield (Φ)Reference
2-Azahypoxanthine Data not readily available----
8-Azaguanosine pH 7 (anionic form)~310~3750.55[8]
8-Azaadenosine pH 7 (neutral form)~280~3600.06[8]
Guanosine Neutral pH~275~340~10⁻⁵[13]
Hypoxanthine Neutral pH--Very Weak / Non-fluorescent[7]
Experimental Protocol: Fluorescence Emission Spectrum

Workflow for Fluorescence Analysis

G sample Prepare Dilute Sample (Use fluorescence-free buffer) set_ex Set Excitation Wavelength (λex) (Based on UV-Vis λmax) sample->set_ex 1. Prepare scan_em Scan Emission Wavelengths (λem) (From λex + 10 nm upwards) set_ex->scan_em 2. Configure analyze Analyze Spectrum (Identify λem max, determine intensity) scan_em->analyze 3. Acquire quantify Quantify (Optional) (Compare to standard like Quinine Sulfate) analyze->quantify 4. Process

Caption: Standard workflow for acquiring a fluorescence emission spectrum.

Methodology:

  • Instrument & Consumables: A spectrofluorometer and fluorescence-grade quartz cuvettes.

  • Sample Preparation: Prepare a very dilute solution (typically in the nanomolar to low micromolar range) in a high-purity, fluorescence-free solvent or buffer. Rationale: High concentrations can lead to inner filter effects, where emitted light is reabsorbed by other analyte molecules, distorting the spectrum and quenching the signal.

  • Parameter Setup:

    • Set the excitation wavelength (λex), often determined from the absorbance maximum (λmax) obtained via UV-Vis spectroscopy.

    • Set the emission scan range. This should start at a wavelength slightly higher than λex (e.g., +10 nm) to avoid Rayleigh scatter and extend across the expected emission range.

    • Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Blank Subtraction: Acquire a spectrum of the buffer alone and subtract it from the sample spectrum to remove background signals, including Raman scatter from the solvent.

  • Spectrum Acquisition: Acquire the emission spectrum of the sample. The peak of this spectrum is the maximum emission wavelength (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Principle & Rationale

NMR spectroscopy is an unparalleled technique for determining the precise atomic structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies (chemical shifts, δ) that are highly dependent on their local electronic environment. This allows for the unambiguous assignment of atoms within a molecular structure. For novel compounds like 2-Azahypoxanthine, NMR is essential for confirming its synthesis and structure. It is also instrumental in distinguishing between different regioisomers that may form during synthesis. [14]

Comparative Analysis

The chemical shifts of protons and carbons in the purine ring system are well-characterized. For 2-Azahypoxanthine, the replacement of the C2-H group of hypoxanthine with a nitrogen atom will eliminate the corresponding signals and significantly alter the chemical shifts of neighboring nuclei due to changes in electron density and magnetic anisotropy.

CompoundNucleusKey Chemical Shifts (δ, ppm in D₂O or DMSO-d₆)Reference
2-Azahypoxanthine ¹HConfirmed by ¹H NMR analysis
2-Azahypoxanthine ¹³CPredicted data available[15]
Hypoxanthine ¹H (H₂O)δ 8.16 (s, 1H), δ 8.04 (s, 1H)
Guanine ¹H (DMSO-d₆)δ 10.61 (s, 1H, N1-H), δ 7.67 (s, 1H, C8-H), δ 6.24 (s, 2H, NH₂)[16]
8-Azapurine Derivatives ¹³CUsed for structural assignment of N7, N8, and N9 regioisomers[14]

Note: Chemical shifts are highly dependent on the solvent, pH, temperature, and reference standard.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent protons. Add a small amount of an internal standard (e.g., TMS or TMSP) if precise chemical shift referencing is needed.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Acquisition: A standard ¹H NMR pulse sequence is run. This involves applying a radiofrequency pulse to excite the nuclei and then recording the free induction decay (FID) signal as they relax.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and integrated.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration values to assign the proton signals to the molecular structure.

Mass Spectrometry (MS): Unveiling Molecular Mass and Structure

Principle & Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [17]It provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its identity. Furthermore, by inducing fragmentation of the molecule (MS/MS), one can obtain structural information based on the masses of the resulting fragments. [18]This is invaluable for distinguishing between isomers and confirming the connectivity of a newly synthesized molecule like 2-Azahypoxanthine.

Comparative Analysis

The primary difference in the low-resolution mass spectra of 2-Azahypoxanthine and hypoxanthine will be their molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments / ObservationsReference
2-Azahypoxanthine ESI138.036MS analysis used to confirm synthesis
Hypoxanthine ESI137.046Fragmentation at higher collision energies observed[18][19]
Guanine ESI152.057Characteristic fragments include loss of HNCO-

Fragmentation Logic: In tandem MS (MS/MS), a precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented. For purine-like structures, common fragmentation pathways involve the cleavage of the imidazole or pyrimidine rings. Comparing the fragmentation patterns of AHX to known compounds like hypoxanthine can reveal how the aza-substitution influences ring stability and fragmentation pathways.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve the sample in a solvent compatible with liquid chromatography (LC) and mass spectrometry, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • LC Separation: Inject the sample onto an LC system (e.g., a C18 reverse-phase column). The LC separates the analyte from impurities and delivers it to the mass spectrometer in a continuous flow.

  • Ionization: The eluent from the LC is directed into an ion source (e.g., Electrospray Ionization, ESI). ESI creates gas-phase ions from the analyte molecules in the liquid stream.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio. A full scan spectrum is acquired to determine the molecular weight of the parent compound.

  • Fragmentation (MS/MS): For structural confirmation, an MS/MS experiment can be performed. The parent ion of interest is isolated, fragmented in a collision cell, and the m/z ratios of the resulting fragment ions are measured.

Conclusion

The spectroscopic characterization of this compound and its comparison to related purines is a multi-faceted task, with each technique providing a unique and complementary piece of the analytical puzzle.

  • UV-Vis Spectroscopy serves as the rapid, go-to method for routine quantification.

  • Fluorescence Spectroscopy , while potentially less applicable to AHX itself, is a highly sensitive tool for studying other fluorescent analogs like 8-azapurines.

  • NMR Spectroscopy provides the definitive structural proof, essential for confirming the identity of this novel molecule.

  • Mass Spectrometry confirms the molecular weight and offers vital clues to the molecular structure through fragmentation analysis.

By judiciously applying this suite of spectroscopic techniques and understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize, quantify, and utilize 2-Azahypoxanthine and its derivatives in a wide range of scientific applications.

References

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  • Dharmaratne, H. R., & Hawi, S. R. (1995). Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides. Biochemistry, 34(10), 3277–3286. [Link]

  • Pyrka, D., & Maciejczyk, M. (2017). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Structural Chemistry, 28(4), 1155–1167. [Link]

  • Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Bzowska, A. (2017). Figure from: 1,N6-ethenoadenine and other Fluorescent Nucleobase Analogues as Substrates for Purine-Nucleoside Phosphorylases: Spectroscopic and Kinetic Studies. ResearchGate. [Link]

  • Arulmozhiraja, S., & Gopakumar, G. (2013). Spectroscopic investigations and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline and caffeine: a theoretical study. Journal of Molecular Modeling, 19(5), 2025–2038. [Link]

  • He, X., Kuang, S., Gao, Q., Xie, Y., & Ming, X. (2022). Bright fluorescent purine analogues as promising probes. Nucleosides, Nucleotides & Nucleic Acids, 41(1), 45–60. [Link]

  • NP-MRD. (2020). NP-Card for 2-azahypoxanthine (NP0009229). Natural Products Magnetic Resonance Database. [Link]

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  • Hernández, B., Orozco, M., & Luque, F. J. (1997). Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase. Journal of Computer-Aided Molecular Design, 11(2), 153–162. [Link]

  • Wierzchowski, J., et al. (1991). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta, 1080(2), 115-125. [Link]

  • Sheina, G. G., Radchenko, E. D., & Blagoi, Y. P. (1987). IR spectra of guanine and hypoxanthine isolated molecules. Journal of Molecular Structure, 158, 275-286. [Link]

  • Holý, A., et al. (1997). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Collection of Czechoslovak Chemical Communications, 62(6), 993-1016. [Link]

  • Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756–2774. [Link]

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  • Svehlova, K., et al. (2014). Rigorous Incorporation of Tautomers, Ionization Species, and Different Binding Modes into Ligand-Based and Receptor-Based 3D-QSAR Methods. Journal of Chemical Information and Modeling, 54(5), 1431–1446. [Link]

  • Asai, T., et al. (2016). Identification of Biosynthetic and Metabolic Genes of 2-Azahypoxanthine in Lepista sordida Based on Transcriptomic Analysis. Request PDF on ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Azahypoxanthine Sodium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Azahypoxanthine Sodium Salt (CAS 1797817-35-6), a nitrogen-containing heterocyclic compound often utilized in biochemical and pharmaceutical research.[1][2][3][4] As a degradation product of the chemotherapy drug Dacarbazine, its handling and disposal warrant careful consideration.[1][4]

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions that ensure the safety of yourself, your colleagues, and the environment.

Foundational Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is crucial to understand the regulatory landscape governing laboratory waste. In the United States, the Environmental Protection Agency (EPA) establishes the primary regulations under the Resource Conservation and Recovery Act (RCRA).[5] However, state and local regulations can be more stringent, making consultation with your institution's Environmental Health and Safety (EHS) office an indispensable first step.

Laboratories are categorized as waste generators based on the quantity of hazardous waste they produce monthly. These categories are:

  • Very Small Quantity Generators (VSQGs)

  • Small Quantity Generators (SQGs)

  • Large Quantity Generators (LQGs)

Each category has distinct requirements for waste accumulation, storage, and disposal.[5] The EPA's Hazardous Waste Generator Improvements Rule has updated some of these regulations to provide greater flexibility and clarity for facilities like laboratories.[5] Additionally, academic institutions may be eligible for alternative management standards under Subpart K of the RCRA regulations, which are better suited to the variable nature of laboratory waste.[6][7]

Characterizing the Waste: this compound

A thorough understanding of the chemical's properties is paramount for safe handling and disposal.

Property Value Source
CAS Number 1797817-35-6[1][2][3]
Molecular Formula C4H2N5NaO[1][3]
Molecular Weight 159.08 g/mol [1]
Synonyms 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt, AHX sodium salt[1]
Physical Form Solid[1]
Known Hazards While specific hazard data for the sodium salt is limited, the related compound 8-Azahypoxanthine is classified as a skin and eye irritant. It is prudent to handle this compound with similar precautions.[8]
Environmental Impact As a nitrogen-containing heterocyclic compound, improper disposal can contribute to nitrogenous waste in ecosystems.[9] The sodium content can also contribute to increased salinity in waterways, which can have detrimental effects on aquatic life.[10][11]

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide based on general principles for the disposal of hazardous laboratory chemicals. Always consult your institution's EHS office for specific procedures.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and efficient disposal.

  • Solid Waste:

    • Collect unadulterated this compound powder in a dedicated, clearly labeled hazardous waste container.

    • Contaminated items such as weighing boats, gloves, and paper towels should also be placed in this container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12]

  • Aqueous Solutions:

    • Collect aqueous solutions of this compound in a separate, labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible wastes can lead to dangerous reactions.

Step 3: Labeling Hazardous Waste

Accurate and thorough labeling is a regulatory requirement and crucial for safety. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding acronyms)

  • The concentration (if in solution)

  • The primary hazards (e.g., "Irritant")

  • The accumulation start date (the date the first drop of waste enters the container)

Step 4: Storage of Hazardous Waste

Hazardous waste must be stored safely in the laboratory pending pickup.

  • Store containers in a designated Satellite Accumulation Area (SAA).[5]

  • Ensure containers are kept closed at all times, except when adding waste.[12]

  • Liquid waste containers must be stored in secondary containment to prevent spills.[13]

  • Store away from incompatible materials. The Safety Data Sheet for the similar 8-Azahypoxanthine lists strong oxidizing agents as incompatible.[8]

Step 5: Arranging for Disposal
  • Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to arrange for pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Disposal will be carried out by a licensed hazardous waste contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Decontamination and Spill Procedures

Accidents can happen, and preparedness is essential.

Decontamination of Glassware and Equipment
  • For reusable glassware, the initial rinsate must be collected as hazardous waste.[13] For highly toxic chemicals, the first three rinses should be collected.[13] Given the limited toxicity data for this compound, a conservative approach of collecting the first rinse is recommended.

  • Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your EHS office.

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or booms.

    • Absorb the spill and place the used absorbent materials into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS office or emergency response team from a safe location.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal waste_form Identify Waste Form start->waste_form spill Spill or Decontamination? start->spill solid_waste Solid Waste (Powder, Contaminated Debris) waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact decon Decontamination spill->decon Decontamination spill_proc Follow Spill Procedures spill->spill_proc Spill collect_rinse Collect First Rinse as Hazardous Waste decon->collect_rinse spill_proc->storage collect_rinse->storage

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of the chemical's properties, adherence to regulatory guidelines, and a close partnership with your institution's Environmental Health and Safety office. By following the detailed procedures outlined in this guide, you can ensure that your research is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental responsibility.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Azahypoxanthine Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel and reactive compounds demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling 2-Azahypoxanthine Sodium Salt (CAS No. 1797817-35-6). This compound, a known degradation product of the chemotherapy agent Dacarbazine, requires meticulous handling to ensure operator safety and experimental integrity.[1][2] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety protocol.

Hazard Assessment: The Foundation of Your Safety Protocol

Table 1: Hazard Profile of 2-Azahypoxanthine

Hazard Classification Category GHS Hazard Statement Justification and Implication for Handling
Skin Irritation Category 2 H315: Causes skin irritation Direct contact with the solid powder or solutions can cause redness, itching, or inflammation. This necessitates robust skin and hand protection.[3]
Serious Eye Irritation Category 2 H319: Causes serious eye irritation The powder is a significant hazard to the eyes. Accidental contact can lead to pain, redness, and tearing, requiring immediate and thorough rinsing. This mandates stringent eye protection.[3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the fine powder or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. This risk dictates the need for respiratory protection or engineering controls.[3] |

Additionally, the compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This property can affect its physical state and handling characteristics.

The Core PPE Ensemble: A Multi-Layered Defense

Based on the identified hazards, a standard PPE ensemble is required for all work with this compound. The selection of specific items may be scaled based on the quantity of material being handled and the nature of the procedure.

Eye and Face Protection: Your First Line of Defense

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for handling low-milligram quantities in solution.

  • Recommended for Solids: When weighing or handling the powder form, which poses a splash or dust hazard, chemical splash goggles are required. They provide a full seal around the eyes, offering superior protection against airborne particulates.[4]

  • High-Risk Operations: For procedures with a high risk of splashing (e.g., handling larger volumes >1L or energetic reactions), a face shield should be worn in addition to chemical splash goggles. A face shield alone is insufficient as it does not protect from aerosols or splashes from all angles.[5]

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, chemically resistant gloves are mandatory.[3]

  • Glove Type: Nitrile gloves are the standard choice, offering excellent protection against solids and splashes from aqueous solutions.[6]

  • Protocol: Always double-glove when handling the neat (solid) compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of tears or punctures before use. Remove gloves using the proper technique and wash hands thoroughly with soap and water after handling is complete.[7]

Skin and Body Protection: Shielding from Contamination

A lab coat is essential to protect your skin and personal clothing from contamination.

  • Standard Practice: A long-sleeved, flame-resistant lab coat should be worn and kept fully fastened.[5]

  • For Large Quantities: When handling significant quantities of the powder where dust generation is likely, consider using a chemical-resistant apron made of materials like PVC to provide an additional barrier.[4] Ensure that shoes fully cover the feet; open-toed shoes are never permissible in a laboratory setting.[5]

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory tract irritation necessitates careful control of airborne powder.[3]

  • Primary Control: Whenever possible, handle solid this compound within a certified chemical fume hood or a powder containment hood.[6] This engineering control is the most effective way to prevent inhalation exposure.

  • When a Fume Hood is Not Feasible: If work must be done on an open bench (not recommended for solids), a NIOSH-approved respirator is required. A half-mask respirator with N95-rated particulate filters is the minimum requirement for protection against dust.[8]

Operational and Disposal Plans

Trust in a protocol is built on its completeness. Beyond PPE, safe handling involves established procedures for routine work, emergencies, and disposal.

Standard Operating Procedure: Weighing and Solubilizing
  • Preparation: Don the required PPE ensemble (chemical splash goggles, double nitrile gloves, lab coat).

  • Engineering Control: Perform all weighing and initial solubilization steps inside a chemical fume hood.

  • Handling: Use anti-static weigh boats or paper. Use plastic or ceramic spatulas to avoid any potential reactivity associated with metal spatulas when handling reactive salts.[9]

  • Dispensing: Carefully dispense the desired amount of powder, minimizing any disturbance that could generate dust.

  • Solubilization: Slowly add the solvent to the solid to avoid splashing. Ensure the container is appropriately capped before agitating or vortexing.

  • Cleanup: Wipe down the spatula, balance, and surrounding fume hood surfaces with a damp cloth or towel to remove any residual powder. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove the outer pair of gloves, followed by the lab coat, goggles, and inner gloves. Wash hands thoroughly.

Emergency Procedures: Spill and Exposure Response
  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]

  • Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[7]

  • Small Spill (Solid): Cordon off the area. Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. Clean the area with soap and water.

  • Large Spill: Evacuate the immediate area and alert your facility's safety officer.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh paper, paper towels, and other disposable items should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Unused Product: Dispose of unused or unwanted this compound through your institution's hazardous waste disposal program. Do not pour solutions down the drain or dispose of solid in regular trash.[7]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type start Handling 2-Azahypoxanthine Sodium Salt procedure What is the physical form and quantity? start->procedure ppe_low Low Hazard PPE: - Safety Glasses (side shields) - Single Nitrile Gloves - Lab Coat procedure->ppe_low <100mg in solution (low concentration) ppe_medium Medium Hazard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat procedure->ppe_medium Handling solid <1g OR >100mg in solution ppe_high High Hazard PPE: - Fume Hood or Respirator (N95) - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves - Lab Coat procedure->ppe_high Handling solid >1g OR potential for aerosolization

Caption: PPE selection workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.